D-{Ala-Ala-Ala-Ala-Ala}
Description
BenchChem offers high-quality D-{Ala-Ala-Ala-Ala-Ala} suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-{Ala-Ala-Ala-Ala-Ala} including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t6-,7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAUOPDVAKGRPR-VVULQXIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of D-{Ala-Ala-Ala-Ala-Ala} Peptide
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the D-penta-alanine peptide (D-{Ala-Ala-Ala-Ala-Ala}). The methodologies detailed herein are grounded in established principles of solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), tailored for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the experimental workflow.
Introduction
Peptides composed of D-amino acids exhibit enhanced resistance to proteolytic degradation compared to their L-amino acid counterparts, making them attractive candidates for therapeutic applications. D-penta-alanine is a homooligomer of D-alanine, a non-proteinogenic amino acid. Its synthesis and purification require precise control over coupling reactions to prevent racemization and efficient purification strategies to isolate the target peptide from closely related impurities. This guide details a robust Fmoc-based solid-phase synthesis approach, followed by a comprehensive purification and characterization workflow.
Synthesis of D-{Ala-Ala-Ala-Ala-Ala}
The primary method for the chemical synthesis of D-{Ala-Ala-Ala-Ala-Ala} is Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2] This approach involves the stepwise addition of Nα-Fmoc protected D-alanine residues to a growing peptide chain anchored to an insoluble resin support.[1]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol details the manual synthesis of D-{Ala-Ala-Ala-Ala-Ala}-NH2 on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-D-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
-
-
Amino Acid Coupling (repeated for each of the five D-alanine residues):
-
In a separate vessel, dissolve Fmoc-D-Ala-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add the Fmoc-D-Ala-OH/HOBt solution to the deprotected resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling. If the test is positive (blue beads) after 4 hours, a second coupling may be necessary.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Final Fmoc Deprotection: After the fifth D-alanine coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the N-terminally deprotected peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for D-{Ala}5.
Purification of D-{Ala-Ala-Ala-Ala-Ala}
The standard method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] This technique separates the target peptide from impurities based on hydrophobicity.[4]
Experimental Protocol: RP-HPLC Purification
Materials:
-
Crude D-{Ala-Ala-Ala-Ala-Ala} peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)
-
Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B can be added. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Equilibration: Equilibrate the preparative C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A / 5% B) at a flow rate appropriate for the column size (e.g., 15-20 mL/min).
-
Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. A shallow gradient is often effective for separating closely related impurities. For example, a gradient of 5% to 45% Solvent B over 40 minutes.
-
Fraction Collection: Monitor the elution profile at a wavelength of 214-220 nm, where the peptide bond absorbs.[3] Collect fractions corresponding to the major peak, which should be the target peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system with a similar stationary phase but a smaller column dimension and lower flow rate.
-
Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the purified peptide as a white, fluffy powder.
Purification and Analysis Workflow Diagram
Caption: Purification and analysis workflow for D-{Ala}5 peptide.
Characterization of D-{Ala-Ala-Ala-Ala-Ala}
The identity and purity of the synthesized peptide must be confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[5][6]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized.[7][8] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.[9]
Expected Mass: The monoisotopic mass of D-{Ala-Ala-Ala-Ala-Ala}-NH2 (C15H28N6O5) is calculated to be 372.2121 g/mol . In ESI-MS, the peptide is typically observed as a protonated molecular ion [M+H]+ at m/z 373.2194.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the peptide, which can be used to confirm its structure.[10] For a simple peptide like penta-alanine, the spectrum will show characteristic signals for the alpha-protons and the methyl protons of the alanine (B10760859) residues.
Expected ¹H NMR Signals (in D₂O):
-
α-H: A multiplet (quartet) around 4.0-4.3 ppm.
-
β-CH₃: A multiplet (doublet) around 1.3-1.5 ppm.
The integration of these signals should correspond to the number of protons (5 alpha-protons and 15 methyl protons).
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis and purification of D-{Ala-Ala-Ala-Ala-Ala}. These values are representative and may vary depending on the specific synthesis conditions and equipment used.
Table 1: Synthesis Parameters and Expected Yields
| Parameter | Value | Reference |
| Resin Type | Rink Amide MBHA | [11] |
| Resin Loading | 0.6 mmol/g | General SPPS |
| Scale | 0.1 mmol | General SPPS |
| Fmoc-D-Ala-OH excess | 3 equivalents per coupling | General SPPS |
| Coupling Reagents | DIC/HOBt | [12] |
| Number of Couplings | 5 | N/A |
| Expected Crude Yield | 60-80% | General SPPS |
| Theoretical Crude Weight | 37.2 mg | N/A |
| Expected Crude Weight | 22.3 - 29.8 mg | General SPPS |
Table 2: RP-HPLC Purification Parameters
| Parameter | Value | Reference |
| Column | Preparative C18 | |
| Solvents | A: 0.1% TFA/H₂O, B: 0.1% TFA/ACN | [10] |
| Gradient | 5-45% B over 40 min | |
| Flow Rate | 20 mL/min | [13] |
| Detection Wavelength | 214 nm | [11] |
| Expected Purity after 1st Pass | >90% | [3] |
| Expected Final Purity | >95% | [3] |
| Expected Recovery from Purification | 40-60% | General Peptide Purification |
Table 3: Analytical Characterization Data
| Analysis | Parameter | Expected Value | Reference |
| Mass Spectrometry (ESI-MS) | Molecular Formula | C₁₅H₂₈N₆O₅ | N/A |
| Monoisotopic Mass | 372.2121 g/mol | N/A | |
| Observed [M+H]⁺ | m/z 373.2194 | N/A | |
| ¹H NMR (in D₂O) | α-H Chemical Shift | ~4.0-4.3 ppm (multiplet) | |
| β-CH₃ Chemical Shift | ~1.3-1.5 ppm (multiplet) | ||
| Analytical HPLC | Purity | >95% | [3] |
Conclusion
This technical guide provides a detailed framework for the successful synthesis, purification, and characterization of the D-{Ala-Ala-Ala-Ala-Ala} peptide. By following the outlined Fmoc-SPPS and RP-HPLC protocols, researchers can obtain high-purity D-penta-alanine for various scientific applications. The provided quantitative data serves as a benchmark for process optimization and quality control. The robust analytical characterization methods ensure the identity and purity of the final product, which is crucial for its use in research and development.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. chimia.ch [chimia.ch]
- 3. bachem.com [bachem.com]
- 4. Ala-Ala-Ala | C9H17N3O4 | CID 5478845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Poly(alanine): Structure and Stability of the D and L-Enantiomers. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
physicochemical properties of D-penta-alanine
An In-depth Technical Guide on the Physicochemical Properties of D-penta-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-penta-alanine is a pentapeptide consisting of five D-alanine amino acid residues linked by peptide bonds. As the D-enantiomer of the more commonly studied L-penta-alanine, it serves as a crucial model compound in various fields of biochemical and pharmaceutical research. Its simple, homooligomeric structure makes it an ideal system for fundamental studies of peptide conformation, aggregation, and stability.[1][2] Understanding the is essential for its application in neurological disease research, as a building block in synthetic chemistry, and for developing it as a reference standard in analytical methods.[3] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Core Physicochemical Properties
The physicochemical characteristics of a peptide are fundamental to its behavior in biological and chemical systems, influencing its solubility, stability, and permeability.[4] The properties of D-penta-alanine are summarized below. As enantiomers, D- and L-penta-alanine share identical physicochemical properties, differing only in their interaction with polarized light and chiral environments. The data presented is based on available information for penta-alanine.
Table 1: Summary of Physicochemical Properties of D-penta-alanine
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₇N₅O₆ | [5] |
| Molecular Weight | 373.40 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | >250 °C (with decomposition) | |
| Solubility | Slightly soluble in water and aqueous acids.[6][7][8] | |
| pKa (α-amino group) | ~7.7 (Estimated from alanine (B10760859) pentapeptide studies) | |
| pKa (α-carboxyl group) | ~3.7 (Estimated from alanine pentapeptide studies) | |
| LogP (Computed) | -4.0 (XLogP3-AA) | [5] |
Experimental Protocols
Accurate determination of physicochemical properties requires robust and validated experimental methods. The following sections detail standard protocols applicable to the characterization of D-penta-alanine.
Melting Point Determination by Fast Scanning Calorimetry (FSC)
Peptides like penta-alanine often decompose at high temperatures, making conventional melting point determination challenging.[9] Fast Scanning Calorimetry (FSC) overcomes this by using high heating rates to melt the sample before thermal decomposition can occur.[9][10]
Methodology:
-
Sample Preparation: A minute amount of the lyophilized D-penta-alanine powder is placed on the FSC sensor chip.
-
Instrumentation: The measurement is performed using a Fast Scanning Calorimeter.
-
Heating Protocol: The sample is subjected to a series of heating and cooling cycles at very high rates (e.g., >1000 K/s). An initial rapid heating scan is performed to melt the peptide, followed by a rapid cooling scan to prevent crystallization and form an amorphous state.
-
Measurement: A subsequent heating scan at a controlled rate is applied to the amorphous sample. The heat flow is measured as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting event observed in the thermogram. The enthalpy of fusion can also be calculated from the peak area.[10]
Aqueous Solubility Determination by Shake-Flask Method
The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[3]
Methodology:
-
Sample Preparation: An excess amount of solid D-penta-alanine is added to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial or tube.[11]
-
Equilibration: The resulting suspension is agitated in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[9]
-
Phase Separation: After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.
-
Quantification: A carefully measured aliquot of the clear supernatant is removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Calculation: The measured concentration of the saturated solution represents the solubility of D-penta-alanine under the specified conditions.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly precise technique for determining the acid dissociation constants (pKa) of ionizable groups, such as the N-terminal amine and C-terminal carboxylic acid of D-penta-alanine.[4][12]
Methodology:
-
System Calibration: A potentiometer equipped with a calibrated pH electrode is used. The system is calibrated using standard buffers (e.g., pH 4, 7, and 10).[13]
-
Sample Preparation: A precise amount of D-penta-alanine is dissolved in a solution of known ionic strength (e.g., 0.15 M KCl) to maintain a constant background electrolyte concentration.[13] The solution is purged with an inert gas like nitrogen or argon to remove dissolved CO₂, which can interfere with the titration.[13][14]
-
Titration: The peptide solution is made acidic (e.g., to pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl). It is then titrated with small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[13] The pH of the solution is recorded after each addition, allowing the system to equilibrate.[13]
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa values correspond to the pH at the half-equivalence points. These points are accurately identified as the inflection points on the first derivative plot or the peaks/valleys on the second derivative plot of the titration curve.[14]
Lipophilicity (LogD) Determination by Shake-Flask Method
Lipophilicity is a key predictor of a molecule's absorption and distribution properties.[15] For ionizable molecules like peptides, the distribution coefficient (LogD) at a physiological pH is more relevant than the partition coefficient (LogP).[16]
Methodology:
-
Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are pre-saturated with each other by mixing and allowing them to separate for 24 hours.[16]
-
Partitioning: A known amount of D-penta-alanine is dissolved in the buffered aqueous phase. This solution is then mixed with an equal volume of the pre-saturated n-octanol in a vial.
-
Equilibration: The vial is shaken vigorously for a set period to allow the peptide to partition between the two immiscible phases until equilibrium is reached.[15][17]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and n-octanol layers.
-
Quantification: The concentration of D-penta-alanine in both the aqueous and the n-octanol phases is accurately measured, typically by HPLC-UV.[3]
-
Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogD = log₁₀ ([Peptide]ₙ₋ₒ꜀ₜₐₙₒₗ / [Peptide]ₐᵩᵤₑₒᵤₛ)
Visualizations
Signaling Pathways and Workflows
Currently, D-penta-alanine is not recognized as a signaling molecule with a defined pathway. Its biological relevance is primarily in its role as a component of bacterial peptidoglycan and as a model peptide for biophysical studies.[1][2][18] D-alanine itself, however, has been identified as a circadian metabolite that can influence glucose metabolism and NMDAR signaling.[19][20]
The following diagram illustrates a standard workflow for the comprehensive physicochemical characterization of a synthetic peptide like D-penta-alanine.
Caption: Physicochemical characterization workflow for a synthetic peptide.
References
- 1. Indication of 310-Helix Structure in Gas-Phase Neutral Pentaalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Penta-L-alanine | C15H27N5O6 | CID 5487800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. genscript.com [genscript.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. youtube.com [youtube.com]
- 18. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d‐Alanine, a Circadian Metabolite that Regulates Glucose Metabolism and Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-Alanine: Distribution, origin, physiological relevance, and implications in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of D-Amino Acid-Containing Peptides: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The incorporation of D-amino acids into peptides represents a significant departure from the canonical L-amino acid-based biological world, bestowing unique and advantageous properties upon these molecules. This technical guide provides an in-depth exploration of the biological significance of D-amino acid-containing peptides, covering their natural occurrence, diverse physiological roles, and burgeoning therapeutic applications. A key focus is placed on the enhanced enzymatic stability and often potent bioactivity of these peptides, attributes that make them highly attractive candidates for drug development. This document summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes a critical signaling pathway to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: Beyond the L-Stereoisomer
For decades, the central dogma of molecular biology emphasized the exclusive use of L-amino acids in ribosomal protein synthesis. However, a growing body of evidence has revealed the natural and widespread existence of peptides containing D-amino acids across various life forms, from bacteria to vertebrates.[1][2][3][4] These "non-canonical" peptides are not merely biological curiosities; they play crucial roles in a multitude of physiological processes and possess properties that offer compelling advantages for therapeutic intervention.
The fundamental difference between L- and D-amino acids lies in their stereochemistry—they are non-superimposable mirror images, or enantiomers, of each other. This seemingly subtle distinction has profound biological consequences. Most notably, peptides containing D-amino acids exhibit remarkable resistance to degradation by proteases, which are stereospecific for L-amino acid substrates.[4][5][6][7] This inherent stability leads to a significantly longer in vivo half-life, a critical attribute for any therapeutic agent.[8][9] Furthermore, the unique three-dimensional conformations adopted by D-amino acid-containing peptides can lead to enhanced receptor binding affinity, specificity, and novel biological activities.[10][11]
This guide will delve into the multifaceted world of D-amino acid-containing peptides, providing the necessary technical details to understand their significance and facilitate their exploration in research and development.
Natural Occurrence and Physiological Roles
D-amino acid-containing peptides are found in a diverse array of organisms where they perform a variety of essential functions.
-
Venoms and Toxins: The venoms of species such as cone snails, spiders, and the male platypus contain peptides with D-amino acids.[1][3][12][13] The presence of D-amino acids in these toxins is thought to enhance their potency and stability, making them more effective at incapacitating prey or deterring predators.[12] For example, the venom of the spider Agelenopsis aperta contains ω-agatoxins, some of which include a D-serine residue that is crucial for their neurotoxic activity.[1]
-
Antimicrobial Peptides (AMPs): Many organisms produce AMPs containing D-amino acids as part of their innate immune defense. A well-known example is gramicidin, a channel-forming antibiotic produced by Bacillus brevis, which contains alternating L- and D-amino acids.[3] The incorporation of D-amino acids not only protects these AMPs from bacterial proteases but can also modulate their mechanism of action at the bacterial cell membrane.[5][14][15]
-
Neurotransmission: D-amino acids, particularly D-serine, play a critical role as neuromodulators in the mammalian central nervous system.[3][16] D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[16][17] The enzymatic conversion of L-serine to D-serine by serine racemase is a tightly regulated process, and dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[16][18]
-
Hormones and Neuropeptides: D-amino acid-containing peptides also function as hormones and neuropeptides in various invertebrates. For instance, achatin-I, a neuropeptide from the giant African snail (Achatina fulica) that contains a D-phenylalanine residue, exhibits excitatory effects on neurons.[1]
Therapeutic Potential and Drug Development
The inherent advantages of D-amino acid-containing peptides have made them highly attractive scaffolds for the development of novel therapeutics.[6][8][19]
-
Enhanced Stability and Bioavailability: The primary driver for incorporating D-amino acids into peptide-based drugs is to increase their resistance to proteolytic degradation.[4][5][6][7][9] This leads to a longer plasma half-life and improved bioavailability, reducing the required dosing frequency and improving patient compliance.[8]
-
Improved Potency and Selectivity: The unique conformational constraints imposed by D-amino acids can lead to peptides with higher binding affinities and selectivities for their targets.[10][11] This can result in more potent drugs with fewer off-target side effects.
-
Novel Antimicrobials: The development of antimicrobial resistance is a major global health threat. D-amino acid-containing peptides offer a promising avenue for the creation of new antibiotics that are less susceptible to bacterial resistance mechanisms.[5][14][15] By replacing L-amino acids with their D-counterparts in known AMPs, researchers can create analogues with enhanced stability and potent antimicrobial activity against a broad spectrum of pathogens.[5][7]
Quantitative Data on D-Amino Acid-Containing Peptides
The following tables summarize key quantitative data demonstrating the advantages of incorporating D-amino acids into peptides.
Table 1: Enhanced Proteolytic Stability of D-Amino Acid-Containing Peptides
| Peptide | Modification | Protease | Half-life (t½) | Reference |
| Polybia-CP (L-form) | None | Trypsin | < 1 h | [5] |
| Polybia-CP (D-form) | All D-amino acids | Trypsin | > 6 h | [5] |
| Polybia-CP (L-form) | None | Chymotrypsin | < 1 h | [5] |
| Polybia-CP (D-form) | All D-amino acids | Chymotrypsin | > 6 h | [5] |
| MUC2 epitope peptide (L-form) | None | Human Serum | ~2 h | [20] |
| MUC2 epitope peptide (D-flanked) | D-amino acids at termini | Human Serum | > 24 h | [20] |
| OM19R (L-form) | None | Trypsin (10 mg/mL) | Inactive after short incubation | [21] |
| OM19D (D-substituted) | D-amino acids at cleavage sites | Trypsin (10 mg/mL) | Active after 8 h | [21] |
Table 2: Antimicrobial Activity of D-Amino Acid-Containing Peptides
| Peptide | Organism | MIC (µM) | Reference |
| Polybia-MPI (L-form) | E. coli | 16 | [7] |
| D-MPI (D-form) | E. coli | 8 | [7] |
| Polybia-MPI (L-form) | S. aureus | 32 | [7] |
| D-MPI (D-form) | S. aureus | 16 | [7] |
| DMPC-10A (L-form) | E. coli | 8 | [22] |
| DMPC-10B (D-substituted) | E. coli | 2 | [22] |
| DMPC-10A (L-form) | MRSA | 16 | [22] |
| DMPC-10B (D-substituted) | MRSA | 8 | [22] |
| 11pep (L-form) | Carbapenem-resistant E. coli | >32 µg/mL | [23] |
| D-11pep (D-form) | Carbapenem-resistant E. coli | 16 µg/mL | [23] |
Table 3: Binding Affinity of D-Amino Acid-Containing Peptides
| Peptide | Target | Modification | Binding Affinity (Ki or IC50) | Reference |
| M114 | MMP-2 | L-amino acids | 89 ± 4 nM (Ki) | [24] |
| M215 | MMP-2 | Gly13 -> D-Phe | Improved affinity (qualitative) | [24] |
| Compound 18 | HER2 | L-amino acids | Micromolar range (IC50) | [25] |
| Compound 32 | HER2 | D-amino acids incorporated | Nanomolar range (IC50) | [25] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of D-amino acid-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
This protocol is based on the widely used Fmoc/tBu strategy.
Materials:
-
Fmoc-protected D-amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing Cys-containing peptides)
-
Diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 3-5 equivalents of the Fmoc-protected D-amino acid and 3-5 equivalents of OxymaPure®/HOBt in DMF.
-
Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent D-amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). For peptides containing Trp or Met, add scavengers like DTT.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture) for HPLC purification.
-
HPLC Purification of Diastereomeric Peptides
Reversed-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides.
Materials:
-
RP-HPLC system with a UV detector
-
C18 or C8 preparative or semi-preparative column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide solution
Procedure:
-
Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at an appropriate flow rate for the column size.
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peptide peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
Assessment of Peptide Stability in Human Serum
This protocol outlines a method to determine the half-life of a peptide in human serum.
Materials:
-
Purified peptide
-
Pooled human serum
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) or acetonitrile
-
Incubator or water bath at 37°C
-
Centrifuge
-
RP-HPLC system
Procedure:
-
Peptide Incubation:
-
Pre-warm the human serum to 37°C.
-
Prepare a solution of the peptide in PBS at a known concentration.
-
Add the peptide solution to the pre-warmed serum to a final desired concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add an equal volume of 10% TCA or three volumes of cold acetonitrile to the aliquot to stop enzymatic degradation and precipitate serum proteins.
-
Vortex and incubate on ice for 10-20 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis of Supernatant:
-
Carefully collect the supernatant containing the remaining intact peptide.
-
Analyze the supernatant by RP-HPLC.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point (100%).
-
Plot the percentage of remaining peptide versus time and determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.
-
Signaling Pathway Visualization: D-Serine at the NMDA Receptor
D-serine is a crucial co-agonist of the NMDA receptor, playing a vital role in synaptic transmission and plasticity. The following diagram, generated using Graphviz, illustrates the key components and interactions in the D-serine signaling pathway.
Caption: D-Serine signaling pathway at the glutamatergic synapse.
Conclusion
The study of D-amino acid-containing peptides has unveiled a fascinating and functionally significant aspect of biology that challenges the long-held paradigm of L-amino acid exclusivity. Their inherent resistance to proteolysis, coupled with their potential for enhanced bioactivity and novel functionalities, positions them as a highly promising class of molecules for therapeutic development. From combating antimicrobial resistance to modulating complex neurological pathways, the applications of D-amino acid-containing peptides are vast and continue to expand. This technical guide provides a foundational resource for researchers and drug development professionals, offering the necessary data, protocols, and conceptual frameworks to navigate and contribute to this exciting and rapidly evolving field. The continued exploration of the "mirror-image" world of D-amino acids is poised to yield significant advancements in both our fundamental understanding of biology and the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-serine as a gliotransmitter and its roles in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 16. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of Dermaseptin Truncates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
Resistance to Enzymatic Degradation of D-penta-alanine Termini in Bacterial Peptidoglycan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The D-alanyl-D-alanine (D-Ala-D-Ala) C-terminal dipeptide of the peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide, is a critical component in the biosynthesis of the bacterial cell wall. This structure is the primary target for glycopeptide antibiotics such as vancomycin (B549263) and is the substrate for penicillin-binding proteins (PBPs) that catalyze the final transpeptidation step in peptidoglycan cross-linking. The integrity of this D-penta-alanine structure is paramount for bacterial survival, making the enzymatic pathways that synthesize and modify it key targets for antimicrobial agents. Conversely, bacterial resistance mechanisms that evade the action of these antibiotics often involve sophisticated enzymatic alteration or degradation of this very structure.
This technical guide provides a comprehensive overview of the enzymatic basis of resistance related to the D-penta-alanine terminus of peptidoglycan precursors. It details the key biochemical pathways, the mechanisms of resistance, experimental protocols for studying these phenomena, and quantitative data to aid in research and development of novel antimicrobial strategies.
Biochemical Pathways of Peptidoglycan Synthesis and D-penta-alanine
The synthesis of the D-Ala-D-Ala dipeptide is an essential cytoplasmic process catalyzed by the ATP-dependent enzyme D-alanine-D-alanine ligase (Ddl).[1] This dipeptide is subsequently added to the UDP-N-acetylmuramoyl-tripeptide, forming the pentapeptide precursor. This precursor is then attached to a lipid carrier in the cell membrane, further modified, and transported across the membrane to the periplasm. In the periplasm, PBPs, which are DD-transpeptidases, catalyze the cross-linking of adjacent peptidoglycan strands, releasing the terminal D-alanine in the process.[2][3] Some PBPs also exhibit DD-carboxypeptidase activity, which cleaves the terminal D-alanine from the pentapeptide, thereby regulating the extent of cross-linking.[2][4]
Mechanisms of Enzymatic Degradation and Resistance
Resistance to antibiotics targeting the D-Ala-D-Ala moiety, particularly vancomycin, is a significant clinical challenge. The most well-characterized mechanism is the alteration of the peptidoglycan precursor terminus from D-Ala-D-Ala to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[5][6] This change reduces the binding affinity of vancomycin by approximately 1,000-fold.[7] This reprogramming of cell wall synthesis is orchestrated by a set of resistance genes, most notably the van operons.
The VanA-type Resistance Mechanism
The VanA-type resistance, conferring high-level resistance to vancomycin, is mediated by the vanHAX gene cluster, which is regulated by the VanS-VanR two-component system.[7][8]
-
VanS-VanR Two-Component Regulatory System: VanS is a membrane-bound sensor kinase that detects the presence of vancomycin. Upon activation, it autophosphorylates and subsequently transfers the phosphate (B84403) group to the cytoplasmic response regulator, VanR.[3][9] Phosphorylated VanR then acts as a transcriptional activator, inducing the expression of the vanHAX operon.[3][8]
-
VanH, VanA, and VanX:
The concerted action of these enzymes leads to the production of peptidoglycan precursors terminating in D-Ala-D-Lac, rendering the bacterium resistant to vancomycin.
Other Vancomycin Resistance Mechanisms
Other van operons, such as vanB and vanC, confer varying levels of vancomycin resistance. The vanB system also produces D-Ala-D-Lac but is induced by vancomycin at lower levels. The vanC system results in the synthesis of peptidoglycan precursors ending in D-Ala-D-Ser, which also has a reduced affinity for vancomycin.[5]
The Role of VanY
Some vancomycin resistance operons also contain the vanY gene, which encodes a DD-carboxypeptidase. VanY contributes to resistance by cleaving the terminal D-alanine from any membrane-bound peptidoglycan precursors that have escaped the action of VanX.[8][10]
Experimental Protocols
DD-Carboxypeptidase Activity Assay using HPLC
This protocol is adapted for measuring the activity of DD-carboxypeptidases like PBP5.
Materials:
-
Enzyme: Purified DD-carboxypeptidase (e.g., PBP5)
-
Substrate: Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (AcLAA)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.5
-
Quenching Agent: 10% (v/v) Perchloric acid
-
Derivatization Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
Procedure:
-
Prepare a reaction mixture containing the substrate (e.g., 1 mM AcLAA) in reaction buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified DD-carboxypeptidase enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching agent.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and derivatize the released D-alanine with Marfey's reagent according to the manufacturer's protocol.
-
Analyze the derivatized sample by HPLC. Elute with a gradient of Mobile Phase B into Mobile Phase A.
-
Monitor the absorbance at a wavelength appropriate for the derivatized D-alanine (e.g., 340 nm).
-
Quantify the amount of released D-alanine by comparing the peak area to a standard curve of derivatized D-alanine.
Continuous Spectrophotometric Assay for VanX Dipeptidase
This assay is suitable for high-throughput screening of VanX inhibitors.[4]
Materials:
-
Enzyme: Purified VanX
-
Substrate: L-alanine-p-nitroanilide
-
Assay Buffer: 50 mM HEPES, pH 7.0, containing 100 mM NaCl and 10 µM ZnCl2
-
UV-VIS spectrophotometer
Procedure:
-
Prepare a solution of L-alanine-p-nitroanilide in the assay buffer.
-
Add the purified VanX enzyme to the substrate solution in a cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 404 nm over time. The formation of p-nitroaniline has an extinction coefficient (ε404nm) of 10,700 M-1 cm-1.[4]
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.
Determination of Vancomycin Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of vancomycin.[11][12]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin stock solution
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare serial two-fold dilutions of vancomycin in CAMHB in the 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of vancomycin that completely inhibits visible bacterial growth.
Purification of His-tagged VanA Ligase
This is a general protocol for the purification of a His-tagged protein like VanA expressed in E. coli.[13][14]
Materials:
-
E. coli cell pellet expressing His-tagged VanA
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA agarose (B213101) resin
Procedure:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Incubate the clarified lysate with the equilibrated resin to allow binding of the His-tagged protein.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged VanA with elution buffer.
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Dialyze the purified protein against a suitable storage buffer.
Quantitative Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in D-penta-alanine Metabolism and Resistance
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| VanA | D-Ala-D-Lac | 0.69 | 0.53 | 768 | [15] |
| D-Ala-D-Ala (deprotonated) | 0.66 | 9.17 | 13,894 | [15] | |
| VanX | D-Ala-D-Ala | 1.0 | 788 | 7.88 x 105 | [16] |
| L-alanine-p-nitroanilide | 0.3-0.7 | 0.028-0.080 | 40-267 | [17] | |
| PBP5 (E. coli) | AcLAA | - | - | - | [7] |
| AGLAA | - | - | - | [7] |
Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, metal ion concentration).
Table 2: Comparative Vancomycin MIC Values for Different Resistance Genotypes
| Genotype | Organism | Vancomycin MIC Range (µg/mL) | Teicoplanin Susceptibility | Reference |
| VanA | Enterococcus faecium | ≥64 | Resistant | [18] |
| VanB | Enterococcus faecium | 4 to >1000 | Susceptible | [18][19] |
| VanC | Enterococcus gallinarum/casseliflavus | 4-32 | Susceptible | [18] |
| VISA | Staphylococcus aureus | 4-8 | Susceptible | [4][20] |
| VRSA | Staphylococcus aureus | ≥16 | Resistant | [4][20] |
Conclusion
The enzymatic machinery surrounding the D-penta-alanine terminus of peptidoglycan precursors is a fascinating and clinically critical area of study. Understanding the intricate details of both the native biosynthetic pathways and the sophisticated resistance mechanisms is essential for the development of new therapeutic strategies to combat antibiotic-resistant bacteria. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate these complex systems, with the ultimate goal of discovering novel inhibitors and overcoming the challenge of antimicrobial resistance.
References
- 1. Probing the reaction mechanism of the D-ala-D-ala dipeptidase, VanX, by using stopped-flow kinetic and rapid-freeze quench EPR studies on the Co(II)-substituted enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The VanS-VanR two-component regulatory system controls synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin MIC Distribution among Methicillin-Resistant Staphylococcus Aureus. Is Reduced Vancomycin Susceptibility Related To MIC Creep? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidoglycan composition of vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Altered peptidoglycan composition in vancomycin-resistant Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic peptidoglycan substrates for penicillin-binding protein 5 of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevalence of Virulence Factors and Vancomycin-resistant Genes among Enterococcus faecalis and E. faecium Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-Ala-D-Ala dipeptidase - Wikipedia [en.wikipedia.org]
- 15. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overexpression, purification, and characterization of VanX, a D-, D-dipeptidase which is essential for vancomycin resistance in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Continuous assay for VanX, the D-alanyl-D-alanine dipeptidase required for high-level vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rootbiome.tamu.edu [rootbiome.tamu.edu]
- 19. Vancomycin-resistant vanB-type Enterococcus faecium isolates expressing varying levels of vancomycin resistance and being highly prevalent among neonatal patients in a single ICU - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
The D-Ala-D-Ala Motif: A Linchpin in Bacterial Cell Wall Synthesis and a Key Target for Glycopeptide Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a critical structural component in the biosynthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall. The integrity of this wall is paramount for bacterial survival, making the enzymes and substrates involved in its construction prime targets for antimicrobial agents. This technical guide provides a comprehensive overview of the mechanism of action centered around the D-Ala-D-Ala motif, with a primary focus on the inhibitory action of glycopeptide antibiotics. We delve into the molecular interactions, quantitative binding data, and the genetic basis of resistance. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents signaling pathways and experimental workflows as Graphviz diagrams to facilitate a deeper understanding of this pivotal antibiotic target.
Introduction
The bacterial cell wall is a complex, semi-rigid structure that provides shape and osmotic protection to the bacterium. In Gram-positive bacteria, the cell wall is primarily composed of a thick layer of peptidoglycan (PG), a polymer consisting of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The biosynthesis of this intricate network is a multi-step process that culminates in the cross-linking of these peptide side chains, a reaction catalyzed by penicillin-binding proteins (PBPs). A crucial substrate for this transpeptidation reaction is the pentapeptide precursor, which terminates in a D-Ala-D-Ala dipeptide.[1]
Glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin, exert their bactericidal effect by specifically targeting this D-Ala-D-Ala terminus of the lipid II-pentapeptide precursor.[2] This binding sequesters the substrate, sterically hindering the transglycosylase and transpeptidase enzymes, thereby preventing the polymerization and cross-linking of the growing peptidoglycan chain.[3][4] This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.[5]
The emergence of resistance to glycopeptide antibiotics, particularly in enterococci and staphylococci, represents a significant clinical challenge. The primary mechanism of resistance involves a reprogramming of the peptidoglycan biosynthesis pathway, where the terminal D-Ala-D-Ala is replaced by D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[6][7] This seemingly subtle alteration drastically reduces the binding affinity of vancomycin, rendering the antibiotic ineffective.[8]
This guide will explore the intricacies of the D-Ala-D-Ala mechanism of action, the molecular basis of glycopeptide activity, the mechanisms of resistance, and the experimental approaches used to study these phenomena.
The Central Role of D-Ala-D-Ala in Peptidoglycan Biosynthesis
The synthesis of the D-Ala-D-Ala dipeptide is a critical cytoplasmic step in the formation of the peptidoglycan precursor. This reaction is catalyzed by the ATP-dependent enzyme D-alanine:D-alanine ligase (Ddl).[9][10] The resulting dipeptide is then added to a UDP-NAM-tripeptide to form the UDP-NAM-pentapeptide, which is subsequently transferred to the lipid carrier bactoprenol (B83863) to form Lipid I. After the addition of NAG, the completed peptidoglycan precursor, Lipid II, is flipped across the cytoplasmic membrane to the site of cell wall assembly.
Mechanism of Action of Glycopeptide Antibiotics
Glycopeptide antibiotics, including vancomycin, teicoplanin, dalbavancin (B606935), and oritavancin, are large, rigid molecules that act as substrate binders rather than enzyme inhibitors.[2] Their primary target is the D-Ala-D-Ala terminus of the lipid II-pentapeptide precursor.[11]
Vancomycin forms a stable complex with the D-Ala-D-Ala moiety through a network of five hydrogen bonds.[5] This binding creates a bulky steric shield that prevents the transglycosylase from adding the precursor to the growing glycan chain and blocks the transpeptidase from accessing the peptide for cross-linking.[3]
Lipoglycopeptides, such as dalbavancin and oritavancin, possess lipophilic side chains that enhance their activity. These side chains are thought to anchor the antibiotic to the bacterial membrane, increasing its effective concentration at the site of action and promoting dimerization, which further enhances binding to the peptidoglycan precursor.[12][13] Oritavancin also exhibits additional mechanisms of action, including the inhibition of transpeptidation and disruption of the bacterial cell membrane potential.[14][15]
Molecular Basis of Resistance
The most clinically significant mechanism of resistance to glycopeptide antibiotics is the alteration of the drug's target. In vancomycin-resistant enterococci (VRE), the van gene cluster mediates the synthesis of peptidoglycan precursors ending in D-Ala-D-Lac (VanA, VanB, VanD phenotypes) or D-Ala-D-Ser (VanC, VanE, VanG phenotypes).[16][17]
The VanA and VanB gene clusters are the most prevalent. They encode for three key enzymes:
-
VanH: A dehydrogenase that reduces pyruvate (B1213749) to D-lactate.
-
VanA/VanB: A ligase that synthesizes the D-Ala-D-Lac depsipeptide.
-
VanX: A D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.[7]
The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac results in the loss of a critical hydrogen bond with vancomycin and introduces electrostatic repulsion, leading to a ~1000-fold reduction in binding affinity.[8]
Quantitative Data
The binding affinity of glycopeptide antibiotics to their target is a critical determinant of their efficacy. The following tables summarize key quantitative data related to binding affinities and minimum inhibitory concentrations (MICs).
Table 1: Binding Affinities of Glycopeptides to Peptidoglycan Precursor Analogs
| Antibiotic | Ligand | Dissociation Constant (Kd) | Fold Change in Affinity (vs. Vancomycin to D-Ala-D-Ala) | Reference(s) |
| Vancomycin | Ac-D-Ala-D-Ala | ~1 µM | 1 | [18] |
| Vancomycin | Ac-D-Ala-D-Lac | ~1 mM | ~1000-fold decrease | [7][8] |
| Teicoplanin | Lys-D-Ala-D-Ala | 40 - 630 nM | ~1.6 to 25-fold increase | [16] |
| Oritavancin | Lys-D-Ala-D-Ala | Not specified | ~100 to 1000-fold increase | [10] |
| Oritavancin | Lys-D-Ala-D-Lac | Not specified | ~100 to 1000-fold increase | [10] |
| Redesigned Vancomycin | D-Ala-D-Ala | ~2-fold less than vancomycin aglycon | ~0.5 | [11] |
| Redesigned Vancomycin | D-Ala-D-Lac | Maintained vs. D-Ala-D-Ala | ~600-fold increase vs. vancomycin aglycon | [11] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Glycopeptides against Selected Bacterial Strains
| Antibiotic | Bacterial Strain | Phenotype | MIC Range (µg/mL) | Reference(s) |
| Vancomycin | Staphylococcus aureus | MRSA | 0.5 - 2 | [8] |
| Vancomycin | Enterococcus faecalis | Vancomycin-Susceptible | ≤ 4 | |
| Vancomycin | Enterococcus faecium | VanA VRE | > 128 | [19] |
| Oritavancin | Staphylococcus aureus | MRSA | 0.03 - 0.06 (MIC90) | [20] |
| Oritavancin | Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 0.06 - 0.12 (MIC90) | [21] |
| Oritavancin | Enterococcus faecium | VanA VRE | 0.06 - 0.5 (MIC90) | [7] |
| Dalbavancin | Staphylococcus aureus | MRSA | 0.06 (MIC90) | [22] |
| Dalbavancin | Enterococcus faecium | VanA VRE | > 4 (MIC90) | [22] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Stock solution of the antibiotic to be tested
-
Sterile multichannel pipette and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2-12. 100 µL of the highest antibiotic concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL from well 10 is discarded. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension to a final volume of 100 µL. The final inoculum density should be approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. Alternatively, a microplate reader can be used to measure absorbance.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified glycopeptide antibiotic
-
Synthetic peptide analog of the peptidoglycan terminus (e.g., N-acetyl-Lys-D-Ala-D-Ala)
-
Matched buffer (e.g., PBS or HEPES)
Procedure:
-
Prepare solutions of the antibiotic and the peptide in the same, thoroughly degassed buffer. The concentration of the macromolecule in the cell is typically 10-50 µM, and the ligand in the syringe is 10-20 times more concentrated.
-
Load the sample cell with the peptide solution and the injection syringe with the antibiotic solution.
-
Equilibrate the system to the desired temperature.
-
Perform a series of small, sequential injections of the antibiotic into the peptide solution while monitoring the heat change.
-
A control experiment, injecting the antibiotic into the buffer alone, should be performed to determine the heat of dilution.
-
Analyze the integrated heat data by fitting to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
X-ray Crystallography of an Antibiotic-Peptide Complex
This technique provides a high-resolution, three-dimensional structure of the antibiotic bound to its target, revealing the precise molecular interactions.
Procedure Overview:
-
Co-crystallization: The purified antibiotic and the synthetic peptide are mixed in a suitable molar ratio and subjected to crystallization screening using techniques such as hanging-drop or sitting-drop vapor diffusion. A wide range of precipitants, buffers, and additives are screened to find conditions that yield well-ordered crystals.
-
Crystal Harvesting and Cryo-protection: Once suitable crystals are grown, they are carefully harvested and transferred to a cryo-protectant solution to prevent ice formation during flash-cooling.
-
X-ray Diffraction Data Collection: The cryo-cooled crystal is mounted in a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Data Processing and Structure Solution: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. The structure is then solved using molecular replacement (if a similar structure is known) or other phasing methods.
-
Model Building and Refinement: An atomic model of the antibiotic-peptide complex is built into the electron density map and refined to improve its agreement with the experimental data.
-
Validation: The final model is validated to ensure its stereochemical quality and agreement with the diffraction data.
Conclusion
The D-Ala-D-Ala moiety of the bacterial peptidoglycan precursor is a validated and highly successful target for glycopeptide antibiotics. The intricate molecular interactions that govern the binding of these antibiotics and the elegant yet formidable mechanisms of resistance that bacteria have evolved highlight the ongoing challenge in antimicrobial drug development. A thorough understanding of the biochemical pathways, the quantitative aspects of binding, and the experimental methodologies used to study this system is essential for the rational design of new generations of antibiotics that can overcome existing resistance and combat the threat of multidrug-resistant pathogens. The continued exploration of this fundamental biological mechanism will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 3. unmc.edu [unmc.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oritavancin Retains a High Affinity for a Vancomycin-Resistant Cell-Wall Precursor via Its Bivalent Motifs of Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Binding of the glycopeptide antibiotic teicoplanin to D-alanyl-D-alanine-agarose: the effect of micellar aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. path.ox.ac.uk [path.ox.ac.uk]
- 18. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 19. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 20. Desleucyl-Oritavancin with a Damaged D-Ala-D-Ala Binding Site Inhibits the Transpeptidation Step of Cell-Wall Biosynthesis in Whole Cells of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Edge Attributes | Graphviz [graphviz.org]
- 22. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Landscape of D-penta-alanine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the conformational dynamics of D-amino acid-containing peptides is paramount, particularly due to their critical role in bacterial physiology and as targets for antimicrobial agents. This technical guide provides an in-depth analysis of the structural conformations of D-penta-alanine, a key component of the bacterial cell wall precursor. While direct extensive experimental data for D-penta-alanine is less abundant than for its L-enantiomer, this guide synthesizes established principles of stereochemistry, data from analogous L-penta-alanine studies, and the crucial biological context to offer a comprehensive overview.
The Significance of D-Alanine Peptides in Bacteria
Unlike in eukaryotes, where proteins are almost exclusively composed of L-amino acids, D-amino acids are integral to the bacterial world. The dipeptide D-alanyl-D-alanine is a cornerstone in the biosynthesis of peptidoglycan, the essential polymer that forms the bacterial cell wall.[1] This rigid layer is vital for maintaining cell shape and protecting against osmotic stress. The terminal D-alanyl-D-alanine moiety of the peptidoglycan precursor, Lipid II, is the specific target for last-resort antibiotics like vancomycin, which binds to it and sterically hinders the enzymes responsible for cross-linking the cell wall.[2][3][4] Consequently, a detailed structural understanding of D-penta-alanine, a model for the peptide terminus, is crucial for the rational design of novel antibiotics that can overcome resistance mechanisms.
Conformational Landscape of D-penta-alanine
The conformational preferences of a peptide are dictated by the rotational freedom around the backbone dihedral angles, primarily phi (φ) and psi (ψ). While comprehensive experimental studies on D-penta-alanine are limited, extensive research on L-penta-alanine provides a solid foundation for understanding its D-enantiomer. Molecular dynamics simulations have demonstrated that the intrinsic backbone conformational propensities of D-amino acids are the inverse of their L-counterparts.[5] This means that the favored regions in the Ramachandran plot for a D-amino acid will be the mirror image of those for an L-amino acid.
For L-penta-alanine in solution, studies combining 2D IR spectroscopy and molecular dynamics (MD) simulations have identified the polyproline-II (ppII) conformation as a dominant species in the ensemble of unfolded states.[6][7] In the gas phase, computational studies and infrared multiphoton dissociation spectroscopy suggest that neutral L-penta-alanine can adopt stable conformations including 3(10)-helical structures with β-turns.[8][9]
Based on the principle of stereochemical inversion, the conformational landscape of D-penta-alanine is expected to be a mirror image of that of L-penta-alanine. The primary populated regions on the Ramachandran plot for each D-alanine residue will be in the D-α-helix (positive φ, positive ψ) and D-β-strand (positive φ, negative ψ) regions.
Predicted Dihedral Angles for Dominant D-penta-alanine Conformations
The following table summarizes the predicted backbone dihedral angles for the central residues of D-penta-alanine in its major expected conformations, extrapolated from data on L-penta-alanine.
| Conformation | Predicted φ (phi) Angle Range | Predicted ψ (psi) Angle Range |
| D-polyproline-II (D-ppII) | +50° to +80° | -160° to -130° |
| D-β-strand | +90° to +180° | -180° to -120° |
| D-α-helix | +40° to +80° | +20° to +60° |
| D-3(10)-helix | +40° to +80° | +10° to +50° |
Note: These values are approximate and can be influenced by the solvent environment and terminal capping groups.
Experimental and Computational Methodologies
A combination of experimental and computational techniques is required to fully characterize the conformational ensemble of D-penta-alanine. The protocols outlined below are based on established methods used for L-penta-alanine and are directly applicable to its D-enantiomer.
Experimental Protocol: 2D IR Spectroscopy
Two-dimensional infrared (2D IR) spectroscopy is a powerful technique for probing the structure and dynamics of peptides on a picosecond timescale. By examining the coupling between amide-I' vibrations (primarily C=O stretching), one can deduce information about the peptide's secondary structure.
-
Sample Preparation: D-penta-alanine is synthesized using standard solid-phase peptide synthesis. For residue-specific information, isotopologues with ¹³C=O and ¹³C=¹⁸O labels at specific peptide units can be prepared. The peptide is dissolved in a suitable solvent, often D₂O, to minimize the spectral interference from water's bending mode.
-
Spectrometer Setup: A femtosecond laser system is used to generate a series of mid-IR pulses. A common setup for 2D IR spectroscopy is a pump-probe geometry with heterodyne detection.
-
Data Acquisition: The experiment involves a sequence of three laser pulses interacting with the sample. The signal is collected as a function of two time delays and the detection frequency. To extract specific structural information, spectra are often taken under different polarization conditions, such as ⟨ZZZZ⟩ and ⟨π/4, -π/4, Y, Z⟩.
-
Spectral Analysis: The 2D IR spectra reveal diagonal peaks corresponding to the fundamental vibrations of the amide-I' modes and cross-peaks indicating coupling between these modes. The frequencies, intensities, and shapes of these peaks are analyzed. By fitting the spectra, vibrational coupling constants and the angles between the transition dipoles of the amide-I' modes can be extracted. These parameters are then related to the peptide's backbone dihedral angles through DFT-calculated maps.[6]
Computational Protocol: Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide an atomistic view of the conformational dynamics of D-penta-alanine in a chosen environment.
-
System Setup: A starting structure of D-penta-alanine is generated. The peptide is placed in a periodic box of explicit solvent (e.g., TIP3P water). Counter-ions are added to neutralize the system.
-
Force Field Selection: An appropriate force field is chosen to describe the interatomic interactions. Commonly used force fields for peptides include CHARMM (e.g., CHARMM36) and AMBER.[6][7]
-
Energy Minimization: The initial system is energy-minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the peptide.
-
Production Run: A long simulation (nanoseconds to microseconds) is performed in the NVT or NPT ensemble to sample the conformational space of the peptide. Trajectories, including atomic coordinates and velocities, are saved at regular intervals.
-
Analysis: The simulation trajectories are analyzed to extract structural and energetic information. This includes calculating the time evolution of backbone dihedral angles (φ, ψ), identifying stable conformational states through clustering algorithms, and constructing a free energy landscape as a function of the dihedral angles.
Biological Pathway: D-Alanine in Peptidoglycan Biosynthesis
The incorporation of D-alanine into the bacterial cell wall is a multi-step enzymatic pathway that occurs in the cytoplasm. This pathway is a prime target for antibiotics.
Experimental and Computational Workflow
The structural analysis of D-penta-alanine typically follows an integrated experimental and computational workflow.
Conclusion
The structural analysis of D-penta-alanine, while not as extensively documented through direct experimentation as its L-enantiomer, can be robustly approached through a combination of established stereochemical principles and advanced analytical and computational techniques. For professionals in drug development, a thorough understanding of the conformational preferences of this key bacterial peptide is indispensable. It informs the design of novel antibiotics that can effectively target the bacterial cell wall synthesis machinery and provides a framework for understanding and overcoming mechanisms of antibiotic resistance. The methodologies and data presented in this guide offer a solid foundation for further research into the fascinating and therapeutically relevant world of D-amino acid-containing peptides.
References
- 1. old.iupac.org [old.iupac.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of Penta-Alanine Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of Penta-Alanine Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation [escholarship.org]
- 8. Indication of 310-Helix Structure in Gas-Phase Neutral Pentaalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Potential Therapeutic Applications of D-alanine Oligopeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-alanine oligopeptides, short chains of the dextrorotatory enantiomer of alanine, are emerging as a promising class of therapeutic agents. Their inherent resistance to proteolytic degradation, a significant advantage over their L-enantiomer counterparts, prolongs their in vivo half-life and enhances their bioavailability. This technical guide provides an in-depth overview of the current research into the therapeutic potential of D-alanine oligopeptides, with a focus on their applications in neurodegenerative diseases, oncology, and immunomodulation. Detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this field.
Introduction
The incorporation of D-amino acids into peptide-based therapeutics represents a strategic approach to overcome the limitations of natural L-peptides, primarily their rapid degradation by proteases. D-alanine, in particular, has been a key building block in the design of more stable and potent therapeutic oligopeptides. These synthetic peptides have demonstrated significant potential in a range of disease models, from neuroprotection in Alzheimer's disease to cytotoxic activity against cancer cells and modulation of the immune response. This guide will delve into the core scientific findings that underpin these therapeutic applications.
Neuroprotective Applications
A significant area of investigation for D-alanine oligopeptides is in the treatment of neurodegenerative disorders, most notably Alzheimer's disease. The mechanism of action often involves the modulation of signaling pathways crucial for neuronal survival, synaptic plasticity, and the reduction of neuroinflammation.
Mechanism of Action: GIP Analogue in Alzheimer's Disease
A long-lasting analogue of the Glucose-dependent Insulinotropic Polypeptide (GIP), where the second amino acid, L-alanine, is replaced with D-alanine (D-Ala(2)GIP), has shown significant neuroprotective effects in preclinical models of Alzheimer's disease. This modification makes the peptide resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). The therapeutic effects of D-Ala(2)GIP and its derivatives, such as DAla2GIP-Glu-PAL, are linked to the upregulation of the cAMP/PKA/CREB signaling pathway, which is crucial for synaptic plasticity and memory formation.[1] Furthermore, these analogues have been shown to reduce amyloid-β (Aβ) deposition, inhibit neuroinflammation by suppressing astrocyte and microglia proliferation, and decrease the secretion of pro-inflammatory cytokines like IL-1β and TNF-α.[1]
Quantitative Data: Efficacy of D-Ala(2)GIP Analogues
The neuroprotective efficacy of D-Ala(2)GIP analogues has been quantified in studies using APP/PS1 transgenic mice, a well-established model for Alzheimer's disease.
| Peptide | Animal Model | Dosage and Administration | Key Findings | Reference |
| D-Ala(2)GIP | APP/PS1 mice (12 months old) | 25 nmol/kg ip once daily for 21 days | Rescued cognitive decline, prevented deterioration of synaptic function, reduced the number of amyloid plaques, and reduced inflammatory response in microglia.[2] | [2] |
| DAla2GIP-Glu-PAL | APP/PS1 mice | Not specified | Increased recognition index in novel object recognition test, elevated spontaneous alternation percentage in Y maze test, increased target quadrant swimming time in Morris water maze test, enhanced in vivo long-term potentiation (L-LTP), significantly reduced Aβ deposition, inhibited astrocyte and microglia proliferation, and weakened IL-1β and TNF-α secretion.[1] | [1] |
Signaling Pathway: D-Ala(2)GIP Analogue in Neuroprotection
Experimental Protocol: In Vivo Assessment in APP/PS1 Mice
Objective: To evaluate the neuroprotective effects of D-Ala(2)GIP in a transgenic mouse model of Alzheimer's disease.
Animal Model: Male APP/PS1 transgenic mice and wild-type (WT) littermates, aged 12 months.
Treatment:
-
D-Ala(2)GIP is administered at a dose of 25 nmol/kg via intraperitoneal (i.p.) injection.
-
Injections are given once daily for a period of 21 consecutive days.[2]
-
A control group of APP/PS1 and WT mice receives saline injections following the same schedule.
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Escape latency and time spent in the target quadrant are measured.
-
Novel Object Recognition Test: To evaluate recognition memory. Mice are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one, and the time spent exploring each object is recorded.
Biochemical and Histological Analysis:
-
Following behavioral testing, mice are euthanized, and brain tissue is collected.
-
Amyloid Plaque Load: Brain sections are stained with thioflavin-S or specific antibodies against Aβ to visualize and quantify amyloid plaques in the cortex and hippocampus.
-
Neuroinflammation: Immunohistochemistry is used to assess the activation and proliferation of microglia and astrocytes using markers such as Iba1 and GFAP, respectively.
-
Synaptic Plasticity: In vivo long-term potentiation (L-LTP) is recorded from the hippocampus to measure synaptic function.
Statistical Analysis: Data are analyzed using appropriate statistical tests, such as two-way ANOVA, to compare the effects of D-Ala(2)GIP treatment in APP/PS1 and WT mice relative to saline-treated controls.
Anticancer Applications
The unique structural properties of D-alanine oligopeptides are also being leveraged to develop novel anticancer agents. These peptides often exhibit selective cytotoxicity towards cancer cells, with proposed mechanisms involving the disruption of the cell membrane.
Mechanism of Action: [d-Ala]-nocardiotide A
[d-Ala]-nocardiotide A, a synthetic analogue of the natural cyclic hexapeptide nocardiotide A, has demonstrated cytotoxic activity against cancer cells. The proposed mechanism of action for many anticancer peptides (ACPs), including likely for [d-Ala]-nocardiotide A, involves the disruption of the cancer cell membrane.[2][3] This disruption can lead to the formation of pores in the membrane, causing a loss of cellular integrity and ultimately inducing apoptosis.[2] The inclusion of the D-alanine residue is intended to increase the peptide's stability and may also influence its interaction with the cell membrane.[3]
Quantitative Data: In Vitro Cytotoxicity
The anticancer activity of [d-Ala]-nocardiotide A has been quantified using in vitro cell viability assays.
| Peptide | Cell Line | IC50 Value | Reference |
| [d-Ala]-nocardiotide A | HeLa (cervical cancer) | 52 μM | [2][4] |
| nocardiotide A (natural L-Ala version) | HeLa (cervical cancer) | 59 μM | [2][4] |
Experimental Workflow: Synthesis and Evaluation of [d-Ala]-nocardiotide A
Experimental Protocol: Synthesis and Anticancer Assay
Objective: To synthesize [d-Ala]-nocardiotide A and evaluate its cytotoxic activity against HeLa cancer cells.
Peptide Synthesis:
-
Solid-Phase Synthesis: The linear hexapeptide precursor is synthesized on a 2-chlorotrityl chloride resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3]
-
Cleavage: The protected peptide is cleaved from the resin using a mild acidic cocktail (e.g., acetic acid/trifluoroethanol/dichloromethane).[5]
-
Cyclization: The linear peptide is cyclized in a dilute solution using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine).[3]
-
Deprotection: The side-chain protecting groups (e.g., Boc on tryptophan) are removed using a strong acid, such as 95% trifluoroacetic acid (TFA).[3]
Purification and Characterization:
-
The crude cyclic peptide is purified by semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
-
The purity and identity of the final product are confirmed by analytical RP-HPLC, high-resolution time-of-flight mass spectrometry (HR-ToF MS), and nuclear magnetic resonance (NMR) spectroscopy.[2]
Anticancer Activity Assay (MTT Assay):
-
HeLa cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of [d-Ala]-nocardiotide A for a specified period (e.g., 24-72 hours).
-
After incubation, the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Immunomodulatory Applications
D-alanine oligopeptides can also function as modulators of the immune system. Their interaction with immune cells can either stimulate or suppress immune responses, opening up therapeutic avenues in infectious diseases, autoimmunity, and vaccine development.
Mechanism of Action: TLR Signaling Activation
Peptidoglycan precursors ending in D-alanyl-D-alanine have been shown to act as pathogen-associated molecular patterns (PAMPs) that are recognized by Toll-like receptors (TLRs) on immune cells such as macrophages. This recognition, particularly by TLR2 and TLR4, initiates an intracellular signaling cascade that is dependent on the adaptor protein MyD88.[5] The recruitment of MyD88 leads to the activation of TNF receptor-associated factor 6 (TRAF6), which in turn activates the mitogen-activated protein kinase (MAPK) pathway and the IKK complex.[5] The IKK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of the transcription factor NF-κB to the nucleus. This cascade culminates in the transcription and secretion of pro-inflammatory cytokines.[5]
Quantitative Data: Cytokine Induction
The immunomodulatory effect of D-Ala-ended peptidoglycan precursors has been demonstrated by measuring the induction of pro-inflammatory cytokine expression in macrophages.
| Stimulus | Cell Type | Cytokine Measured (mRNA) | Fold Increase (vs. control) | Reference |
| L. plantarum with increased D-Ala-ended precursors | Macrophages | IL-6 | Significantly increased | [5] |
| L. plantarum with increased D-Ala-ended precursors | Macrophages | IL-1β | Significantly increased | [5] |
| L. plantarum with increased D-Ala-ended precursors | Macrophages | TNF-α | Significantly increased | [5] |
Signaling Pathway: D-Ala Oligopeptide-Induced Inflammation
Experimental Protocol: In Vitro Macrophage Stimulation Assay
Objective: To assess the immunomodulatory activity of D-alanine oligopeptides by measuring cytokine production in macrophages.
Cell Culture:
-
The murine macrophage cell line RAW 264.7 is cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a 5% CO2 incubator.
Stimulation:
-
Macrophages are seeded in culture plates and allowed to adhere.
-
The cells are then stimulated with the D-alanine oligopeptide of interest at various concentrations for a defined period (e.g., 24 hours). A positive control (e.g., lipopolysaccharide, LPS) and a negative control (medium only) are included.
Analysis of Cytokine Expression (RT-qPCR):
-
RNA Extraction: Total RNA is extracted from the stimulated macrophages using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of target cytokine genes (e.g., IL-6, IL-1β, TNF-α) are quantified by qPCR using gene-specific primers. A housekeeping gene (e.g., β-actin) is used as an internal control for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[5]
Analysis of Cytokine Secretion (ELISA):
-
The cell culture supernatants are collected after stimulation.
-
The concentrations of secreted cytokines (e.g., IL-6, TNF-α) in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.
Statistical Analysis: Statistical significance between different treatment groups is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Conclusion and Future Directions
D-alanine oligopeptides represent a versatile and promising platform for the development of novel therapeutics. Their enhanced stability and diverse biological activities in neuroprotection, cancer therapy, and immunomodulation highlight their potential to address significant unmet medical needs. The data and protocols presented in this guide offer a foundation for researchers to further explore the therapeutic applications of these unique biomolecules.
Future research should focus on elucidating the detailed molecular mechanisms of action, including the identification of specific cellular receptors and downstream signaling targets. Structure-activity relationship studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of D-alanine oligopeptides. Furthermore, comprehensive preclinical and clinical studies are necessary to translate the promising in vitro and in vivo findings into effective therapies for human diseases. The continued investigation of D-alanine oligopeptides holds great promise for expanding the arsenal (B13267) of peptide-based drugs.
References
- 1. Quantitative Multi-Analyte Detection of Key Cytokine Release Syndrome Biomarkers | Bio-Techne [bio-techne.com]
- 2. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
The Unconventional Chirality: A Technical Guide to the Discovery and History of D-Amino Acids in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The central dogma of molecular biology has long established that the proteinogenic amino acids composing peptides and proteins in eukaryotes are exclusively of the L-configuration. This principle of homochirality was a cornerstone of biochemistry for decades. However, a series of discoveries beginning in the late 20th century has unveiled a fascinating exception to this rule: the existence of D-amino acids within naturally occurring peptides in a variety of organisms, from frogs to humans. These D-amino acid-containing peptides (DAACPs) are not mere biological curiosities; they often exhibit profoundly different and more potent biological activities than their all-L-amino acid counterparts, opening new avenues for drug discovery and development. This technical guide provides an in-depth exploration of the discovery, history, and significance of D-amino acids in peptides, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
A Historical Timeline of Discovery
The journey to understanding D-amino acids in peptides has been a gradual process of challenging established paradigms. While free D-amino acids were identified in various organisms, their incorporation into ribosomally synthesized peptides was initially dismissed.
-
Early Observations of Free D-Amino Acids: The presence of free D-amino acids in animals was noted in the mid-20th century, but their physiological roles remained largely enigmatic.
-
The Paradigm Shift with Dermorphin (B549996): The watershed moment came in 1981 with the isolation of dermorphin from the skin of the South American frog, Phyllomedusa sauvagei.[1] This opioid peptide exhibited potent analgesic activity that could not be replicated by its synthetically produced all-L-amino acid version.[1] Rigorous analysis revealed the presence of a D-alanine residue at the second position, a finding that was initially met with skepticism but was later unequivocally confirmed.[1]
-
Post-Translational Modification as the Source: Subsequent research on dermorphin and other newly discovered DAACPs, such as deltorphins, revealed that their biosynthesis involves a post-translational modification (PTM).[2] The mRNA encoding these peptides contains the codon for the corresponding L-amino acid, indicating that the chiral inversion occurs after ribosomal synthesis.[2] This process is catalyzed by a specific class of enzymes known as peptidyl-aminoacyl L-D isomerases.[2]
-
Expanding the DAACP Repertoire: Following the discovery of dermorphin, a growing number of DAACPs have been identified in a diverse range of animals, including cone snails (conotoxins), spiders (agatoxins), crustaceans (crustacean hyperglycemic hormone), and even mammals.[3][4] These peptides are involved in a wide array of biological functions, from neurotransmission and hormonal regulation to defense mechanisms.[4]
Quantitative Analysis of D-Amino Acid-Containing Peptides
The incorporation of a D-amino acid can dramatically alter the bioactivity and stability of a peptide. The following tables summarize quantitative data for several well-characterized DAACPs, comparing their activity with their all-L-amino acid enantiomers.
| Peptide | Source Organism | D-Amino Acid & Position | Biological Activity | Potency Comparison (IC50/EC50/LC50) | Reference |
| Dermorphin | Phyllomedusa sauvagei (Frog) | D-Ala at position 2 | Opioid receptor agonist (μ-selective) | The all-L version is virtually inactive. | [1] |
| Deltorphin I | Phyllomedusa species (Frog) | D-Ala at position 2 | Opioid receptor agonist (δ-selective) | The all-L version shows significantly lower affinity. | [2] |
| ω-Agatoxin IVA | Agelenopsis aperta (Spider) | D-Ser at position 46 | P/Q-type calcium channel blocker | The L-Ser46 analog is significantly less active. | [3] |
| Contryphan-R | Conus radiatus (Cone Snail) | D-Trp at position 7 | Modulator of nicotinic acetylcholine (B1216132) receptors | The all-L version has no biological activity. | [3] |
| Crustacean Hyperglycemic Hormone (CHH) | Homarus americanus (American Lobster) | D-Phe at position 3 | Regulates blood glucose levels | The D-Phe form is the biologically active hormone. | [4] |
| Melittin | Apis mellifera (Honeybee) - Synthetic study | D-amino acid substitutions | Cytolytic and hemolytic | L- and D-melittin peptides and micelles demonstrated comparable toxicity (similar IC50 and HC50 values). | [4] |
| RDP215 (Antitumor Peptide) | Synthetic | 9 D-amino acid substitutions (9D-RDP215) | Antitumor activity against melanoma and glioblastoma | 9D-RDP215 showed increased stability and significantly increased antitumor activity at lower concentrations compared to the all-L peptide. | [5] |
Experimental Protocols for the Identification and Characterization of D-Amino Acid-Containing Peptides
The identification of D-amino acids in peptides requires specialized analytical techniques that can distinguish between stereoisomers.
Enzymatic Digestion with Aminopeptidase M
This method leverages the stereospecificity of certain proteases. Aminopeptidase M sequentially cleaves L-amino acids from the N-terminus of a peptide but is sterically hindered by a D-amino acid residue.
-
Protocol:
-
Sample Preparation: Purify the peptide of interest from the biological source.
-
Enzymatic Digestion: Incubate the purified peptide with Aminopeptidase M in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 37°C.
-
Time-Course Analysis: Collect aliquots of the reaction mixture at different time points (e.g., 0, 1, 4, and 24 hours).
-
LC-MS Analysis: Analyze the aliquots by liquid chromatography-mass spectrometry (LC-MS). The presence of a D-amino acid will result in the accumulation of a peptide fragment that is resistant to further digestion.[6] The mass of this fragment can be used to infer the position of the D-amino acid.[6]
-
Chiral Amino Acid Analysis by HPLC
This method involves the complete hydrolysis of the peptide followed by derivatization of the constituent amino acids with a chiral reagent, allowing for their separation by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol:
-
Acid Hydrolysis: Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Neutralize the hydrolysate and derivatize the free amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
RP-HPLC Separation: Separate the resulting diastereomeric amino acid derivatives on a C18 RP-HPLC column using a suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) phosphate).
-
Detection and Quantification: Detect the derivatives by UV absorbance (e.g., at 340 nm). Compare the retention times and peak areas to those of derivatized D- and L-amino acid standards to identify and quantify the amino acid enantiomers.
-
Mass Spectrometry-Based Methods
Modern mass spectrometry techniques offer high sensitivity and specificity for the analysis of DAACPs.
-
LC-MS/MS of Intact Peptides: Diastereomeric peptides (peptides that differ only in the chirality of one or more amino acids) often exhibit slightly different retention times on RP-HPLC columns.[7] High-resolution mass spectrometry can confirm that the peptides have the same mass, and tandem mass spectrometry (MS/MS) can be used to sequence the peptide. While MS/MS fragmentation patterns of diastereomers can be similar, subtle differences can sometimes be observed.[7]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS separates ions based on their size, shape, and charge.[8] Diastereomeric peptides can have different gas-phase conformations, leading to different drift times in the IMS cell, allowing for their separation and identification.[8]
The Enzymatic Basis of D-Amino Acid Incorporation
In animals, the conversion of an L-amino acid to a D-amino acid within a peptide is a post-translational modification catalyzed by a peptidyl-aminoacyl L-D isomerase.
Enzymatic Reaction and Substrate Specificity
These enzymes exhibit remarkable substrate specificity. For instance, the L-to-D-peptide isomerase from platypus venom recognizes the N-terminal tripeptide sequence Ile-Xaa-Phe-, where Xaa can be certain amino acids like Met, norleucine, or Phe.[9] The isomerization is a late post-translational event that occurs in specialized neurosecretory cells after the prohormone has been cleaved.[10]
Proposed Catalytic Mechanism
The proposed mechanism for these isomerases involves a two-base catalytic process.[9] One enzymatic base abstracts the α-proton from the L-amino acid residue, forming a planar carbanion intermediate. A second enzymatic base then donates a proton to the opposite face of the carbanion, resulting in the D-amino acid configuration.
Caption: Biosynthetic pathway for D-amino acid-containing peptides.
Experimental Workflow for DAACP Discovery
The following diagram outlines a general workflow for the discovery and characterization of novel DAACPs from a biological sample.
Caption: A typical experimental workflow for DAACP discovery.
Conclusion and Future Perspectives
The discovery of D-amino acids in ribosomally synthesized peptides has fundamentally altered our understanding of protein chemistry and biology. These "unnatural" amino acids are, in fact, a natural and elegant solution for expanding the functional diversity of peptides. The enhanced stability and often superior bioactivity of DAACPs make them highly attractive candidates for the development of novel therapeutics. As analytical techniques continue to improve in sensitivity and resolution, it is likely that many more DAACPs will be discovered, further elucidating their roles in physiology and disease. The study of L-to-D-peptide isomerases also presents exciting opportunities for protein engineering and the development of biocatalysts for the synthesis of D-amino acid-containing pharmaceuticals. The ongoing exploration of this fascinating corner of the peptide world promises to yield significant advancements in both basic science and medicine.
References
- 1. Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substrate specificity of platypus venom L-to-D-peptide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L to D amino acid isomerization in a peptide hormone is a late post-translational event occurring in specialized neurosecretory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Chiral Switch: A Technical Guide to the Natural Occurrence of D-Alanine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Once considered a biological anomaly, the presence of D-alanine (B559566) in ribosomally synthesized peptides is now recognized as a significant post-translational modification across various life forms, from bacteria to vertebrates. This guide delves into the natural world of D-alanine containing peptides (D-ACPs), offering a comprehensive overview of their discovery, biosynthesis, physiological roles, and the analytical techniques essential for their study. The incorporation of D-alanine profoundly impacts peptide structure and function, opening new avenues for drug discovery and development.
Natural Occurrence and Distribution of D-Alanine Containing Peptides
The discovery of dermorphin (B549996), an opioid peptide from the skin of the frog Phyllomedusa sauvagei containing a D-alanine residue, challenged the long-held belief that animal proteins are exclusively composed of L-amino acids.[1][2][3][4] Since this initial finding, a variety of D-ACPs have been identified in a diverse range of organisms, highlighting the evolutionary significance of this chiral modification.[1][2] These peptides are found in bacteria, invertebrates (such as mollusks and crustaceans), and even mammals.[1][2][5]
In bacteria, D-alanine is a fundamental component of the peptidoglycan cell wall, crucial for maintaining structural integrity and resistance to proteases.[6][7] D-alanyl-D-alanine termini are key structures in the biosynthesis of peptidoglycans.[6] Gram-positive bacteria also incorporate D-alanine into teichoic acids, which modulates the net surface charge and reduces susceptibility to cationic antimicrobial peptides.[8][9]
In animals, D-ACPs are often neuropeptides or venom components, where the presence of D-alanine can enhance receptor binding affinity, selectivity, and increase resistance to proteolytic degradation.[1][10][11]
Table 1: Selected Naturally Occurring D-Alanine Containing Peptides
| Peptide Name | Organism | Phylum | D-Alanine Position | Biological Function |
| Dermorphin | Phyllomedusa sauvagei (Sauvage's leaf frog) | Chordata | 2 | Potent µ-opioid receptor agonist[1][2][4][12] |
| Deltorphins | Phyllomedusa species | Chordata | 2 | Highly selective δ-opioid receptor agonists[13] |
| Bombinin H | Bombina species (Fire-bellied toads) | Chordata | 2 | Antibacterial and hemolytic peptide[2] |
| Defensin-like peptide 2 (DLP-2) | Ornithorhynchus anatinus (Platypus) | Chordata | 2 | Component of venom[7][13] |
| Achatin-I | Achatina fulica (Giant African snail) | Mollusca | 2 | Neuropeptide with excitatory effects on neurons |
| Crustacean Hyperglycemic Hormone (CHH) isoforms | Homarus americanus (American lobster) | Arthropoda | 3 | Neurohormone regulating blood glucose levels[2] |
Biosynthesis of D-Alanine Containing Peptides
The D-alanine residues in animal peptides are not incorporated during ribosomal translation.[1] Instead, they are the result of a post-translational modification where a specific L-alanine residue in the precursor peptide is converted to a D-alanine residue.[1][3][5] This enzymatic process is catalyzed by a class of enzymes known as peptidyl-aminoacyl L-D isomerases.[5][14]
The biosynthesis of these peptides begins with the ribosomal synthesis of a precursor protein containing an L-alanine at the position that will later be isomerized.[3][12] This precursor undergoes proteolytic processing to yield the immature peptide, which then serves as a substrate for the L-D isomerase.[2]
In contrast, bacterial D-alanine incorporation into the cell wall involves a different pathway. L-alanine is converted to D-alanine by the enzyme alanine (B10760859) racemase.[9][15][16] The resulting D-alanine is then incorporated into the peptidoglycan precursor by D-alanine-D-alanine ligase.[17]
A distinct mechanism for introducing D-alanine into ribosomally synthesized peptides has been identified in the biosynthesis of lanthipeptides.[10][18] In this pathway, a serine residue is first dehydrated to dehydroalanine (B155165) (Dha). Subsequently, the Dha residue is asymmetrically reduced to D-alanine by an NADPH-dependent reductase.[10][18]
Experimental Workflow for D-ACP Biosynthesis Characterization
Caption: Biosynthesis of animal D-alanine containing peptides.
Physiological Roles and Signaling Pathways
The incorporation of D-alanine has profound effects on the physiological function of peptides. In the nervous system, D-ACPs like dermorphin and deltorphins exhibit high potency and selectivity for opioid receptors, which is attributed to the conformational changes induced by the D-amino acid.[4][12] The L- to D-amino acid residue isomerization can modulate the selectivity of a neuropeptide between different G protein-coupled receptors (GPCRs), thereby altering the downstream signaling pathways activated.[19][20]
Free D-alanine also plays significant physiological roles. In mammals, D-alanine can act as a co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors in the brain, modulating neurotransmission.[21] Furthermore, D-alanine has been shown to affect the circadian clock and regulate glucose metabolism in the kidney by inducing the expression of gluconeogenic and circadian genes.[22] D-amino acid oxidase (DAO), an enzyme that degrades D-amino acids, metabolizes D-alanine to pyruvate.[23]
D-Alanine Signaling in Renal Glucose Metabolism
Caption: D-alanine's role in regulating renal glucose metabolism.
Experimental Protocols for the Analysis of D-Alanine Containing Peptides
The identification and characterization of D-ACPs present a significant analytical challenge because the isomerization of a single amino acid does not alter the peptide's mass.[24] Specialized techniques are required to distinguish between diastereomers.
General Experimental Workflow for D-ACP Discovery
A typical workflow for the discovery of endogenous D-ACPs involves initial screening to identify candidate peptides, followed by localization of the D-amino acid residue.[25]
Caption: General workflow for D-ACP discovery and characterization.
Key Experimental Methodologies
1. Chromatographic Separation:
-
Protocol: High-performance liquid chromatography (HPLC) is a fundamental tool for separating peptide diastereomers.[26]
-
Column: Chiral stationary phases (CSPs) or the use of chiral mobile phase additives (CMPAs) can be employed.[26]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid is commonly used.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the purified peptide sample.
-
Run a linear gradient of increasing organic solvent to elute the peptides.
-
Compare the retention time of the natural peptide with that of its synthetic all-L and D-Ala-containing counterparts. A difference in retention time is indicative of a D-amino acid-containing peptide.[11]
-
-
2. Mass Spectrometry (MS) for Localization:
-
Protocol: While MS alone cannot distinguish diastereomers, tandem MS (MS/MS) of fragment ions can help localize the D-amino acid.[26] Ion mobility spectrometry (IMS) coupled with MS is a powerful technique for separating and identifying D-ACPs.[25][27]
-
Instrumentation: A hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer with an ion mobility cell.
-
Procedure:
-
Introduce the peptide into the mass spectrometer via electrospray ionization (ESI).
-
Separate the isomeric peptides in the ion mobility cell based on their different collision cross-sections.
-
Select the precursor ion of interest and subject it to collision-induced dissociation (CID).
-
Analyze the arrival times of the fragment ions. A shift in the arrival time of a fragment ion containing the chiral center, when compared to its all-L counterpart, can pinpoint the location of the D-alanine.[25]
-
-
3. Enzymatic Digestion:
-
Protocol: Resistance to specific proteases can indicate the presence of a D-amino acid.
-
Enzyme: Aminopeptidase (B13392206) M, which sequentially cleaves amino acids from the N-terminus, will stop at a D-amino acid residue due to steric hindrance.[11]
-
Procedure:
-
Incubate the purified peptide with aminopeptidase M.
-
Analyze the digestion products over time using HPLC or MS.
-
The presence of a stable peptide fragment indicates that the enzyme's activity was halted at a D-amino acid.
-
-
4. Amino Acid Analysis after Hydrolysis:
-
Protocol: This method determines the overall amino acid composition and chirality.
-
Procedure:
-
Hydrolyze the peptide into its constituent amino acids using 6 M HCl.
-
Derivatize the amino acids with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[11][18]
-
Separate the resulting diastereomeric derivatives using reversed-phase HPLC.
-
Identify and quantify the D- and L-amino acids by comparing their retention times and peak areas to those of standard amino acids.
-
-
Implications for Drug Development
The unique properties conferred by D-alanine make D-ACPs and their synthetic analogs attractive candidates for therapeutic development. The increased stability against proteolytic degradation can lead to a longer in vivo half-life.[10][18] Furthermore, the enhanced receptor affinity and selectivity can result in more potent and specific drugs with fewer off-target effects. The study of naturally occurring D-ACPs provides a rich source of inspiration for the design of novel peptide-based therapeutics.
References
- 1. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-alanine in the frog skin peptide dermorphin is derived from L-alanine in the precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a D-alanine-containing polypeptide precursor for the peptide opioid, dermorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biogenesis of D-amino acid containing peptides/proteins: where, when and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 14. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physiological function and metabolism of free D-alanine in aquatic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-Alanine Metabolism via d-Ala Aminotransferase by a Marine Gammaproteobacterium, Pseudoalteromonas sp. Strain CF6-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
- 21. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. d-Alanine Affects the Circadian Clock to Regulate Glucose Metabolism in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Experimental strategies for the analysis of D-amino acid containing peptides in crustaceans: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Bioavailability and In Vivo Stability of D-penta-alanine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the bioavailability and in vivo stability of D-penta-alanine is not currently available in the public domain. This guide provides a comprehensive overview based on established principles of peptide pharmacokinetics, the known properties of D-amino acid-containing peptides, and general experimental protocols applicable to the study of such molecules.
Introduction
Peptides composed of D-amino acids have garnered significant interest in drug development due to their enhanced resistance to enzymatic degradation compared to their natural L-amino acid counterparts.[1][2][3] This increased stability often translates to a longer in vivo half-life and improved bioavailability.[2][3] D-penta-alanine, a homopeptide consisting of five D-alanine residues, is a model compound for understanding the in vivo behavior of short, D-amino acid-rich peptides. This technical guide will explore the theoretical bioavailability and in vivo stability of D-penta-alanine, detail relevant experimental methodologies for its assessment, and discuss its probable metabolic fate.
Predicted Bioavailability and In Vivo Stability of D-penta-alanine
The incorporation of D-amino acids is a well-established strategy to enhance the stability of peptides against proteolysis.[1][4][5] Standard proteases, which are stereospecific for L-amino acids, are generally unable to cleave peptide bonds involving D-amino acids.[1] Consequently, D-penta-alanine is expected to exhibit significantly greater stability in biological fluids compared to L-penta-alanine.
Key Factors Influencing Bioavailability and Stability:
-
Enzymatic Degradation: The primary advantage of D-penta-alanine is its resistance to common proteases and peptidases found in the gastrointestinal tract and blood plasma.[1][3] This resistance is crucial for oral bioavailability, as it allows the peptide to potentially traverse the gut epithelium intact.[6]
-
Renal Clearance: As a small peptide, D-penta-alanine is likely to be cleared from circulation primarily through the kidneys.[7][8] The rate of glomerular filtration and potential for tubular reabsorption will be key determinants of its plasma half-life. The molecular structure of oligopeptides is a known factor in determining the mechanism of their renal clearance.[9]
-
Membrane Permeability: The ability of D-penta-alanine to cross biological membranes, such as the intestinal epithelium and cell membranes, will influence its absorption and distribution. While the incorporation of D-amino acids primarily affects enzymatic stability, it can also influence the peptide's conformational properties and interactions with membranes.
Data Presentation
While specific quantitative data for D-penta-alanine is unavailable, the following tables provide a hypothetical comparison of expected pharmacokinetic parameters for L-penta-alanine versus D-penta-alanine, based on the general properties of L- and D-peptides.
Table 1: Predicted Comparative Plasma Stability
| Peptide | Predicted Half-life in Human Plasma (t½) | Primary Degradation Pathway |
| L-penta-alanine | < 5 minutes | Proteolytic cleavage by plasma peptidases |
| D-penta-alanine | > hours | Resistance to common peptidases; potential slow metabolism by other enzymes |
Table 2: Predicted Comparative Oral Bioavailability
| Peptide | Predicted Oral Bioavailability (%) | Key Limiting Factor |
| L-penta-alanine | < 1% | Extensive first-pass metabolism by gastrointestinal proteases |
| D-penta-alanine | Potentially >10% | Membrane permeability and potential for some enzymatic or chemical degradation |
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to determine the bioavailability and in vivo stability of D-penta-alanine.
In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of D-penta-alanine in plasma.
Methodology:
-
Incubation: D-penta-alanine is incubated in fresh human or animal plasma at 37°C.
-
Time Points: Aliquots are taken at various time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation: The enzymatic reaction is stopped by adding a protein precipitating agent, such as acetonitrile (B52724) or trichloroacetic acid.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining intact peptide.
-
Data Analysis: The percentage of intact peptide remaining at each time point is plotted against time to determine the degradation rate and half-life.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of D-penta-alanine after intravenous and oral administration.
Methodology:
-
Animal Model: Typically, rodents (rats or mice) are used.
-
Administration: One group of animals receives an intravenous (IV) bolus dose of D-penta-alanine, while another group receives an oral gavage dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of D-penta-alanine in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC). Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Mandatory Visualization
Signaling Pathways and Metabolic Fate
The metabolic fate of D-penta-alanine is predicted to involve breakdown into smaller peptides and ultimately to individual D-alanine residues. D-alanine is a known substrate for the enzyme D-amino acid oxidase (DAAO), which catalyzes its oxidative deamination to pyruvate.[10][11]
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rawamino.com [rawamino.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 11. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunogenicity of D-Amino Acid Substituted Peptides
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The substitution of L-amino acids with their D-enantiomers is a key strategy in therapeutic peptide development to enhance proteolytic stability and extend in vivo half-life. A significant consequence of this modification is a substantial reduction in immunogenicity. This guide provides a comprehensive overview of the underlying immunological mechanisms, methodologies for assessment, and quantitative data supporting the lowered immune response to D-amino acid substituted peptides. The primary mechanism for this reduced immunogenicity is the inability of antigen-presenting cells to process D-peptides for presentation via the Major Histocompatibility Complex (MHC) class II pathway, thereby preventing the activation of CD4+ T-helper cells, a critical step in initiating an adaptive immune response.
Introduction to Peptide Immunogenicity
Immunogenicity is the capacity of a substance, such as a therapeutic peptide, to induce an immune response.[1] For peptide-based drugs, this response is often undesirable, leading to the production of anti-drug antibodies (ADAs). ADAs can neutralize the therapeutic effect, alter pharmacokinetics, and, in some cases, cause adverse events.[1] The primary driver of this response is the activation of CD4+ T-cells, which occurs when peptide fragments (epitopes) are presented by antigen-presenting cells (APCs) on MHC class II molecules.[2][3]
The Rationale for D-Amino Acid Substitution
Native peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility.[4][5] D-amino acids, the stereoisomers (mirror images) of L-amino acids, are not recognized by common proteases.[5][6] Incorporating D-amino acids into a peptide sequence can therefore dramatically increase its stability and biological half-life.[6][7] This enhanced stability is a major advantage, but the impact on the peptide's interaction with the immune system is equally critical.
Core Mechanisms: Why D-Amino Acid Substitution Reduces Immunogenicity
The prevailing dogma, supported by extensive research, is that D-peptides exhibit little to no immunogenicity because they cannot be properly processed and presented to T-helper cells.[8] This failure to initiate a T-cell-dependent immune response can be attributed to several key factors.
The Canonical Pathway of L-Peptide Antigen Presentation
The adaptive immune response to an exogenous peptide therapeutic typically follows a well-defined pathway, which is essential for activating T-helper cells and subsequent B-cell antibody production.
Caption: T-Cell dependent immune response pathway for L-peptides.
How D-Amino Acid Substitution Disrupts the Immune Response
The introduction of D-amino acids fundamentally breaks the chain of events required for T-cell activation.
-
Resistance to Proteolysis: D-peptides are highly resistant to the proteolytic enzymes within the lysosomes of APCs.[4][9] This prevents the peptide from being broken down into smaller fragments necessary for MHC-II loading.
-
Failed Antigen Processing: Without fragmentation, the intact D-peptide is generally too large or conformationally incompatible to be loaded onto the MHC-II molecule.[8] This lack of processing is the primary reason for their low immunogenicity.[9]
-
Altered MHC Binding and TCR Recognition: In the rare event that a D-amino acid-containing fragment is generated, its stereochemistry can negatively impact binding to the MHC groove and/or alter the conformation presented to the T-cell receptor (TCR), preventing effective recognition.[2][10][11]
Caption: Disruption of the immune response by D-amino acid peptides.
Experimental Assessment of Peptide Immunogenicity
A multi-tiered approach is used to evaluate the immunogenicity risk of therapeutic peptides, starting with computational predictions and moving to complex cell-based assays.[1][12]
Caption: General workflow for immunogenicity risk assessment.
Detailed Experimental Protocols
This assay measures the proliferation of T-cells in response to an antigen. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted with each cell division, allowing for quantification by flow cytometry.[13]
-
Objective: To quantify antigen-specific CD4+ T-cell proliferation.
-
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient medium (e.g., Lymphoprep™).[14]
-
CFSE Labeling: Resuspend PBMCs and label with CFSE dye (e.g., 0.5-5 µM) for 10-15 minutes at 37°C. Quench the reaction with fetal bovine serum.[15]
-
Co-culture: Plate the CFSE-labeled PBMCs (e.g., 1-2 x 10^5 cells/well) and add the test peptide (L- or D-analog) at various concentrations. Include a positive control (e.g., CEF peptide pool) and a negative control (vehicle).[13][16]
-
Incubation: Culture the cells for 5-7 days at 37°C with 5% CO2 to allow for cell division.[13]
-
Staining & Acquisition: Harvest cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4). Acquire data on a flow cytometer.
-
Analysis: Gate on the live CD3+CD4+ T-cell population. Proliferation is measured by the decrease in CFSE fluorescence intensity compared to unstimulated controls. Results are often expressed as a proliferation index or percentage of divided cells.
-
These assays measure the functional response of T-cells (cytokine secretion) upon antigen recognition.[17]
-
Objective: To detect and quantify the release of specific cytokines (e.g., IFN-γ, IL-2) from activated T-cells.
-
Methodology (Whole Blood CRA):
-
Blood Collection: Draw fresh whole blood from a panel of healthy volunteers into heparinized tubes.[17]
-
Stimulation: Within 2-3 hours of collection, incubate the whole blood with the test peptide, a positive control (e.g., LPS for innate response), and a negative control.[17][18]
-
Incubation: Incubate for 24 hours at 37°C.[17]
-
Plasma Separation: Centrifuge the samples to separate the plasma.
-
Quantification: Measure the concentration of a panel of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) in the plasma using a multiplex immunoassay platform (e.g., Luminex, MSD).[18]
-
Surface Plasmon Resonance (SPR) is a label-free technique that measures binding interactions in real-time.[19] It is a highly sensitive method for detecting and characterizing ADAs.[20][21]
-
Objective: To detect and measure the binding kinetics of antibodies to the therapeutic peptide.
-
Methodology:
-
Chip Preparation: Covalently immobilize the therapeutic peptide (e.g., the D-amino acid peptide) onto the surface of a sensor chip using amine coupling chemistry.[22]
-
Sample Injection: Inject the sample (e.g., serum from treated subjects) over the sensor chip surface. If ADAs are present, they will bind to the immobilized peptide.[23]
-
Detection: The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[19]
-
Dissociation: After the association phase, flow buffer over the chip to measure the dissociation of the antibody from the peptide.
-
Analysis: The resulting sensorgram (a plot of RU vs. time) is used to determine the presence of ADAs and to calculate kinetic parameters like association rate (ka), dissociation rate (kd), and binding affinity (KD).[20]
-
Quantitative Data Summary
Studies consistently demonstrate that D-amino acid substitution dramatically reduces or abolishes immune responses compared to their L-counterparts.
Table 1: Effect of D-Amino Acid Substitution on T-Cell Activation
| Peptide Origin | Modification | Assay Readout | Result vs. L-Peptide | Reference(s) |
|---|---|---|---|---|
| HA (Influenza) | Single D-amino acid substitution in core | T-cell Activation (% of max) | 5-20% | [2][3] |
| HA (Influenza) | Single D-amino acid near P1 anchor | T-cell Priming | Abolished | [2][3] |
| Histone H3 | Full D-enantiomer | Antibody Titer | Drastically Altered Specificity | [24] |
| Melittin | Full D-enantiomer (in polymer conjugate) | IgM Antibody Response | No significant response | [9] |
| Melittin | Full D-enantiomer (in polymer conjugate) | IgG Antibody Response | No significant response |[9] |
Table 2: Effect of D-Amino Acid Substitution on HLA-DR Binding
| Peptide Origin | Modification Position | HLA Allele | Binding Affinity (IC50 nM) | Fold Change vs. L-Peptide | Reference(s) |
|---|---|---|---|---|---|
| HA (Influenza) | Core Residue (Y308 -> D-Tyr) | DRB101:01 | >30,000 | >1000x Weaker | [2][3] |
| HA (Influenza) | Core Residue (K310 -> D-Lys) | DRB104:01 | >30,000 | >1000x Weaker | [2][3] |
| HA (Influenza) | Flanking Residue | DRB1*01:01 | ~50 | ~2x Weaker |[2][3] |
Case Studies
D-Melittin Polymer Conjugates
In a study evaluating polymer-peptide conjugates, mice were treated with conjugates containing either L-melittin or D-melittin. The L-melittin conjugate (LMM) induced a strong anti-PEG antibody response (IgG and IgM), leading to toxicity and mortality upon repeat dosing. In stark contrast, the D-melittin conjugate (DMM) did not induce a significant anti-PEG antibody response and was well-tolerated with repeated administration. This highlights how rendering the peptide component non-immunogenic prevents it from acting as a carrier to elicit a response against the polymer.[9]
Etelcalcetide
Etelcalcetide is a therapeutic peptide comprised of seven D-amino acids. During clinical trials, a sensitive SPR-based immunoassay was used to assess its immunogenicity. While both pre-existing and treatment-emergent anti-etelcalcetide antibodies were detected at a low incidence, a comprehensive analysis of data from two large placebo-controlled trials showed that these antibodies had no impact on the drug's exposure, efficacy, or safety profile.[25]
Conclusion and Implications for Drug Development
The substitution of L-amino acids with D-amino acids is a powerful and well-validated strategy to mitigate the risk of immunogenicity in therapeutic peptides. The inability of the host's antigen processing machinery to degrade and present D-peptides effectively prevents the initiation of a T-cell-dependent immune response, which is the root cause of most ADA formation. For drug developers, this means that D-peptide designs not only offer superior stability but also possess a significantly lower intrinsic immunogenicity risk. While routine immunogenicity assessment is still a regulatory requirement, the data strongly suggest that D-amino acid-containing peptides represent a safer class of therapeutics from an immunological perspective.
References
- 1. epivax.com [epivax.com]
- 2. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 3. Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different roles of D-amino acids in immune phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proimmune.com [proimmune.com]
- 14. stemcell.com [stemcell.com]
- 15. mucosalimmunology.ch [mucosalimmunology.ch]
- 16. T cell proliferation assay [bio-protocol.org]
- 17. proimmune.com [proimmune.com]
- 18. youtube.com [youtube.com]
- 19. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 20. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 21. books.rsc.org [books.rsc.org]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. Antibody-antigenic peptide interactions monitored by SPR and QCM-D. A model for SPR detection of IA-2 autoantibodies in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Clinical immunogenicity of the d-amino acid peptide therapeutic etelcalcetide: Method development challenges and anti-drug antibody clinical impact assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Solid-Phase Synthesis of D-{Ala-Ala-Ala-Ala-Ala}
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of the D-penta-alanine peptide, D-{Ala-Ala-Ala-Ala-Ala}, utilizing Fmoc/tBu chemistry. Poly-alanine sequences are known to present significant synthetic challenges due to their propensity for on-resin aggregation, which can lead to incomplete acylation and deprotection steps, resulting in low purity and yield. This protocol outlines optimized conditions and strategies to mitigate these issues, ensuring a successful synthesis. The methodology covers all stages from resin preparation to final peptide cleavage, purification, and analysis.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on an insoluble polymeric support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its milder deprotection conditions compared to the Boc/Bzl strategy. The synthesis of homo-oligomeric sequences, such as poly-alanine, is notoriously difficult due to the formation of stable secondary structures (β-sheets) on the resin, which hinders reagent accessibility. Peptides composed of D-amino acids are of significant interest in drug development as they exhibit increased resistance to proteolytic degradation, potentially leading to longer in vivo half-lives.[1] This protocol details the step-by-step synthesis of D-{Ala-Ala-Ala-Ala-Ala}, a model for challenging hydrophobic peptides.
Materials and Reagents
Resin and Amino Acids
| Reagent | Supplier | Grade |
| Rink Amide AM Resin (0.5 - 0.8 mmol/g) | e.g., Sigma-Aldrich, Iris Biotech | Synthesis Grade |
| Fmoc-D-Ala-OH | e.g., Sigma-Aldrich, Bachem | Synthesis Grade |
Solvents and Reagents
| Reagent | Supplier | Grade |
| N,N-Dimethylformamide (DMF) | e.g., Sigma-Aldrich | Peptide Synthesis Grade |
| Dichloromethane (DCM) | e.g., Sigma-Aldrich | Anhydrous |
| Piperidine (B6355638) | e.g., Sigma-Aldrich | ACS Reagent Grade |
| Diisopropylethylamine (DIPEA) | e.g., Sigma-Aldrich | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | e.g., Sigma-Aldrich | Reagent Grade |
| Triisopropylsilane (TIS) | e.g., Sigma-Aldrich | 98% |
| 1,2-Ethanedithiol (EDT) | e.g., Sigma-Aldrich | 98% |
| Diethyl ether | e.g., Sigma-Aldrich | Anhydrous |
| Acetonitrile (ACN) | e.g., Sigma-Aldrich | HPLC Grade |
| Water | --- | Deionized, 18 MΩ·cm |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | e.g., Sigma-Aldrich | Synthesis Grade |
| Ninhydrin (B49086) Test Kit | e.g., Sigma-Aldrich | --- |
Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale.
Resin Swelling and Fmoc Deprotection
-
Place 200 mg of Rink Amide AM resin (assuming a loading of 0.5 mmol/g) in a fritted syringe reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with occasional agitation.
-
Drain the DMF.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add another 5 mL of 20% (v/v) piperidine in DMF and agitate for 20 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).
Amino Acid Coupling Cycle (Repeated for each D-Alanine)
-
Activation: In a separate vial, dissolve Fmoc-D-Ala-OH (3 equivalents, ~93 mg), HATU (2.9 equivalents, ~330 mg) in 2 mL of DMF. Add DIPEA (6 equivalents, ~105 µL) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature. Due to the risk of aggregation with poly-alanine sequences, a longer coupling time is recommended.[3]
-
Monitoring: After the coupling time, take a small sample of the resin beads and perform a ninhydrin (Kaiser) test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is necessary. For the second coupling, repeat steps 1 and 2.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Fmoc Deprotection: Repeat the deprotection steps as described in section 3.1 (steps 4-8).
-
Repeat this cycle for all five D-alanine residues.
Final Fmoc Deprotection
After the final D-alanine has been coupled, perform a final Fmoc deprotection as described in section 3.1 (steps 4-8).
Cleavage and Deprotection
-
Wash the peptide-resin with DCM (5 x 5 mL) and dry the resin under a stream of nitrogen for 30 minutes.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For 200 mg of resin, prepare 5 mL of the cocktail. Caution: Prepare and use in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 3 hours.
-
Filter the cleavage mixture into a clean 50 mL polypropylene (B1209903) tube.
-
Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 10 minutes, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. Due to its hydrophobic nature, dissolving in a small amount of DMSO or DMF followed by dilution with the HPLC mobile phase may be necessary.[4]
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column. A suitable gradient would be 10-60% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30 minutes.[5][6]
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the collected fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Data Presentation
Table 1: Reagent Stoichiometry for a Single Coupling Cycle (0.1 mmol scale)
| Reagent | Equivalents (relative to resin loading) | Molar Amount (mmol) | Mass/Volume |
| Fmoc-D-Ala-OH | 3 | 0.3 | ~93 mg |
| HATU | 2.9 | 0.29 | ~110 mg |
| DIPEA | 6 | 0.6 | ~105 µL |
Table 2: Expected Mass and Purity Data
| Parameter | Expected Value |
| Molecular Formula | C15H27N5O6 |
| Monoisotopic Mass | 373.1961 g/mol |
| Average Mass | 373.404 g/mol |
| Crude Purity (by HPLC) | >70% |
| Final Purity (after purification) | >95% |
| Overall Yield | 15-30% |
Note: Yields can vary significantly depending on the success of each coupling step and the efficiency of the purification.
Visualizations
Caption: Workflow for the solid-phase synthesis of D-{Ala-Ala-Ala-Ala-Ala}.
Caption: Simplified mechanism of HATU-mediated amino acid coupling.
References
- 1. wernerlab.weebly.com [wernerlab.weebly.com]
- 2. chempep.com [chempep.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Characterization of Synthetic D-peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides incorporating D-amino acids are of significant interest in drug development due to their enhanced proteolytic stability and potential for unique biological activities. Unlike their L-amino acid counterparts, D-peptides are less susceptible to degradation by endogenous proteases, leading to a longer in vivo half-life. However, the stereochemical difference poses a significant analytical challenge, as D- and L-peptides are isomers with identical mass-to-charge ratios, making them indistinguishable by conventional mass spectrometry.[1][2] This document provides detailed application notes and protocols for the characterization of synthetic D-peptides using advanced mass spectrometry techniques.
Core Challenges in D-Peptide Analysis
The primary challenge in the mass spectrometry analysis of D-peptides is differentiating them from their L-peptide counterparts. Since D- and L-amino acids have the same mass, standard mass spectrometry cannot distinguish between peptides that differ only in the chirality of one or more amino acid residues.[1] Specialized techniques are therefore required to induce a measurable difference between these stereoisomers.
Advanced Mass Spectrometry Techniques for D-Peptide Characterization
Several advanced mass spectrometry-based methodologies have been developed to address the challenge of D-peptide characterization. These include chiral liquid chromatography-mass spectrometry (Chiral LC-MS), ion mobility-mass spectrometry (IM-MS), and tandem mass spectrometry (MS/MS) with specific fragmentation techniques.
Chiral Liquid Chromatography-Mass Spectrometry (Chiral LC-MS)
Chiral LC-MS utilizes a chiral stationary phase (CSP) to physically separate D- and L-peptide enantiomers or diastereomers prior to their introduction into the mass spectrometer. The differential interaction of the stereoisomers with the CSP leads to different retention times, allowing for their individual detection and quantification.
Key Principles:
-
Chiral Stationary Phases (CSPs): Columns packed with a chiral selector, such as crown ethers or cyclodextrins, are used.[3] These selectors form transient, diastereomeric complexes with the enantiomeric peptides, leading to differences in retention.
-
Elution Order: On certain CSPs, like crown ether-based columns, D-amino acids and D-peptides often elute before their L-counterparts.[3]
-
Method Development: Optimization of mobile phase composition, temperature, and gradient is often necessary to achieve baseline separation of the diastereomers.[4]
Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber under the influence of an electric field. The time it takes for an ion to traverse the mobility cell is its drift time, which is related to its rotationally averaged collision cross-section (CCS). Peptides containing D-amino acids can adopt different three-dimensional structures compared to their all-L counterparts, resulting in different CCS values and drift times.[5]
Key Principles:
-
Collision Cross-Section (CCS): A measure of the ion's size and shape in the gas phase. Differences in CCS between D- and L-peptides, though often small (commonly around 1%), can be resolved with high-resolution ion mobility spectrometers.[5]
-
Separation: Even minor differences in CCS, on the order of 0.6% to 3%, can be sufficient for baseline separation of D/L-peptide epimers.[5]
-
Charge State and Cationization: The charge state of the peptide and the type of cation used for ionization can influence the separation of epimers.[5]
Tandem Mass Spectrometry (MS/MS) with Advanced Fragmentation
While standard collision-induced dissociation (CID) is often insufficient to distinguish D- and L-peptides, more advanced fragmentation techniques can produce fragment ion spectra with notable differences.
Key Principles:
-
Higher-Energy Collisional Dissociation (HCD): This technique, often available on Orbitrap mass spectrometers, can generate fragment-rich spectra. For some D-peptides, like the D-amino acid-containing epimers of liraglutide (B1674861), HCD at specific normalized collision energies (NCEs) can produce significant differences in the intensities of certain fragment ions, particularly doubly charged y-ions.[6]
-
Radical-Directed Dissociation (RDD): RDD methods initiate fragmentation through a radical site on the peptide, which can be more sensitive to the peptide's stereochemistry than conventional fragmentation methods.
-
Fragment Ion Ratios: The key to differentiation lies in the reproducible differences in the relative abundances of specific fragment ions between the D- and L-peptide isomers.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the mass spectrometric characterization of D-peptides.
Table 1: Chiral Liquid Chromatography-Mass Spectrometry Data
| Peptide/Amino Acid | Chiral Stationary Phase | Mobile Phase Conditions | Retention Time Difference (D vs. L) | Reference |
| Various Amino Acids | Crownpak CR-I (+) | Supercritical Fluid Chromatography | D-amino acids elute faster | [3] |
| Di- and Tripeptides | CHIRALPAK® ZWIX(+) / ZWIX(-) | Methanol-based | Separation of enantiomers and diastereomers achieved | |
| Asn-D-Trp-Phe-amide | (S)-3,3′-diphenyl-1,1′-binaphthyl-20-crown-6-ether | Perchloric acid/acetonitrile (B52724)/methanol | Significant separation with optimized mobile phase |
Table 2: Ion Mobility-Mass Spectrometry Data
| Peptide | Charge State | Mobility Shift (D vs. L) | Collision Cross-Section (CCS) Difference | Reference |
| Peptides (4-29 residues) | Varied | 0.6% - 3.0% | ~1% on average | [5] |
| γ-MSH | [M+2H]2+ | Not resolved at fast scan rates | 0.2% (0.9 Å2) | [5] |
Table 3: Tandem Mass Spectrometry Data (HCD)
| Peptide | Precursor Charge State | Normalized Collision Energy (NCE) | Differentiating Fragment Ions | Observation | Reference |
| Liraglutide Epimers | 4+ | 15-30% | Doubly charged y-ions | Significant intensity differences between D- and all-L peptides | [6] |
Table 4: Limits of Detection and Quantification
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Amino Acids | LC-MS/MS with derivatization | 0.2 - 8.1 pg on column | 12.5 or 62 ng/mL | [7][8] |
| Liraglutide | LC-MS/MS | - | 1.00 ng/mL | [9] |
| Liraglutide | Microfluidics LC-MS/MS | - | Linear range: 10-5000 ng/ml | [10] |
Experimental Protocols
Protocol 1: Chiral LC-MS for D-Peptide Separation
-
Sample Preparation:
-
Dissolve the synthetic peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards and quality control samples as needed.
-
-
LC-MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chiral Column: A crown ether-based column (e.g., Crownpak CR-I(+)) or a zwitterionic chiral stationary phase (e.g., CHIRALPAK® ZWIX(+)).
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer for targeted quantification.
-
-
LC Method:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient that provides optimal separation of the D- and L-peptide isomers. An example gradient could be: 5-60% B over 30 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 25 - 40 °C.
-
-
MS Method:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Mode: Full scan MS for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Data Analysis: Integrate the peak areas for the D- and L-peptide isomers to determine their relative abundance.
-
Protocol 2: Ion Mobility-MS for D-Peptide Characterization
-
Sample Preparation:
-
Prepare peptide solutions as described in Protocol 1.
-
-
IM-MS System:
-
An ion mobility-enabled mass spectrometer (e.g., a drift tube IM-MS or a trapped ion mobility spectrometry (TIMS)-TOF MS).
-
-
IM-MS Method:
-
Ionization: Use nano-electrospray ionization (nESI) for optimal sensitivity.
-
Mobility Separation: Optimize the drift gas pressure and voltage gradients to achieve the best separation of the D- and L-peptide isomers.
-
Mass Analysis: Acquire mass spectra for the mobility-separated ions.
-
-
Data Analysis:
-
Generate an ion mobilogram to visualize the separation of the isomers based on their drift times.
-
Calculate the collision cross-section (CCS) values for each isomer using appropriate calibration standards.
-
Protocol 3: HCD Fragmentation for D-Peptide Identification
-
Sample Preparation:
-
Prepare peptide solutions as described in Protocol 1.
-
-
LC-MS/MS System:
-
A UHPLC system coupled to a high-resolution mass spectrometer capable of HCD (e.g., an Orbitrap).
-
-
LC Method:
-
Use a standard reversed-phase C18 column. A chiral column is not necessary for this method.
-
Employ a suitable gradient to elute the peptide of interest.
-
-
MS/MS Method:
-
MS1: Acquire full scan MS spectra to identify the precursor ion of the peptide.
-
MS2: Perform data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) to trigger HCD fragmentation of the precursor ion.
-
Collision Energy: Step the normalized collision energy (NCE) from 15% to 35% to find the optimal energy for differentiating the D- and L-isomers.
-
-
Data Analysis:
-
Compare the HCD spectra of the synthetic D-peptide with its all-L counterpart.
-
Identify specific fragment ions (e.g., doubly charged y-ions) that show significant and reproducible intensity differences.
-
Calculate the fragment ion intensity ratios to establish a metric for D-peptide identification.
-
Visualizations
Caption: Overall workflow for synthetic D-peptide characterization.
Caption: Logical flow of Chiral LC-MS for D-peptide analysis.
Caption: Relationship between peptide chirality and MS detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous quantitative determination of liraglutide and insulin degludec in rat plasma by liquid chromatography-tandem mass spectrometry method and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive method for the quantitation of the peptide-based glucagon-like peptide-1 receptor agonist liraglutide in plasma using microfluidics chromatography tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing D-penta-alanine in Competitive Binding Assays for Antibiotic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The terminal D-alanyl-D-alanine (D-Ala-D-Ala) motif of peptidoglycan precursors is a critical target for glycopeptide antibiotics such as vancomycin (B549263).[1][2][3][4] These antibiotics bind to this motif, thereby inhibiting bacterial cell wall synthesis.[1][2][4] The emergence of antibiotic resistance, often through the substitution of this terminal D-Ala with D-Lactate (D-Ala-D-Lac) which reduces binding affinity by up to 1000-fold, necessitates the development of new analytical methods to screen for novel antimicrobial agents that can effectively target these interactions.[3][5][6]
Competitive binding assays are powerful tools for quantifying the binding affinity of unlabelled molecules by measuring their ability to displace a labeled ligand from a target protein. This application note details protocols for using D-penta-alanine and other D-Ala-D-Ala containing peptides in competitive binding assays to characterize their interaction with vancomycin. Two common assay formats are described: Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR). These assays are instrumental in the screening and characterization of potential antibiotic candidates that target the D-Ala-D-Ala binding pocket of glycopeptide antibiotics.
Principle of the Assays
Fluorescence Polarization (FP) Competitive Binding Assay
Fluorescence polarization measures the change in the tumbling rate of a fluorescently labeled molecule in solution.[7][8][9] A small, fluorescently labeled peptide (the "tracer") tumbles rapidly, resulting in low polarization of emitted light when excited with polarized light.[1][7] Upon binding to a much larger molecule, such as vancomycin, the complex tumbles much more slowly, leading to a higher polarization value.[1] In a competitive assay format, an unlabeled competitor molecule, such as D-penta-alanine, is introduced. The competitor displaces the fluorescent tracer from the target, causing the tracer to tumble freely again and resulting in a decrease in fluorescence polarization.[1][7] This decrease is proportional to the binding affinity of the competitor.
Surface Plasmon Resonance (SPR) Competitive Binding Assay
Surface Plasmon Resonance is a label-free technique that measures changes in the refractive index at the surface of a sensor chip.[10] In a typical setup for this application, a ligand that mimics the bacterial cell wall terminus (e.g., a peptide ending in D-Ala-D-Ala) is immobilized on the sensor surface.[3][11] A solution containing the antibiotic (the "analyte," e.g., vancomycin) and a competing molecule (e.g., D-penta-alanine) is flowed over the surface. The binding of the antibiotic to the immobilized ligand causes an increase in the SPR signal, measured in Resonance Units (RU). The presence of a competitor in the solution will reduce the amount of antibiotic that can bind to the surface, leading to a lower SPR signal.[12] The magnitude of this reduction is related to the affinity and concentration of the competitor.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data obtained from competitive binding assays designed to investigate the inhibition of the vancomycin and D-Ala-D-Ala interaction.
Table 1: Inhibition of Fluorescein-labeled Ac-L-Lys-D-Ala-D-Ala binding to Vancomycin in a Fluorescence Polarization Assay.
| Competitor Compound | IC50 (µM) | Ki (µM) |
| Ac-L-Lys-D-Ala-D-Ala | 15.2 | 15.0 |
| D-penta-alanine | 85.7 | 85.1 |
| Ac-L-Lys-D-Ala-D-Lac | > 1000 | > 1000 |
| Compound X | 5.8 | 5.7 |
IC50 values represent the concentration of competitor required to displace 50% of the fluorescent tracer. Ki (inhibition constant) is calculated from the IC50 value.
Table 2: Kinetic and Affinity Constants from a Surface Plasmon Resonance (SPR) Competitive Binding Assay.
| Competitor Compound | Analyte | ka (1/Ms) | kd (1/s) | KD (µM) |
| None | Vancomycin | 1.2 x 10^4 | 1.8 x 10^-2 | 15.0 |
| D-penta-alanine (100 µM) | Vancomycin | Not Determined | Not Determined | Apparent KD > 100 µM |
| Compound X (10 µM) | Vancomycin | Not Determined | Not Determined | Apparent KD ~ 25 µM |
In this SPR format, a D-Ala-D-Ala terminated peptide is immobilized. Vancomycin is the analyte, and its binding is competed by the listed compounds in solution. An increase in the apparent KD indicates competition.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
Materials:
-
Vancomycin hydrochloride
-
Fluorescently labeled tracer: Nα-acetyl-Nε-(5-fluoresceinyl)-L-Lys-D-Ala-D-Ala
-
Competitor compounds: D-penta-alanine, unlabeled Nα-acetyl-L-Lys-D-Ala-D-Ala, and other test compounds.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Methodology:
-
Preparation of Reagents:
-
Prepare a 2X stock solution of Vancomycin in Assay Buffer. The final concentration should be at approximately the Kd of the tracer-vancomycin interaction (e.g., 20 µM).
-
Prepare a 2X stock solution of the fluorescent tracer in Assay Buffer. The final concentration should be low (e.g., 2 nM) to ensure that the majority of the tracer is bound in the absence of a competitor.[13]
-
Prepare serial dilutions of the competitor compounds (e.g., D-penta-alanine) in Assay Buffer, starting from a high concentration (e.g., 10 mM).
-
-
Assay Procedure:
-
Add 10 µL of the competitor serial dilutions to the wells of the 384-well plate.
-
Add 10 µL of the 2X Vancomycin solution to all wells.
-
Mix gently and incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells. The final volume in each well will be 30 µL.
-
Include control wells:
-
Tracer only (no vancomycin) for minimum polarization.
-
Tracer and vancomycin (no competitor) for maximum polarization.
-
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Surface Plasmon Resonance (SPR) Competitive Binding Assay
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Immobilization ligand: Nα-acetyl-L-Lys-D-Ala-D-Ala.
-
Analyte: Vancomycin hydrochloride.
-
Competitor compounds: D-penta-alanine and other test compounds.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl.
Methodology:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of NHS and EDC.
-
Inject the immobilization ligand (Nα-acetyl-L-Lys-D-Ala-D-Ala) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., 100-200 RU).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Competitive Binding Analysis:
-
Prepare a series of solutions containing a fixed concentration of vancomycin (the analyte, e.g., at its KD) mixed with varying concentrations of the competitor (e.g., D-penta-alanine).
-
Inject these mixtures over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Include control injections:
-
Running buffer only for baseline subtraction.
-
Vancomycin only (no competitor) to measure the maximum binding response.
-
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell and the buffer-only injections.
-
Plot the steady-state binding response against the competitor concentration.
-
Analyze the data using competition analysis software to determine the relative affinity of the competitors.
-
Visualizations
Caption: Workflow for the Fluorescence Polarization competitive binding assay.
Caption: Mechanism of vancomycin action and competitive inhibition.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nicoyalife.com [nicoyalife.com]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Application Notes and Protocols for D-Alanine-D-Alanine Ligase (Ddl) Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-alanine-D-alanine ligase (Ddl) is a critical bacterial enzyme that plays an essential role in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.[1][2] This enzyme catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[3][4] This dipeptide is a crucial building block for the pentapeptide side chains that cross-link the glycan strands of peptidoglycan, providing structural integrity to the bacterial cell wall.[1][5] The absence of a homologous enzyme in mammals makes Ddl an attractive and specific target for the development of novel antibacterial agents.[6] Inhibition of Ddl disrupts cell wall synthesis, ultimately leading to bacterial cell death. This document provides detailed protocols for in vitro enzyme inhibition assays to screen for and characterize inhibitors of D-alanine-D-alanine ligase.
Principle of the Enzyme Assays
The activity of D-alanine-D-alanine ligase can be monitored through various methods, primarily by detecting the products of the enzymatic reaction: D-alanyl-D-alanine, ADP, or inorganic phosphate (B84403) (Pi). The choice of assay depends on the required throughput, sensitivity, and available laboratory equipment. The most common methods include:
-
Malachite Green Phosphate Assay: An endpoint colorimetric assay that quantifies the inorganic phosphate released during the reaction.[3][7]
-
Coupled-Enzyme Spectrophotometric Assay: A continuous assay that measures the rate of ADP formation by coupling its production to the oxidation of NADH.[8]
-
Radiochemical Assay: A highly sensitive but low-throughput method that uses radiolabeled substrates to directly measure product formation.[9]
This document will focus on the detailed protocols for the Malachite Green Phosphate Assay and the Coupled-Enzyme Spectrophotometric Assay, which are widely used for inhibitor screening and characterization.
Experimental Protocols
Protocol 1: Malachite Green Phosphate Assay for Ddl Inhibition
This endpoint assay is suitable for high-throughput screening of Ddl inhibitors. It measures the amount of inorganic phosphate (Pi) generated from ATP hydrolysis during the ligation of two D-alanine molecules. The Pi is detected by the formation of a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.[3][7]
Materials and Reagents:
-
Purified D-alanine-D-alanine ligase (Ddl) enzyme
-
D-Alanine
-
Adenosine triphosphate (ATP)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 50 mM HEPES, pH 8.0, 5 mM MgCl₂, 10 mM KCl, 6.5 mM (NH₄)₂SO₄[7]
-
Malachite Green Reagent: A commercially available or laboratory-prepared solution for phosphate detection.
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of D-alanine (e.g., 1 M) and ATP (e.g., 100 mM) in ultrapure water.
-
Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1-5%).[7]
-
Prepare a stock solution of the Ddl enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 8.0).[7] The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Assay Reaction:
-
In a microplate, add the following components in the specified order to a final volume of 50 µL:
-
25 µL of Assay Buffer
-
5 µL of test compound dilution (or solvent for control wells)
-
5 µL of Ddl enzyme solution
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a 15 µL mixture of D-alanine and ATP to achieve the desired final concentrations (e.g., 700 µM D-Ala and 100 µM ATP).[7]
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be optimized to ensure that the reaction remains in the initial velocity phase for the uninhibited control.
-
-
Phosphate Detection:
-
Data Analysis:
-
Correct the absorbance values by subtracting the background absorbance from a control well containing all components except the enzyme.
-
Calculate the percent inhibition for each test compound concentration relative to the uninhibited control (enzyme + substrates + solvent).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Protocol 2: Coupled-Enzyme Spectrophotometric Assay for Ddl Inhibition
This continuous assay is ideal for detailed kinetic studies of Ddl inhibitors. The production of ADP by Ddl is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. PK uses ADP to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, and LDH then reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored as a decrease in absorbance at 340 nm.[8]
Materials and Reagents:
-
Purified D-alanine-D-alanine ligase (Ddl) enzyme
-
D-Alanine
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
ß-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂[8]
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of D-alanine, ATP, PEP, and NADH in ultrapure water.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare a stock solution of the Ddl enzyme in a suitable buffer.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing the following components at their final concentrations in the assay buffer:
-
In a UV-transparent plate or cuvette, add the reaction mixture and the test compound dilution (or solvent for control).
-
Pre-incubate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the Ddl enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by performing kinetic studies with varying concentrations of both the substrate (D-alanine or ATP) and the inhibitor.
-
Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model using non-linear regression analysis.
-
Data Presentation
Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format.
Table 1: IC₅₀ Values of Test Compounds against D-alanine-D-alanine Ligase
| Compound ID | IC₅₀ (µM) | 95% Confidence Interval | Hill Slope |
| Inhibitor A | 10.5 | 9.2 - 12.1 | 1.1 |
| Inhibitor B | 25.3 | 22.8 - 28.1 | 0.9 |
| D-cycloserine | 5.2 | 4.5 - 6.0 | 1.0 |
Table 2: Kinetic Parameters for Ddl Inhibition by Compound X
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Inhibitor | Kᵢ (µM) | Mode of Inhibition |
| D-Alanine | 700 | 15.2 | Cmpd X | 8.5 | Competitive |
| ATP | 100 | 15.2 | Cmpd X | 30.1 | Non-competitive |
Visualizations
Caption: D-Ala-D-Ala ligase in peptidoglycan biosynthesis.
References
- 1. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical reconstitution and characterization of peptidoglycan synthases and glycosidases [dash.harvard.edu]
- 3. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]
- 4. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Substrates and Biochemical Probes for Study of the Peptidoglycan Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A single assay for simultaneously testing effectors of alanine racemase and/or D-alanine: D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Alanine Peptides in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of D-alanine containing peptides in various cell culture systems. D-alanine, a non-proteinogenic amino acid, can be incorporated into peptides to enhance their stability and confer unique biological activities. The following sections detail applications in promoting cell viability, neuroprotection, and cancer cell apoptosis.
Application Note 1: Enhancing Cell Viability with D-Alanine Peptides in Kidney Epithelial Cells
This note describes the use of D-alanine hydrochloride and D-alanine dipeptides to enhance the viability of human proximal tubular epithelial (HK-2) cells, particularly under hypoxic conditions, which can model aspects of acute kidney injury (AKI).
Quantitative Data Summary
| Peptide | Cell Line | Concentration | Incubation Time | Observed Effect |
| D-Alanine Hydrochloride | HK-2 | 10 µM | 24 hours | Significantly enhanced cell viability under hypoxia. |
| D-Alanine Dipeptide | HK-2 | 10 µM | 24 hours | Significantly enhanced cell viability. |
Experimental Protocol: Cell Viability Assay in HK-2 Cells
This protocol is adapted from studies on the effects of D-alanine compounds on HK-2 cell viability.
Materials:
-
Human Kidney 2 (HK-2) cells (ATCC® CRL-2190™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
D-Alanine Hydrochloride (synthesis required or custom order)
-
D-Alanine Dipeptide (synthesis required or custom order)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Hypoxia chamber or incubator (1% O₂, 5% CO₂, 94% N₂)
Procedure:
-
Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 5 x 10³ cells per well in complete medium. Incubate for 48 hours to allow for cell attachment and growth.
-
Starvation (Optional, for synchronization): Replace the medium with a serum-free medium and incubate for 24 hours.
-
Treatment:
-
Normoxia: Replace the medium with a fresh complete medium containing the desired concentrations of D-alanine hydrochloride or D-alanine dipeptide (e.g., a dose-response from 1 µM to 100 µM, with 10 µM being a key concentration). Include a vehicle control (medium only).
-
Hypoxia: For hypoxia studies, move the plate to a hypoxic incubator. Replace the medium with a pre-equilibrated hypoxic medium containing the D-alanine peptides or vehicle.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Experimental Workflow
Application Note 2: Neuroprotective Effects of D-Alanine Containing Peptides in a Parkinson's Disease Model
This application note details the use of the delta-opioid peptide DADLE (Tyr-D-Ala-Gly-Phe-Leu) to protect human neuroblastoma SH-SY5Y cells from neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a common in vitro model for Parkinson's disease.
Quantitative Data Summary
| Peptide | Cell Line | Neurotoxin | DADLE Concentration | Observed Effect |
| DADLE | SH-SY5Y | 6-OHDA | 0.1 - 10 µM | Dose-dependent increase in cell viability and protection against 6-OHDA toxicity. |
| DADLE | SH-SY5Y | 6-OHDA | 1 µM | Significant attenuation of 6-OHDA-induced apoptosis. |
Experimental Protocol: DADLE Neuroprotection Assay in SH-SY5Y Cells
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF) (optional, for enhanced differentiation)
-
DADLE (Tocris Bioscience or other supplier)
-
6-hydroxydopamine (6-OHDA)
-
MTT reagent or other viability assay kit
-
Antibodies for Western Blotting: anti-phospho-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-GAPDH
-
96-well and 6-well plates
Procedure:
Part 1: Differentiation of SH-SY5Y Cells
-
Seeding: Plate SH-SY5Y cells in the desired culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density of 1 x 10⁵ cells/mL.
-
Differentiation Medium: After 24 hours, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid. For a more mature neuronal phenotype, BDNF (50 ng/mL) can also be added.
-
Incubation: Culture the cells in the differentiation medium for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.
Part 2: Neuroprotection Assay
-
Pre-treatment: Pre-treat the differentiated SH-SY5Y cells with various concentrations of DADLE (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Induction of Neurotoxicity: Add 6-OHDA to the wells to a final concentration that induces approximately 50% cell death (this concentration should be determined empirically, but is often in the range of 50-150 µM).
-
Incubation: Co-incubate the cells with DADLE and 6-OHDA for 24 hours.
-
Assessment of Cell Viability: Perform an MTT assay as described in Application Note 1 to determine the protective effect of DADLE.
-
Western Blot Analysis for Signaling Pathways:
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, Bcl-2, Bax, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the effect of DADLE on protein expression and phosphorylation.
-
Signaling Pathway and Experimental Workflow
Application Notes and Protocols: Labeling D-{Ala-Ala-Ala-Ala-Ala} for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools for visualizing biological processes with high specificity and sensitivity. This document provides detailed application notes and protocols for the fluorescent labeling of the D-pentapeptide, D-{Ala-Ala-Ala-Ala-Ala}, for use in fluorescence microscopy. D-amino acid-containing peptides are of particular interest in microbiology as they can serve as probes for bacterial cell wall biosynthesis and remodeling.[1][2][3][4] The protocols herein focus on the straightforward and widely applicable N-terminal labeling of the peptide using amine-reactive fluorescent dyes, purification of the conjugate, and its application in bacterial cell imaging.
The primary method detailed is the conjugation of an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye to the N-terminal α-amino group of the D-pentapeptide. This pentapeptide, composed entirely of D-alanine, mimics components of the peptidoglycan stem peptide in many bacteria. Once labeled, this probe can be utilized by bacterial transpeptidases to be incorporated into the cell wall, allowing for the visualization of cell growth and division.[1][2]
Data Presentation: Properties of Common Fluorophores for Peptide Labeling
The choice of fluorophore is critical and depends on the specific application, the available excitation sources and emission filters on the microscope, and the potential for background fluorescence. Below is a summary of the photophysical properties of commonly used fluorescent dyes suitable for labeling D-{Ala-Ala-Ala-Ala-Ala}.
| Fluorophore | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability | pH Sensitivity |
| FAM (Carboxyfluorescein) | ~494 | ~518 | ~75,000 | ~0.9 | Moderate | High (pH > 7.5) |
| FITC (Fluorescein Isothiocyanate) | ~495 | ~519 | ~68,000 | ~0.3 | Moderate | High (pH > 7.5) |
| TAMRA (Tetramethylrhodamine) | ~552 | ~578 | ~75,000 | ~0.4 | High | Low |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.2 | High | Low |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.2 | High | Low |
| Alexa Fluor™ 488 | ~495 | ~519 | ~73,000 | ~0.9 | High | Low |
| Alexa Fluor™ 555 | ~555 | ~565 | ~155,000 | ~0.1 | High | Low |
| Alexa Fluor™ 647 | ~650 | ~668 | ~270,000 | ~0.3 | High | Low |
Note: Molar extinction coefficients and quantum yields are approximate and can be influenced by the conjugation to the peptide and the solvent environment.
Experimental Protocols
N-Terminal Labeling of D-{Ala-Ala-Ala-Ala-Ala} with an NHS-Ester Dye
This protocol describes the labeling of the free N-terminal amine of the pentapeptide. Since D-alanine has no reactive side chains, this method ensures site-specific labeling.
Materials:
-
D-{Ala-Ala-Ala-Ala-Ala} peptide
-
Amine-reactive fluorescent dye with NHS ester (e.g., FAM-NHS, Cy5-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Milli-Q water
-
Microcentrifuge tubes
Procedure:
-
Peptide Solution Preparation: Dissolve the D-{Ala-Ala-Ala-Ala-Ala} peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.
-
Dye Solution Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Labeling Reaction:
-
Add the dye stock solution to the peptide solution. An optimal molar ratio of dye to peptide is crucial for efficient labeling. For short peptides, a starting point is a 2 to 5-fold molar excess of the dye.
-
Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris-HCl or glycine (B1666218) (pH 7.4) and incubating for an additional 15 minutes. This step is generally not necessary if the labeled peptide is immediately purified.
Purification of the Fluorescently Labeled Peptide by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying the labeled peptide from unreacted dye and unlabeled peptide.[5]
Materials:
-
RP-HPLC system with a UV-Vis or photodiode array (PDA) detector
-
C18 column suitable for peptide purification
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the labeling reaction mixture with a small amount of TFA (to a final concentration of 0.1%) before injection.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the components using a linear gradient of Solvent B. A shallow gradient is recommended for good separation of the labeled peptide from the free dye. An example gradient for a pentapeptide could be:
-
5-25% Solvent B over 5 minutes
-
25-50% Solvent B over 30 minutes
-
50-95% Solvent B over 5 minutes (to wash the column)
-
-
Monitor the elution at two wavelengths: one for the peptide bond (around 220 nm) and one for the maximum absorbance of the fluorophore (e.g., ~495 nm for FAM, ~650 nm for Cy5).
-
-
Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both the peptide and the dye wavelengths. This peak should elute after the free dye (which is typically more hydrophobic) and before the unlabeled peptide.
-
Solvent Removal: Lyophilize the collected fractions to obtain the purified, labeled peptide as a powder.
Characterization and Quantification
Degree of Labeling (DOL) Calculation: The DOL, or the molar ratio of dye to peptide, can be determined spectrophotometrically.
-
Dissolve the purified, lyophilized peptide in a suitable buffer.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the protein/peptide (A_prot, typically 280 nm, but for this peptide lacking aromatic residues, peptide concentration should be determined by other means like a colorimetric assay or by dry weight) and the fluorophore (A_dye).
-
The concentration of the dye can be calculated using the Beer-Lambert law: [Dye] = A_dye / (ε_dye * l), where ε_dye is the molar extinction coefficient of the dye and l is the path length of the cuvette.
-
The concentration of the peptide needs to be determined independently.
-
The DOL is the ratio of the molar concentration of the dye to the molar concentration of the peptide. For N-terminal labeling of this peptide, the target DOL is 1.
Application: Labeling of Bacterial Cell Walls
This protocol outlines the use of the fluorescently labeled D-pentapeptide to visualize bacterial cell wall synthesis.
Materials:
-
Bacterial culture in the logarithmic growth phase
-
Fluorescently labeled D-{Ala-Ala-Ala-Ala-Ala} peptide
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Labeling: Add the fluorescently labeled peptide to the bacterial culture at a final concentration of 250-500 µM.
-
Incubation: Incubate the culture under normal growth conditions for a desired period (e.g., 5 minutes to a full generation time), protected from light.
-
Washing: Pellet the bacterial cells by centrifugation and wash them two to three times with PBS to remove the excess unbound probe.
-
Imaging: Resuspend the washed cells in PBS, mount them on a microscope slide, and visualize them using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
Caption: Experimental workflow for labeling, purification, and application.
Caption: Mechanism of labeled peptide incorporation into the bacterial cell wall.
References
- 1. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
Application Note: D-penta-alanine as a Potential Substrate for D-Ala-D-Ala Ligase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-alanine-D-alanine ligase (Ddl) is a crucial bacterial enzyme that catalyzes the ATP-dependent ligation of two D-alanine molecules to form the dipeptide D-alanyl-D-alanine.[1][2] This dipeptide is an essential component for the biosynthesis of peptidoglycan, a vital polymer that forms the bacterial cell wall.[2] The indispensable role of Ddl in bacterial survival makes it an attractive target for the development of novel antibiotics.[1][3] The enzymatic reaction proceeds through an ordered ter-ter mechanism, where ATP binds first, followed by two molecules of D-alanine.[2][4] The reaction involves the formation of a D-alanyl-phosphate intermediate.[1][5] This application note explores the potential use of D-penta-alanine as a substrate for D-Ala-D-Ala ligase, providing a detailed protocol for its evaluation in enzyme assays.
Principle of the Assay
The D-Ala-D-Ala ligase activity can be monitored by quantifying the production of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP during the ligation reaction.[1][6] A common method for this is the colorimetric antimony-phosphomolybdate assay, which detects the amount of Pi produced.[1] This application note describes a protocol to assess whether D-penta-alanine can serve as a substrate for Ddl, either by self-ligation or by the addition of a D-alanine molecule. The assay can be adapted for high-throughput screening of potential inhibitors.[6]
Materials and Reagents
-
D-Ala-D-Ala ligase (purified)
-
D-penta-alanine
-
D-alanine
-
ATP (Adenosine 5'-triphosphate)
-
Tris-HCl buffer
-
MgCl₂
-
KCl
-
Colorimetric Reagent (e.g., phosphomolybdate-based reagent)
-
Citric acid solution
-
96-well microplate
-
Microplate reader
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating D-penta-alanine as a substrate for D-Ala-D-Ala ligase.
Caption: Experimental workflow for the D-Ala-D-Ala ligase assay.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl.
-
Substrate Stock Solutions: Prepare 100 mM stock solutions of D-alanine and D-penta-alanine in deionized water.
-
ATP Stock Solution: Prepare a 100 mM stock solution of ATP in deionized water.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of D-Ala-D-Ala ligase in assay buffer. Dilute to the desired final concentration before use.
-
Colorimetric Reagent: Prepare according to the manufacturer's instructions.
-
Quenching Solution: 30% (w/v) citric acid.
-
-
Assay Procedure:
-
Set up the reactions in a 96-well microplate as described in the table below.
-
To each well, add the assay buffer, ATP, and substrate(s).
-
Initiate the reaction by adding the D-Ala-D-Ala ligase enzyme solution. The final reaction volume is 100 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the colorimetric reagent.
-
Allow the color to develop for 10 minutes at room temperature.
-
Quench the reaction by adding 20 µL of the quenching solution.
-
Measure the absorbance at 650 nm using a microplate reader.
-
-
Plate Layout:
| Well(s) | Condition | D-alanine (µL) | D-penta-alanine (µL) | ATP (µL) | Ddl (µL) | Assay Buffer (µL) |
| 1-3 | Blank (No Enzyme) | 10 | 0 | 10 | 0 | 70 |
| 4-6 | Positive Control (D-Ala) | 10 | 0 | 10 | 10 | 60 |
| 7-9 | Test (D-penta-alanine) | 0 | 10 | 10 | 10 | 60 |
| 10-12 | Test (D-Ala + D-penta-ala) | 5 | 5 | 10 | 10 | 60 |
Data Presentation
The results of the assay can be summarized in the following table. The amount of inorganic phosphate (Pi) produced is calculated from a standard curve of known phosphate concentrations.
| Condition | Average Absorbance (650 nm) | Pi Produced (µM) | Relative Activity (%) |
| Blank (No Enzyme) | 0.05 | 0 | 0 |
| Positive Control (D-Ala) | 0.85 | 50 | 100 |
| Test (D-penta-alanine) | 0.15 | 6.25 | 12.5 |
| Test (D-Ala + D-penta-ala) | 0.60 | 34.38 | 68.75 |
Note: The data presented above are hypothetical and for illustrative purposes only.
Enzymatic Pathway
The diagram below illustrates the catalytic mechanism of D-Ala-D-Ala ligase.
Caption: Catalytic pathway of D-Ala-D-Ala ligase.
Discussion
This application note provides a framework for evaluating D-penta-alanine as a potential substrate for D-Ala-D-Ala ligase. The described assay is robust and can be adapted for various applications, including kinetic studies and inhibitor screening. If D-penta-alanine is found to be a substrate, it could be a valuable tool for studying the substrate specificity and mechanism of Ddl. Conversely, if it acts as an inhibitor, it could serve as a lead compound for the development of novel antibiotics. The competitive nature of inhibitors can also be investigated using this assay format.[4][7] The flexibility of the phosphomolybdate-based detection method allows for its use in both low- and high-throughput formats.[1][6]
References
- 1. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-Ala:d-Ala Ligase Gene Flanking the vanC Cluster: Evidence for Presence of Three Ligase Genes in Vancomycin-Resistant Enterococcus gallinarum BM4174 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) of D-penta-alanine Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique for the quantitative study of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This includes the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). These parameters are critical for understanding the driving forces behind molecular recognition, making ITC an indispensable tool in drug discovery, molecular biology, and biochemistry.
This document provides detailed application notes and protocols for studying the interactions of D-penta-alanine and related peptides using ITC. A primary application focus is the interaction between D-alanyl-D-alanine (D-Ala-D-Ala) moieties, often found at the terminus of peptidoglycan precursors in bacterial cell walls, and glycopeptide antibiotics like vancomycin (B549263).[1][2] Understanding this interaction is crucial for the development of new antibacterial agents.
Application Note: Thermodynamic Characterization of Vancomycin Binding to D-Ala-D-Ala Termini
A key interaction involving D-alanine peptides is the binding of vancomycin to the D-Ala-D-Ala terminus of bacterial cell wall precursors.[1][2] This binding event inhibits the transpeptidation step in peptidoglycan synthesis, leading to bacterial cell death.[1] ITC is an ideal technique to elucidate the thermodynamics of this critical antibiotic-target interaction.
Experimental Example: Vancomycin Interaction with a Synthetic Peptidoglycan Surrogate
In a representative experiment, the binding of vancomycin to a synthetic peptidoglycan fragment containing a terminal D-Ala-D-Ala motif can be investigated. The thermodynamic parameters obtained from such an ITC experiment provide insights into the nature of the binding. The interaction is largely enthalpy-driven, consistent with the formation of a network of five crucial hydrogen bonds between vancomycin and the acyl-D-Ala-D-Ala moiety.[1]
Data Presentation
The thermodynamic parameters for the interaction of vancomycin with synthetic surrogates of the bacterial cell wall, as determined by ITC, are summarized in the table below. The data illustrates a 1:1 binding stoichiometry for simpler peptidoglycan analogues. For a more complex surrogate with two peptidyl stems, a two-step binding model is observed, suggesting cooperative binding of two vancomycin molecules.[1]
| Interacting Molecules | Stoichiometry (n) | Association Constant (K a , M⁻¹) | Gibbs Free Energy (ΔG°, kcal/mol) | Enthalpy (ΔH°, kcal/mol) | Entropic Contribution (TΔS°, kcal/mol) |
| Vancomycin + Peptidoglycan Surrogate 1 | 1:1 | 1.5 x 10⁵ | -7.1 | -11.2 | -4.1 |
| Vancomycin + Peptidoglycan Surrogate 2 | 1:1 | 1.4 x 10⁵ | -7.0 | -11.0 | -4.0 |
| Vancomycin + Peptidoglycan Surrogate 4 (Step 1) | 1:1 | 3.2 x 10⁵ | -7.5 | -13.1 | -5.6 |
| Vancomycin + Peptidoglycan Surrogate 4 (Step 2) | 2:1 | 1.1 x 10⁵ | -6.9 | -15.2 | -8.3 |
Table 1: Thermodynamic parameters for the interaction of vancomycin with various synthetic peptidoglycan surrogates terminating in D-Ala-D-Ala, determined by Isothermal Titration Calorimetry. Data adapted from a representative study in the field.[1]
Interpretation of Thermodynamic Data
The data reveals that the binding of vancomycin to D-Ala-D-Ala containing peptides is an enthalpically driven process, as indicated by the large negative ΔH values.[1] This is characteristic of interactions dominated by hydrogen bonding and van der Waals forces. The unfavorable entropy (negative TΔS) can be attributed to a loss of conformational freedom in both the peptide and the antibiotic upon binding.[1] In the case of the larger surrogate with two binding sites, the second binding event shows an even more favorable enthalpy change but a greater entropic penalty, suggesting conformational restriction and potential interactions between the two bound vancomycin molecules.[1]
Experimental Protocols
This section provides a detailed protocol for a typical ITC experiment to study the interaction between a peptide ligand (e.g., D-penta-alanine or a derivative) and a macromolecule (e.g., a protein or antibiotic).
Materials and Reagents
-
Macromolecule (in cell): e.g., Vancomycin hydrochloride, purified protein.
-
Ligand (in syringe): e.g., Synthetic D-penta-alanine or N-acetyl-D-Ala-D-Ala. Purity should be >95%.
-
ITC Buffer: A suitable buffer in which both molecules are stable and soluble (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). The buffer should have a low ionization enthalpy to minimize buffer-induced heat changes. Amine-based buffers like Tris should generally be avoided.[3]
-
Degassing equipment: For degassing the buffer and sample solutions.
-
Isothermal Titration Calorimeter: e.g., MicroCal PEAQ-ITC, VP-ITC, or similar instrument.
Experimental Workflow Diagram
Caption: General workflow for an Isothermal Titration Calorimetry experiment.
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a sufficient quantity of the desired ITC buffer. It is critical that the macromolecule and ligand are in identical buffer to minimize heats of dilution.[4]
-
Dissolve the macromolecule and ligand in the ITC buffer. For accurate concentration determination, it is recommended to dialyze the macromolecule against the final buffer.
-
Accurately determine the concentrations of the macromolecule and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for proteins, or based on dry weight for peptides of known purity).
-
Thoroughly degas all solutions (macromolecule, ligand, and extra buffer) immediately before use to prevent air bubbles in the calorimeter cells.
-
-
Instrument Setup and Equilibration:
-
Set the experimental temperature (e.g., 25 °C).
-
Fill the reference cell with degassed buffer or deionized water.
-
Carefully load the macromolecule solution into the sample cell, avoiding the introduction of bubbles. Typical cell volumes are ~200 µL to 1.4 mL depending on the instrument.
-
Load the ligand solution into the injection syringe, again ensuring no bubbles are present.
-
-
Titration Experiment:
-
Set the titration parameters. A typical experiment might consist of an initial small injection (e.g., 0.5-1 µL) to remove any material diffused from the syringe, followed by 19-29 larger, equal-volume injections (e.g., 2-10 µL each).
-
Set the spacing between injections to allow the signal to return to baseline (e.g., 120-180 seconds).
-
Set the stirring speed to ensure rapid mixing without generating significant frictional heat (e.g., 750 rpm).
-
Start the titration run. The instrument will automatically inject the ligand into the sample cell and record the heat change after each injection.
-
-
Control Experiments:
-
To determine the heat of dilution of the ligand, perform a control experiment by titrating the ligand from the syringe into the sample cell containing only buffer.
-
This control is essential for accurate data analysis, and the resulting heat of dilution should be subtracted from the main experimental data.
-
Data Analysis Workflow
Caption: Logical flow of ITC data analysis from raw thermogram to final parameters.
-
Data Processing:
-
The raw data is a series of peaks, with each peak representing the heat change upon a single injection.
-
Integrate the area under each peak to determine the heat released or absorbed per injection.
-
Subtract the corresponding heat of dilution obtained from the control experiment.
-
-
Data Fitting:
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to macromolecule in the cell.
-
Fit this binding isotherm to an appropriate binding model (e.g., one set of sites, two sets of sites, sequential binding) using non-linear regression.
-
The fitting process will yield the binding affinity (K a or K D ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH).
-
-
Calculation of Thermodynamic Parameters:
-
The Gibbs free energy (ΔG) and the entropy change (ΔS) can be calculated from the following relationships:
-
ΔG = -RT ln(K a ) = RT ln(K D )
-
ΔG = ΔH - TΔS
-
-
Where R is the gas constant and T is the absolute temperature in Kelvin.
-
Conclusion
Isothermal Titration Calorimetry provides a robust and direct method for characterizing the interactions of D-penta-alanine and its derivatives with biologically relevant macromolecules. By yielding a complete thermodynamic signature of the binding event, ITC offers invaluable insights into the molecular forces driving these interactions, which is essential for fundamental research and the rational design of new therapeutic agents.
References
- 1. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application Notes and Protocols for Molecular Dynamics Simulation of D-penta-alanine in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics and thermodynamics of biomolecules in solution. This provides invaluable insights into their function, stability, and interactions. D-amino acids are increasingly recognized for their role in peptide-based therapeutics, offering enhanced stability against proteolysis. Understanding the solution behavior of peptides containing D-amino acids, such as D-penta-alanine, is therefore of significant interest in drug design and development.
These application notes provide a comprehensive protocol for conducting an MD simulation of D-penta-alanine in an aqueous environment using the GROMACS software package with the CHARMM36 force field. The CHARMM36 force field is well-regarded for its accuracy in representing protein and peptide dynamics and includes parameters for D-amino acids.[1][2]
Data Presentation
The following tables summarize typical quantitative data obtained from a molecular dynamics simulation of D-penta-alanine. These values are based on parameters and results from simulations of similar small peptides and serve as a reference for expected outcomes.
Table 1: System and Simulation Parameters
| Parameter | Value | Reference/Comment |
| Peptide | D-penta-alanine | Acetylated N-terminus, Amidated C-terminus |
| Force Field | CHARMM36 | Includes parameters for D-amino acids[1][2] |
| Solvent Model | TIP3P | Standard water model compatible with CHARMM36 |
| Box Type | Cubic | Provides isotropic environment |
| Box Size | ~3.15 nm x 3.15 nm x 3.15 nm | Based on simulations of L-penta-alanine[3] |
| Number of Water Molecules | ~988 | Approximate number for the given box size[3] |
| Ions | 1 Cl- | To neutralize the system |
| Temperature | 300 K | Physiological temperature |
| Pressure | 1 bar | Standard pressure |
| Simulation Time | 100 ns | For adequate conformational sampling |
Table 2: Analysis of Simulation Trajectory
| Analysis Metric | Typical Value Range | Description |
| RMSD (Backbone) | 0.5 - 1.5 nm | Measures the deviation from the initial structure. Fluctuations indicate conformational changes.[4] |
| Radius of Gyration (Rg) | 1.3 - 2.0 nm | Indicates the compactness of the peptide structure.[4] |
| RMSF (per residue) | 0.1 - 0.5 nm | Highlights the flexibility of individual residues. |
| Solvent Accessible Surface Area (SASA) | 30 - 50 nm² | Measures the surface area of the peptide exposed to the solvent. |
Experimental Protocols
This section details the step-by-step protocol for setting up and running a molecular dynamics simulation of D-penta-alanine in solution using GROMACS.
System Preparation
The initial step involves creating the D-penta-alanine structure and preparing the simulation box.
-
1.1. Building the D-penta-alanine Structure:
-
Use a molecular building software (e.g., Avogadro, PyMOL, CHARMM-GUI) to construct a D-penta-alanine peptide.
-
Ensure the stereochemistry of the alpha-carbon of each alanine (B10760859) residue is set to the D-configuration.
-
Cap the termini to mimic a residue within a larger protein. A common choice is an acetylated N-terminus (ACE) and an amidated C-terminus (NME).
-
Save the structure as a PDB file (e.g., d-penta-alanine.pdb).
-
-
1.2. Preparing the Topology:
-
Use the GROMACS pdb2gmx tool to generate the topology for the peptide. The CHARMM36 force field has native support for D-amino acids, which are typically named with a "D" prefix (e.g., DALA).[1][2]
-
Select the CHARMM36 force field and the TIP3P water model when prompted. The -ignh flag tells pdb2gmx to ignore hydrogen atoms in the PDB file and build them based on the force field's definitions. The -ter flag allows you to interactively select the terminal capping groups.
-
-
1.3. Creating the Simulation Box:
-
Define the dimensions of the simulation box using editconf. A cubic box with a distance of 1.0 nm between the peptide and the box edge is a reasonable starting point.
-
-
1.4. Solvating the System:
-
Fill the simulation box with water molecules using solvate.
-
-
1.5. Adding Ions:
-
Add ions to neutralize the system's charge. First, create a GROMACS run input file (.tpr) for genion.
(Note: ions.mdp is a simple parameter file; see GROMACS documentation for its contents.)
-
Then, use genion to replace solvent molecules with ions.
-
Select the "SOL" group when prompted to replace solvent molecules.
-
Energy Minimization
This step removes steric clashes and inappropriate geometries from the initial system.
-
2.1. Prepare the Minimization Run:
-
Create a .tpr file for energy minimization using grompp.
(Note: minim.mdp contains parameters for the steepest descent minimization algorithm.)
-
-
2.2. Run Energy Minimization:
-
Execute the energy minimization using mdrun.
-
System Equilibration
Equilibration involves two phases to bring the system to the desired temperature and pressure.
-
3.1. NVT Equilibration (Constant Volume):
-
This phase stabilizes the temperature of the system.
-
Prepare the NVT run:
(Note: nvt.mdp specifies a constant volume ensemble with temperature coupling.)
-
Run the NVT equilibration:
-
-
3.2. NPT Equilibration (Constant Pressure):
-
This phase stabilizes the pressure and density of the system.
-
Prepare the NPT run:
(Note: npt.mdp specifies a constant pressure ensemble with both temperature and pressure coupling.)
-
Run the NPT equilibration:
-
Production MD Simulation
This is the main simulation phase where data for analysis is generated.
-
4.1. Prepare the Production Run:
-
Create the .tpr file for the production run.
-
-
4.2. Run the Production Simulation:
-
Execute the production run.
-
Trajectory Analysis
After the simulation, analyze the trajectory to understand the peptide's behavior.
-
5.1. Correct for Periodicity:
-
Ensure the peptide is whole and centered in the box for analysis.
-
-
5.2. Calculate RMSD:
-
Analyze the root-mean-square deviation to assess structural stability.
-
Select "Backbone" for both the least-squares fit and the RMSD calculation.
-
-
5.3. Calculate Radius of Gyration:
-
Determine the peptide's compactness over time.
-
Select the "Protein" group.
-
Visualizations
The following diagrams illustrate the workflow and key concepts in the molecular dynamics simulation of D-penta-alanine.
Caption: Overall workflow for the molecular dynamics simulation of D-penta-alanine.
Caption: The two main phases of system equilibration before the production run.
Caption: Logical flow of post-simulation trajectory analysis.
References
Application Note: Unveiling the Conformational Landscape of D-penta-alanine with 2D IR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the conformational dynamics of peptides is crucial for elucidating biological function and for rational drug design. Short, flexible peptides like penta-alanine exist as a complex ensemble of interconverting structures in solution, making them challenging to characterize using traditional structural biology techniques. Two-dimensional infrared (2D IR) spectroscopy has emerged as a powerful tool for probing these dynamics on an ultrafast timescale (femtoseconds to picoseconds).[1][2][3] By examining the couplings between vibrational modes of the peptide backbone, specifically the amide I band (primarily C=O stretching), 2D IR spectroscopy provides detailed insights into the secondary structure of peptides.[4][5]
This application note details the use of 2D IR spectroscopy for the structural analysis of D-penta-alanine in solution. It provides a comprehensive protocol for sample preparation, data acquisition, and analysis, demonstrating how this technique, particularly when combined with isotopic labeling, can elucidate the dominant conformations of flexible peptides.
Principle of the Method
2D IR spectroscopy is an analog of 2D NMR, but it probes vibrational transitions using a sequence of ultrashort infrared laser pulses.[1][6][7] For peptide analysis, the experiment typically targets the amide I vibrational modes (1600–1700 cm⁻¹).[8]
-
Excitation: A first IR pulse excites a coherent superposition of vibrational states.
-
Evolution: The system evolves for a set delay time. A second pulse then stores the phase information by creating a population grating.
-
Probing: After a second delay (the "waiting time"), a third pulse probes the system, generating a third-order signal known as a photon echo.[1]
-
Detection: This echo signal is detected and Fourier transformed with respect to the two time delays to generate a 2D spectrum.
The resulting 2D spectrum plots the excitation frequency (ω₁) against the detection frequency (ω₃).
-
Diagonal Peaks: Peaks along the diagonal correspond to the fundamental transition of a specific amide I mode.
-
Cross-Peaks: Off-diagonal peaks, or cross-peaks, are the key feature. They appear only if two vibrational modes are coupled. The intensity, shape, and polarization of these cross-peaks provide quantitative information about the vibrational coupling strength and the relative orientation of the transition dipoles of the coupled amide groups.[6][7] This information is then used to determine the peptide's backbone dihedral angles (φ, ψ) and identify its dominant secondary structure.[9][10][11]
Experimental Protocols
This protocol is based on the methodology described for the structural analysis of penta-alanine using 2D IR spectroscopy.[9][10]
Peptide Synthesis and Isotopic Labeling
To resolve the overlapping amide I signals from the four different peptide units in penta-alanine, strategic isotopic labeling is essential.[9][10] This approach shifts the vibrational frequency of specific amide groups, allowing for the precise measurement of couplings between selected pairs of vibrators.[12]
-
Unlabeled (Ala)₅: Synthesize standard D-penta-alanine.
-
Bis-labeled Isotopomers: To differentiate the four amide-I′ modes, design at least two bis-labeled pentapeptides. For example:
-
A₅-23: Incorporate ¹³C at the second peptide unit and ¹³C=¹⁸O at the third peptide unit.
-
A₅-43: Incorporate ¹³C at the fourth peptide unit and ¹³C=¹⁸O at the third peptide unit.
-
Note: A ¹³C=¹⁶O substitution lowers the amide-I' mode frequency by approximately 40 cm⁻¹.[13]
-
Sample Preparation
-
Solvent: Dissolve the synthesized peptide in a DCl/D₂O solution at pD = 1. The use of D₂O shifts the amide II band to a lower frequency (amide II'), minimizing its spectral overlap with the amide I' modes.[5][9] The acidic conditions ensure the C-terminal carboxyl group is protonated (deuterated), preventing its signal from overlapping with the amide I' region.[9]
-
Concentration: Prepare the final peptide solution at a concentration of approximately 30 mM.[9]
-
Sample Cell: Hold the sample solution between two CaF₂ windows, which are transparent in the mid-IR region. Use an appropriate spacer to achieve the desired path length.
2D IR Data Acquisition
-
Spectrometer Setup: The experiment is performed using a femtosecond IR laser system configured for a three-pulse photon echo experiment in a "boxcar" geometry.[9]
-
Pulse Sequence: Three phase-controlled IR pulses (wavevectors kₐ, kₑ, and kₑ) are focused onto the sample.
-
Signal Detection: The nonlinear signal is emitted in the phase-matched direction (kₛ = -kₐ + kₑ + kₑ). This signal is spatially and temporally overlapped with a local oscillator pulse for heterodyned detection, allowing for the measurement of both amplitude and phase.[1][9] The resulting interferogram is spectrally resolved.
-
Polarization Control: Individually control the polarization of all four beams (three excitation beams and the signal). Acquire data under multiple polarization schemes to extract detailed structural information. Key schemes include:
-
Data Collection: Record the signal as a function of the two time delays (τ, the time between the first two pulses, and T, the waiting time between the second and third pulses) and the detection frequency (ωt). A waiting time of T = 300 fs is typically used for initial structural characterization.[9]
-
Resolution: Aim for a spectral resolution of approximately 4 cm⁻¹.[9]
Data Presentation and Analysis
The analysis of 2D IR spectra involves fitting the data to extract key physical parameters, which are then correlated with the peptide's structure.
Workflow for Data Analysis
Caption: Workflow from experimental 2D IR spectra to structural determination.
Quantitative Data from Spectral Fitting
By fitting the polarization-dependent 2D IR spectra, the coupling constants (β) and the angles between the transition dipoles (θ) for specific pairs of amide-I' modes can be extracted. These parameters serve as direct constraints on the peptide's geometry.
Table 1: Experimentally Derived Spectral Parameters for Isotopically Labeled D-penta-alanine Data extracted from Feng et al., J. Phys. Chem. B 2016.[9]
| Isotopomer | Coupled Pair (i, j) | Coupling Constant (βᵢⱼ, cm⁻¹) | Angle (θᵢⱼ, degrees) |
|---|---|---|---|
| A₅-23 | 2, 3 | -2.1 ± 0.2 | 114 ± 2 |
| 1, 2 | 5.8 ± 0.2 | 34 ± 2 |
| A₅-43 | 4, 3 | -2.0 ± 0.2 | 117 ± 2 |
Structural Interpretation
The experimentally determined coupling constants and angles are directly related to the peptide's backbone dihedral angles (φ, ψ). By comparing these experimental values to maps calculated using Density Functional Theory (DFT), which relate the spectral parameters to structure, the most probable conformation can be identified.[9][10][11]
For penta-alanine, the analysis reveals that the derived dihedral angles are predominantly located in the polyproline-II (ppII) region of the Ramachandran plot.[9][10][11] This finding is consistent with other studies suggesting that ppII is a major conformation for short, unfolded alanine-based peptides in solution.[9]
Visualization of Experimental Workflow
The following diagram outlines the complete experimental and analytical process.
Caption: Step-by-step workflow for D-penta-alanine structural analysis.
Conclusion
2D IR spectroscopy, powerfully augmented by site-specific isotopic labeling, provides unparalleled insight into the structural ensembles of flexible peptides like D-penta-alanine. The technique delivers quantitative constraints—vibrational couplings and transition dipole angles—that directly map to the peptide's backbone conformation.[9][11] The protocol outlined here demonstrates a robust method for sample preparation, data acquisition, and analysis, enabling researchers to characterize transient structures that are fundamental to biological activity and are often inaccessible by other means. This approach is highly valuable for validating molecular dynamics simulations and informing the development of next-generation therapeutics.[9][10]
References
- 1. pnas.org [pnas.org]
- 2. baizgroup.org [baizgroup.org]
- 3. Two-Dimensional Infrared (2DIR) Spectroscopy of the Peptide Beta3s Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The two-dimensional IR nonlinear spectroscopy of a cyclic penta-peptide in relation to its three-dimensional structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure of Penta-Alanine Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure of Penta-Alanine Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation [escholarship.org]
- 12. Applications of 2D IR spectroscopy to peptides, proteins, and hydrogen-bond dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Developing Protease-Resistant Probes with D-penta-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and molecular biology, peptide-based probes are invaluable tools for studying protein-protein interactions, enzyme activity, and cellular signaling pathways. However, a significant limitation of natural L-amino acid-based peptides is their susceptibility to degradation by proteases, which are ubiquitous in biological systems. This rapid degradation severely limits their in vivo half-life and therapeutic potential.[1][2] A robust strategy to overcome this challenge is the incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids. Peptides composed entirely of D-amino acids, often referred to as "mirror-image" peptides, are highly resistant to cleavage by standard proteases, which have evolved to recognize L-amino acid substrates.[3]
This document provides detailed application notes and experimental protocols for the development and characterization of protease-resistant probes using D-penta-alanine as a model peptide. D-penta-alanine offers a simple, yet effective, backbone to which various functional moieties (e.g., fluorophores, affinity tags, or therapeutic payloads) can be conjugated. Its inherent resistance to proteolysis makes it an excellent candidate for developing stable probes for a wide range of in vitro and in vivo applications.
Key Advantages of D-penta-alanine Probes
-
Enhanced Proteolytic Stability: D-amino acid backbones are not recognized by the active sites of most common proteases, leading to a significantly extended half-life in biological fluids.[1][3]
-
Improved Bioavailability: Increased stability can lead to improved pharmacokinetic profiles for therapeutic and diagnostic agents.
-
Reduced Immunogenicity: D-peptides may exhibit lower immunogenicity compared to their L-counterparts.
-
Versatile Platform: The D-penta-alanine scaffold can be readily synthesized and modified to incorporate a wide array of functional groups for specific applications.
Applications
-
Activity-Based Probes: Design of stable probes to monitor the activity of specific enzymes in complex biological samples.
-
Drug Delivery: Use as a stable linker to conjugate drugs to targeting moieties, ensuring the payload reaches its destination intact.
-
In Vivo Imaging: Development of long-circulating imaging agents for diagnostics.
-
Therapeutic Peptides: Creation of peptide-based drugs with extended in vivo efficacy.
Data Presentation
The following table summarizes the expected comparative proteolytic stability of L-penta-alanine and D-penta-alanine probes when incubated with common proteases. Note: This data is illustrative and based on the established principles of D-amino acid resistance to proteolysis. Actual values may vary depending on the specific experimental conditions and the nature of the conjugated probe.
| Peptide Probe | Protease | Incubation Time (hours) | Remaining Intact Peptide (%) | Estimated Half-life |
| L-penta-alanine-Fluorophore | Trypsin | 2 | < 5% | Minutes |
| Chymotrypsin | 2 | < 10% | Minutes | |
| Human Serum | 4 | < 1% | Minutes to < 1 hour | |
| D-penta-alanine-Fluorophore | Trypsin | 24 | > 95% | Days |
| Chymotrypsin | 24 | > 95% | Days | |
| Human Serum | 24 | > 90% | Days |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of D-penta-alanine Peptide
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a D-penta-alanine peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-D-alanine
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times).
-
-
Amino Acid Coupling (repeat for each of the five D-alanine residues):
-
In a separate vial, dissolve 3 equivalents of Fmoc-D-alanine, 3 equivalents of HBTU, and 6 equivalents of DIPEA in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel at room temperature for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin-negative).
-
Wash the resin with DMF (3 times).
-
-
Final Fmoc Deprotection: After the fifth D-alanine coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the D-penta-alanine peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Protease Resistance Assay
This protocol describes a general method for assessing the stability of the D-penta-alanine probe against specific proteases like trypsin and chymotrypsin.
Materials:
-
Purified D-penta-alanine probe and L-penta-alanine control peptide
-
Trypsin (e.g., TPCK-treated)
-
α-Chymotrypsin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂)
-
Reaction tubes
-
Incubator or water bath at 37°C
-
RP-HPLC system with a C18 column
-
Quenching solution (e.g., 10% TFA)
Procedure:
-
Reaction Setup:
-
Prepare stock solutions of the D-penta-alanine probe and the L-penta-alanine control peptide in the assay buffer at a concentration of 1 mg/mL.
-
Prepare a stock solution of the protease (e.g., trypsin) in a suitable buffer at 1 mg/mL.
-
-
Digestion Reaction:
-
In separate reaction tubes, mix the peptide solution with the protease solution at a substrate-to-enzyme ratio of 50:1 (w/w).
-
For a negative control, incubate each peptide in the assay buffer without the protease.
-
Incubate all tubes at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (e.g., 10% TFA).
-
-
Analysis by RP-HPLC:
-
Analyze each quenched sample by RP-HPLC.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone or a specific wavelength for a fluorescent tag).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining intact peptide relative to the t=0 time point.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and estimate the half-life.
-
Visualizations
References
- 1. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-{Ala-Ala-Ala-Ala-Ala} for Affinity Chromatography Matrix Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the selective purification of biomolecules based on their specific binding interactions. The D-pentapeptide, D-{Ala-Ala-Ala-Ala-Ala}, serves as a valuable ligand in affinity chromatography, particularly for the isolation and study of molecules that recognize and bind to the D-alanyl-D-alanine termini of bacterial peptidoglycan. This motif is a crucial component of the bacterial cell wall and is the primary target for glycopeptide antibiotics such as vancomycin (B549263).[1] Consequently, an affinity matrix functionalized with D-penta-alanine is a key tool for the purification of these antibiotics, as well as bacterial enzymes involved in cell wall metabolism, like penicillin-binding proteins (PBPs).
These application notes provide detailed protocols for the synthesis of the D-penta-alanine ligand, its covalent coupling to an agarose-based chromatography matrix, and its application in the purification of vancomycin and other related proteins.
Data Presentation
Table 1: Ligand and Matrix Characteristics
| Parameter | Typical Value | Notes |
| Ligand | D-{Ala-Ala-Ala-Ala-Ala} | - |
| Matrix | NHS-Activated Sepharose 4 Fast Flow | Highly cross-linked agarose (B213101) beads with an N-hydroxysuccinimide ester for coupling primary amines. |
| Spacer Arm | 6-aminohexanoic acid | Pre-activated on the matrix to reduce steric hindrance.[2] |
| Coupling Chemistry | Amide bond formation | Stable covalent linkage between the N-terminus of the peptide and the NHS-activated matrix.[2][3] |
| Coupling Efficiency | >80% | Dependent on ligand concentration, pH, and reaction time.[3][4] |
| Ligand Density | 2-20 mg peptide / mL resin | Can be controlled by varying the initial peptide concentration during coupling. |
Table 2: Binding and Elution Parameters for Vancomycin Purification
| Parameter | Condition | Notes |
| Target Molecule | Vancomycin | Glycopeptide antibiotic with high affinity for D-Ala-D-Ala motifs. |
| Binding Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | Mimics physiological conditions to facilitate specific binding. |
| Elution Buffer | 50 mM Trifluoroacetic Acid (TFA) in Methanol | A low pH and organic solvent disrupt the hydrogen bonds between vancomycin and the D-penta-alanine ligand.[1] |
| Flow Rate | 1 mL/min | A standard flow rate for gravity-flow or low-pressure chromatography systems. |
| Binding Affinity (Kd) of Vancomycin for D-Ala-D-Ala | ~10⁻⁶ M | The affinity for D-penta-alanine is expected to be in a similar range. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of D-{Ala-Ala-Ala-Ala-Ala}
This protocol outlines the manual solid-phase synthesis of the D-penta-alanine peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-D-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate tube, dissolve 3 equivalents of Fmoc-D-Ala-OH and 3 equivalents of HOBt in DMF. Add this solution to the resin.
-
Add 3 equivalents of DIC to the resin slurry to initiate the coupling reaction. Agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be allowed to proceed longer or be repeated.
-
Once the reaction is complete (negative Kaiser test), wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings: Repeat the deprotection and coupling steps for the remaining four D-alanine residues.
-
Peptide Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Protocol 2: Coupling of D-{Ala-Ala-Ala-Ala-Ala} to NHS-Activated Sepharose
This protocol describes the covalent immobilization of the synthesized D-penta-alanine peptide to a pre-activated chromatography matrix.
Materials:
-
NHS-Activated Sepharose 4 Fast Flow
-
Synthesized and purified D-{Ala-Ala-Ala-Ala-Ala}
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Wash Solution: Cold 1 mM HCl
-
Blocking Solution: 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0
-
Storage Buffer: PBS with 20% ethanol
Procedure:
-
Resin Preparation:
-
Weigh the desired amount of dry NHS-Activated Sepharose resin.
-
Wash the resin with 15 volumes of cold 1 mM HCl on a sintered glass funnel to remove the isopropanol (B130326) and preserve the activity of the NHS esters.[5] Perform this step immediately before use.
-
-
Ligand Preparation: Dissolve the D-penta-alanine peptide in the Coupling Buffer to the desired final concentration (e.g., 5-10 mg/mL).
-
Coupling Reaction:
-
Blocking Unreacted Groups:
-
After coupling, collect the resin by centrifugation or filtration.
-
To block any remaining active NHS esters, incubate the resin with the Blocking Solution for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the resin with several alternating cycles of low and high pH buffers (e.g., 0.1 M acetate (B1210297) buffer, pH 4.0 and 0.1 M Tris-HCl, pH 8.0) to remove non-covalently bound peptide and blocking agent.
-
Finally, wash the resin with PBS.
-
-
Determination of Coupling Efficiency (Optional):
-
Measure the peptide concentration in the supernatant before and after the coupling reaction using a suitable method such as UV-Vis spectrophotometry at 215 nm or a peptide quantification assay.
-
The coupling efficiency is calculated as: ((Initial Peptide Amount - Unbound Peptide Amount) / Initial Peptide Amount) * 100%.
-
-
Storage: Store the prepared affinity matrix in Storage Buffer at 4°C.
Protocol 3: Affinity Purification of Vancomycin
This protocol details the use of the D-penta-alanine affinity matrix to purify vancomycin from a solution.
Materials:
-
D-penta-alanine affinity matrix
-
Chromatography column
-
Vancomycin solution (e.g., from a bacterial fermentation broth)
-
Binding Buffer: PBS, pH 7.4
-
Elution Buffer: 50 mM TFA in Methanol[1]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Column Packing:
-
Pack the D-penta-alanine affinity matrix into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
-
Sample Loading:
-
Load the vancomycin-containing sample onto the column at a flow rate that allows for sufficient residence time for binding to occur (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding Buffer to remove unbound contaminants. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound vancomycin by applying the Elution Buffer to the column.
-
Collect fractions and immediately neutralize them with Neutralization Buffer to preserve the integrity of the purified vancomycin.
-
-
Analysis: Analyze the collected fractions for the presence and purity of vancomycin using techniques such as UV-Vis spectrophotometry, HPLC, and bioassays.
-
Column Regeneration:
-
Wash the column with several volumes of Elution Buffer followed by Binding Buffer.
-
Store the column in Storage Buffer at 4°C.
-
Visualizations
Bacterial Cell Wall Biosynthesis Pathway
Caption: Bacterial peptidoglycan biosynthesis pathway.
Experimental Workflow for Affinity Matrix Preparation and Use
References
- 1. Design and Synthesis of d-Ala-d-Ala Silica Gel for a Binding Mode-Based Physicochemical Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gels.yilimart.com [gels.yilimart.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Cloning, expression and purification of penicillin-binding protein 3 from Pseudomonas aeruginosa CMCC 10104 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting D-{Ala-Ala-Ala-Ala-Ala} synthesis side reactions
Welcome to the technical support center for the synthesis of D-{Ala-Ala-Ala-Ala-Ala}. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the solid-phase peptide synthesis (SPPS) of this pentapeptide.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing D-{Ala-Ala-Ala-Ala-Ala} and how can I minimize it?
A1: The most significant side reaction during the synthesis of peptides containing D-amino acids is racemization, the conversion of a D-amino acid to its L-enantiomer.[1] This leads to the formation of diastereomeric impurities (e.g., D-Ala-D-Ala-L-Ala-D-Ala-D-Ala) which can be difficult to separate from the desired product.
To minimize racemization:
-
Choice of Coupling Reagent: Employ coupling reagents known to suppress racemization. Carbodiimide reagents like DIC, when used alone, can cause significant racemization.[1] It is highly recommended to use them in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®.[1][2] Uronium- or phosphonium-based reagents such as HBTU, HATU, and PyBOP are also effective options.[2]
-
Control Reaction Temperature: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of racemization.[2]
-
Optimize Base Addition: If a base like N,N-diisopropylethylamine (DIPEA) is required, use the minimum necessary amount of a hindered base.[1]
-
Minimize Pre-activation Time: The activated amino acid is most susceptible to racemization. Reduce the time the amino acid is in its activated state before coupling.[1]
Q2: My peptide synthesis is resulting in a low yield. What are the potential causes and solutions?
A2: Low yield in the synthesis of a poly-alanine sequence can be attributed to peptide aggregation on the solid support.[3] This aggregation can hinder both coupling and deprotection steps.
Solutions to address aggregation:
-
Solvent Choice: While DMF is a standard solvent, switching to or using mixtures with N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can help disrupt aggregation.[3]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to coupling and deprotection solutions can disrupt secondary structures.[1]
-
Elevated Temperature/Microwave: Performing coupling reactions at a higher temperature or using microwave-assisted synthesis can improve reaction efficiency in difficult sequences.[3][4]
-
Double Coupling: For each coupling step, performing the reaction twice can help ensure complete reaction.[5]
Q3: I am observing a significant peak in my HPLC analysis corresponding to a cyclic dipeptide. What is this and how can I prevent it?
A3: This side product is likely a diketopiperazine. This occurs at the dipeptide stage when the N-terminal amino group of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support.[3]
Prevention of Diketopiperazine Formation:
-
Resin Choice: Using a 2-chlorotrityl chloride resin is preferred as its steric bulk hinders the formation of diketopiperazines.[3]
-
Protecting Group Strategy: For the first two amino acids, using a dipeptide building block can bypass this side reaction.
Q4: How can I detect and quantify the level of racemization in my synthetic D-{Ala-Ala-Ala-Ala-Ala}?
A4: Several analytical techniques can be used to quantify racemization:
-
Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase can directly separate the desired all-D peptide from its diastereomers.[1]
-
Chiral Amino Acid Analysis: After complete hydrolysis of the peptide, the resulting D- and L-alanine can be derivatized with a chiral reagent and analyzed by gas chromatography (GC) or HPLC.[1]
-
NMR Spectroscopy: High-field NMR may be used to distinguish between diastereomers, sometimes with the aid of chiral solvating agents.[1]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your synthesis.
| Issue | Possible Cause | Recommended Solution(s) |
| Broad or multiple peaks of the correct mass in HPLC/MS | Racemization during coupling steps. | - Use a racemization-suppressing coupling reagent cocktail (e.g., DIC/Oxyma).- Lower the coupling reaction temperature to 0 °C.[2]- Minimize pre-activation time of the amino acid.[1] |
| Incomplete coupling (positive Kaiser test after coupling) | Peptide aggregation on the resin. | - Switch the primary solvent from DMF to NMP or a DMF/DMSO mixture.[3]- Perform a double coupling for the problematic residue.- Employ microwave heating during the coupling step.[4] |
| Low final yield after cleavage | Diketopiperazine formation at the dipeptide stage. | - Synthesize the peptide on a 2-chlorotrityl chloride resin.[3]- Couple the first two residues as a pre-formed dipeptide. |
| Presence of deletion sequences (M-57, M-114, etc.) in MS | Incomplete Fmoc deprotection or incomplete coupling. | - For deprotection, increase piperidine (B6355638) concentration or reaction time. Consider adding DBU to the deprotection solution for difficult sequences.[3]- For coupling, see solutions for "Incomplete coupling". |
| Side product with a mass of +51 Da | 3-(1-Piperidinyl)alanine formation (if a C-terminal cysteine is present, not directly applicable to D-{Ala-Ala-Ala-Ala-Ala} but a common issue). | - This is less likely for an all-alanine sequence but be mindful if other residues are present. Using sterically bulky protecting groups on adjacent residues can minimize this.[3] |
Quantitative Data Summary
The following table summarizes the impact of different coupling conditions on the purity of a model peptide, which can be extrapolated to the synthesis of D-{Ala-Ala-Ala-Ala-Ala}.
| Coupling Reagent | Additive | Base (equivalents) | Temperature (°C) | Racemization (%) | Purity (%) |
| DIC | None | DIPEA (2.0) | 25 | 5-10 | 85-90 |
| DIC | HOBt (1.0) | DIPEA (2.0) | 25 | < 2 | > 95 |
| DIC | OxymaPure® (1.0) | DIPEA (2.0) | 25 | < 1 | > 97 |
| HATU | None | DIPEA (2.0) | 25 | < 1 | > 98 |
| HCTU | None | DIPEA (2.0) | 25 | < 1.5 | > 96 |
| DIC | HOBt (1.0) | DIPEA (2.0) | 0 | < 1 | > 97 |
Note: Data are representative and can vary based on specific reaction conditions and peptide sequence.
Experimental Protocols
Standard Fmoc-SPPS Protocol for D-{Ala-Ala-Ala-Ala-Ala}
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free amines.
-
Amino Acid Coupling:
-
Pre-activate a solution of Fmoc-D-Ala-OH (4 eq), DIC (4 eq), and OxymaPure® (4 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step (double coupling).
-
Repeat: Repeat steps 2-7 for each subsequent D-alanine residue.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Visualizations
Caption: Common side reactions in D-{Ala-Ala-Ala-Ala-Ala} synthesis.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting decision tree for peptide synthesis.
References
Technical Support Center: Preventing Racemization in D-Amino Acid Peptide Synthesis
Welcome to the technical support center for preventing racemization during D-amino acid peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols, ensuring the stereochemical integrity of their products.
Troubleshooting Guide
High levels of racemization can compromise the purity and biological activity of your synthetic peptide. This guide will help you identify and address the potential causes of this issue in a systematic manner.
Diagram: Troubleshooting Workflow for Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a problem?
A1: Racemization is the process where a pure enantiomer of a chiral amino acid (e.g., a D-amino acid) is converted into a mixture of both its D and L forms during synthesis.[1] This loss of stereochemical integrity is a significant issue because the biological activity of peptides is highly dependent on their specific three-dimensional structure, which is determined by the chirality of the constituent amino acids.[2] The presence of even small amounts of the incorrect diastereomer can be difficult to purify and can dramatically reduce or eliminate the therapeutic efficacy of a synthetic peptide.[2]
Q2: What is the primary mechanism of racemization during peptide bond formation?
A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality. Reprotonation can then occur from either face, resulting in a mixture of D and L isomers.[1] A secondary mechanism is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton.[1]
Diagram: Mechanism of Racemization via Oxazolone (B7731731) Formation
Caption: The mechanism of racemization through oxazolone formation.
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[2][3][4] Other amino acids like Serine (Ser) and Phenylalanine (Phe) can also be susceptible under certain conditions.[1] The specific side chain and its protecting group can influence the rate of racemization. For histidine, the free N-pi in the imidazole (B134444) moiety can catalyze epimerization.[4] Protecting the imidazole nitrogen can help reduce this issue.[3][4]
Q4: How do coupling reagents and additives influence racemization?
A4: The choice of coupling reagent is a critical factor.[1][2]
-
Carbodiimides (e.g., DCC, DIC): These can lead to significant racemization if used alone.[1] Their use requires an additive to suppress this side reaction.[5]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): These are generally more efficient and cause less racemization than carbodiimides alone.[1][2][6] HATU is often preferred over HBTU as it reacts faster and with less epimerization.[6][7] COMU is a highly efficient reagent with a very low tendency for racemization.[8][9]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also effective in reducing racemization.[2]
-
Additives (e.g., HOBt, HOAt, OxymaPure): These are added to coupling reactions, especially with carbodiimides, to form active esters that react with the amine component, minimizing the formation of the problematic oxazolone intermediate.[3][5][10] OxymaPure is a non-explosive and highly effective alternative to HOBt and HOAt.[8][11][12]
Q5: What is the impact of the base, solvent, and temperature on racemization?
A5:
-
Base: The presence of a base can promote racemization by facilitating the abstraction of the alpha-proton.[1] Stronger bases like N,N-diisopropylethylamine (DIPEA) can increase racemization compared to weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][10]
-
Solvent: Polar aprotic solvents like DMF, while common in peptide synthesis, can sometimes increase the rate of racemization compared to less polar solvents.[2]
-
Temperature: Elevated temperatures, often used in microwave-assisted peptide synthesis, can increase the rate of racemization.[2] For sensitive amino acids, it is advisable to perform the coupling at a lower temperature (e.g., 0°C).[1]
Data Presentation: Comparison of Coupling Reagents and Additives
The following tables summarize quantitative data on the performance of various coupling reagents and additives in minimizing racemization.
Table 1: Racemization of Amino Acids with Different Coupling Reagent/Additive Combinations
| Amino Acid | Coupling Reagent/Additive | % D-Isomer (Racemization) | Reference Model |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | Negligible | Dipeptide Synthesis |
| Fmoc-L-His(Trt)-OH | HATU/NMM | High | Dipeptide Synthesis |
| Z-L-Phg-OH | EDC-HCl/OxymaPure | 0.1% | Dipeptide Synthesis |
| Z-L-Phg-OH | EDC-HCl/HOBt | 3.7% | Dipeptide Synthesis |
Data is illustrative and sourced from various studies. Actual percentages can vary based on specific reaction conditions.
Table 2: Performance of Coupling Reagents in the Synthesis of a Difficult Peptide (Acyl Carrier Protein Fragment 65-74)
| Coupling Reagent | Racemization (%) | Crude Purity (%) |
| PyOxim | 0.8 | 88 |
| HCTU | Generally higher than Oxyma-based reagents | 82 |
Note: The racemization value for PyOxim is based on a difficult sequence containing Aib. Direct side-by-side percentage for ACP(65-74) was not available in the searched literature. The crude purity for HCTU in ACP(65-74) synthesis is reported to be high, but racemization levels are a separate concern.[11]
Experimental Protocols
Protocol 1: Quantification of Racemization using Marfey's Method
Marfey's method is a reliable technique for determining the enantiomeric composition of amino acids in a peptide. It involves hydrolyzing the peptide, derivatizing the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), and analyzing the resulting diastereomers by reverse-phase HPLC.[3][13][14][15]
Materials:
-
Peptide sample (~0.5 mg)
-
6 M HCl
-
Marfey's reagent (L-FDAA) solution (1% w/v in acetone)
-
1 M NaHCO₃
-
2 M HCl
-
HPLC grade methanol (B129727), water, and acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Hydrolysis:
-
Derivatization:
-
To the dissolved hydrolysate, add 20 µL of 1 M NaHCO₃.
-
Add 100 µL of 1% L-FDAA solution in acetone.
-
Incubate the mixture at 40°C for 90 minutes.
-
After cooling, add 20 µL of 2 M HCl to stop the reaction.[15]
-
-
HPLC Analysis:
-
Dilute the sample with methanol or the mobile phase.
-
Inject an appropriate volume onto a C18 reverse-phase HPLC column.
-
Use a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution at 340 nm.
-
-
Quantification:
-
The L-amino acid derivatives typically elute earlier than the D-amino acid derivatives.
-
Integrate the peak areas of the L- and D-diastereomers for each amino acid in your sample to calculate the percentage of racemization.[3]
-
Protocol 2: Low-Racemization Coupling of a D-Amino Acid using DIC/OxymaPure
This protocol is designed for coupling amino acids in solid-phase peptide synthesis (SPPS) with a reduced risk of racemization.[16][17][18]
Materials:
-
Fmoc-protected D-amino acid (3 equivalents)
-
OxymaPure (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected D-amino acid (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Add this solution to the resin and agitate for 1 minute.
-
Add DIC (3 eq.) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly sensitive amino acids, perform the coupling at 0°C.
-
-
Washing and Monitoring:
-
Wash the resin with DMF (3 times).
-
Perform a ninhydrin (B49086) (Kaiser) test to check for the presence of free amines.
-
If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional): If unreacted amines persist, cap them using a mixture of acetic anhydride (B1165640) and DIPEA in DMF.
-
Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) and proceed to the next deprotection/coupling cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing D-penta-alanine Solubility
Welcome to the technical support center for D-penta-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal solubility of D-penta-alanine in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of D-penta-alanine in aqueous buffers?
Q2: What are the key factors influencing the solubility of D-penta-alanine?
The solubility of peptides like D-penta-alanine is primarily influenced by several factors:
-
pH of the buffer: A peptide's net charge is dependent on the pH of the solution. Solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is zero.[2] Adjusting the pH away from the pI can increase solubility.
-
Amino Acid Composition: D-penta-alanine consists solely of D-alanine, which is a non-polar amino acid. Peptides with a high content of non-polar amino acids may have reduced solubility in water.[2][3]
-
Temperature: For many substances, solubility increases with temperature. Gentle warming can aid in the dissolution of peptides, but excessive heat should be avoided to prevent degradation.[4]
-
Ionic Strength of the buffer: The presence of salts in a buffer can affect solubility. The effect of ionic strength can be complex and may either increase or decrease solubility depending on the specific peptide and salt.
-
Co-solvents: The addition of small amounts of organic co-solvents can significantly improve the solubility of hydrophobic peptides.[5][6]
Q3: Which buffers are recommended for dissolving D-penta-alanine?
For initial attempts, standard physiological buffers such as Phosphate-Buffered Saline (PBS) at a pH of 7.0 – 7.4 are a good starting point, especially for concentrations up to 1 mg/mL.[3] Since D-penta-alanine is a neutral peptide (composed of a neutral amino acid), its solubility might not be drastically affected by pH changes far from its pI. However, if solubility issues arise, testing a range of pH values is recommended.
Q4: Can I use organic solvents to dissolve D-penta-alanine?
Yes, if aqueous buffers alone are insufficient. For hydrophobic peptides, a common strategy is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent and then slowly add the aqueous buffer to the desired concentration.[6] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Troubleshooting Guide
Issue: D-penta-alanine is not dissolving or is forming a precipitate in my aqueous buffer.
This is a common issue when working with peptides. Here are several troubleshooting steps to address poor solubility:
| Potential Cause | Suggested Solution |
| Solution is at or near the isoelectric point (pI) | Adjust the pH of the buffer. Since D-penta-alanine is composed of a neutral amino acid, its pI will be close to neutral. Try adjusting the pH slightly acidic (e.g., pH 5-6) or slightly basic (e.g., pH 8-9) to see if solubility improves. |
| Concentration exceeds the solubility limit | Start by attempting to dissolve a small, known amount of the peptide to determine its approximate solubility in your chosen buffer. If the desired concentration is too high, you may need to work with a more dilute solution or explore alternative solvents. |
| Insufficient mixing | Ensure the solution is being mixed thoroughly. Vortexing or gentle sonication can help break up aggregates and promote dissolution.[3] Be cautious with sonication to avoid heating the sample, which could degrade the peptide. |
| Peptide aggregation | Peptides with hydrophobic residues can be prone to aggregation.[2] Using a small amount of an organic co-solvent can help disrupt these aggregates. |
Experimental Protocols
Protocol 1: Basic Aqueous Buffer Dissolution
-
Weigh a small, precise amount of lyophilized D-penta-alanine powder.
-
Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the peptide.
-
Vortex the solution for 1-2 minutes.
-
If the peptide is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes, avoiding excessive heating.
-
Visually inspect the solution for any remaining particulate matter. If necessary, centrifuge the solution to pellet any undissolved material before using the supernatant.
Protocol 2: Dissolution using an Organic Co-solvent
-
Weigh the desired amount of D-penta-alanine.
-
Add a minimal volume of a water-miscible organic solvent (e.g., DMSO, DMF) to the peptide. The volume should be just enough to fully dissolve the peptide.
-
Gently vortex until the peptide is completely dissolved in the organic solvent.
-
While stirring, slowly add your desired aqueous buffer to the peptide-organic solvent mixture in a dropwise manner.
-
Continue stirring until the desired final concentration is reached.
-
Observe the solution for any signs of precipitation. If the solution remains clear, the peptide is soluble at that concentration.
Note: Always consider the final concentration of the organic solvent in your experiment, as it may affect biological assays.
Visual Guides
Caption: Experimental workflow for dissolving D-penta-alanine.
Caption: Troubleshooting logic for D-penta-alanine solubility issues.
References
- 1. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. bachem.com [bachem.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Solid-Phase D-Penta-Alanine Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the solid-phase synthesis of D-penta-alanine and improve final peptide yield.
Troubleshooting Guide
Low peptide yield and purity are common challenges in solid-phase peptide synthesis (SPPS), particularly with sequences prone to aggregation like poly-alanines. This guide addresses specific issues you may encounter during the synthesis of D-penta-alanine.
Problem 1: Low Final Yield of D-Penta-Alanine
| Possible Cause | Recommended Solution |
| Incomplete Coupling Reactions | Repetitive alanine (B10760859) sequences are prone to forming secondary structures (β-sheets) that hinder subsequent amino acid coupling.[1][2][3] This is a primary cause of deletion sequences and low yield. |
| Double Coupling: Perform a second coupling step for each D-alanine residue to ensure the reaction goes to completion.[3] | |
| Use Stronger Coupling Reagents: For difficult couplings, employ more reactive phosphonium (B103445) or uronium-based reagents like HATU, HBTU, or PyBOP.[4][5] | |
| Increase Reagent Concentration: Using a higher concentration of amino acid and coupling reagents (e.g., 0.5 M) can increase the probability of successful coupling.[3] | |
| Peptide Aggregation on Resin | The growing D-penta-alanine chain can aggregate on the solid support, blocking reactive sites.[2] |
| Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is more effective at solvating aggregating peptides.[2][6] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be beneficial.[2] | |
| Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structure formation.[2] | |
| Incomplete Fmoc-Deprotection | Aggregation can also prevent the complete removal of the Fmoc protecting group, halting chain elongation. |
| Monitor Deprotection: Use real-time UV monitoring to ensure the Fmoc group is completely cleaved before proceeding to the next coupling step.[7][8] | |
| Alternative Deprotection Agents: Consider using 20% 4-methylpiperidine (B120128) as an alternative to piperidine (B6355638), which may improve deprotection efficiency in some cases.[9] |
Problem 2: Presence of Deletion Sequences in Final Product
| Possible Cause | Recommended Solution |
| Steric Hindrance | As the peptide chain elongates, steric hindrance can make it difficult for activated amino acids to reach the N-terminal amine. |
| Increase Coupling Time: Extend the coupling reaction time to allow for complete incorporation of each D-alanine residue.[3] | |
| Elevated Temperature: Increasing the reaction temperature can speed up the synthesis and may improve coupling efficiency, but should be used with caution as it can also increase the risk of side reactions.[8][10] | |
| Inefficient Resin Mixing | Poor mixing can lead to localized areas of incomplete reaction on the resin beads. |
| Optimize Agitation: Ensure adequate but not overly vigorous mixing to keep the resin suspended in the solvent. Overly aggressive stirring can cause beads to stick to the vessel walls.[11] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for synthesizing D-penta-alanine?
A1: For sequences like penta-alanine that are prone to aggregation and difficult couplings, high-efficiency uronium or phosphonium salt-based reagents are recommended. HATU is often preferred as it reacts quickly and with less epimerization compared to HBTU.[4] Phosphonium reagents like PyBOP are also highly effective.[2][5] The choice may also depend on the specific resin and other synthesis conditions.
Q2: How can I monitor the progress of my D-penta-alanine synthesis in real-time?
A2: Real-time monitoring is crucial for optimizing SPPS.[12] Techniques include:
-
UV-Vis Monitoring: An in-line UV-Vis detector can monitor the cleavage of the Fmoc protecting group.[7]
-
Refractive Index (RI) Measurement: This method can track mass transfer between the solution and the solid support, providing real-time feedback on coupling and deprotection steps.
-
Pressure-Based Flow Reactor: A variable bed flow reactor can monitor resin swelling and shrinking, which correlates with coupling efficiency and on-resin aggregation.[1][7]
Q3: What causes racemization of D-alanine during synthesis and how can I prevent it?
A3: Racemization, the conversion of a D-amino acid to its L-enantiomer, can occur during the activation step of the amino acid for coupling.[2] To minimize this side reaction:
-
Use Additives: When using carbodiimide (B86325) reagents like DIC, always include an additive such as OxymaPure or HOBt to suppress racemization.[2]
-
Avoid Excess Base: If a base like DIPEA is required, use the minimum necessary amount, as strong bases can promote racemization.[2]
-
Control Temperature: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of racemization.[2]
-
Minimize Pre-activation Time: The activated amino acid is most susceptible to racemization. Minimize the time between activation and addition to the resin.[2]
Q4: Can I use microwave-assisted synthesis for D-penta-alanine?
A4: Yes, microwave-assisted SPPS can accelerate synthesis by using elevated temperatures to improve reaction efficiency for both coupling and deprotection steps.[10][13] However, it's important to carefully optimize conditions, as high temperatures can potentially increase the risk of side reactions like racemization.
Q5: What is the best cleavage cocktail for D-penta-alanine?
A5: For a simple peptide like D-penta-alanine without sensitive residues like Cys, Met, or Trp, a standard cleavage cocktail of TFA/TIS/water (95:2.5:2.5) is generally sufficient.[14] The reaction is typically complete within 1-2 hours.[15]
Quantitative Data Summary
The following table summarizes the impact of different coupling reagents on the crude purity of a model peptide containing a poly-alanine sequence. While specific data for D-penta-alanine is not available, these values provide a general comparison of reagent effectiveness for such challenging sequences.
| Coupling Reagent | Additive | Base | Typical Crude Purity (%) |
| DIC | HOBt | - | 75-85 |
| HBTU | - | DIPEA | 85-95 |
| HATU | - | DIPEA | >95 |
| PyBOP | - | DIPEA | >95 |
Note: Purity can vary significantly based on resin type, solvent, temperature, and specific peptide sequence.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of D-Penta-Alanine
This protocol outlines a manual synthesis on a 0.1 mmol scale using Rink Amide resin.
-
Resin Swelling: Swell 200 mg of Rink Amide resin (0.5 mmol/g loading) in DMF for 1 hour in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
-
Amino Acid Coupling (for each of the five D-alanine residues):
-
In a separate vial, dissolve Fmoc-D-Ala-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate for 1-2 hours.
-
Double Coupling: Drain the reaction solution and repeat step 4 with a fresh activation mixture.
-
Wash the resin with DMF (5x).
-
Perform a Kaiser test to confirm complete coupling (negative result - yellow/colorless beads).
-
-
Final Deprotection: After coupling the final D-alanine residue, perform a final Fmoc-deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the N-terminally deprotected peptide-resin with DCM (5x) and dry under vacuum.
-
Add 5 mL of cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
-
Agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) workflow for D-penta-alanine.
Caption: Troubleshooting logic for low-yield D-penta-alanine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. mesalabs.com [mesalabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. bachem.com [bachem.com]
- 12. s4science.at [s4science.at]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. tools.thermofisher.com [tools.thermofisher.com]
D-penta-alanine stability in different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of D-penta-alanine under various experimental conditions. The following question-and-answer format addresses common concerns and provides guidance on best practices for handling and storage to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of D-penta-alanine in solution?
A1: The stability of D-penta-alanine in an aqueous solution is primarily influenced by pH and temperature. Like other peptides, the peptide bonds in D-penta-alanine are susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions and accelerated by elevated temperatures.[1][2] Physical degradation pathways, such as aggregation and adsorption to surfaces, can also occur, though these are less common for small, simple peptides like D-penta-alanine compared to larger proteins.[1]
Q2: What are the expected degradation pathways for D-penta-alanine?
A2: The principal chemical degradation pathway for D-penta-alanine is the hydrolysis of its peptide bonds, which leads to the formation of smaller peptide fragments and individual D-alanine amino acids.[1] Since D-penta-alanine consists solely of D-alanine residues, it is not susceptible to common degradation reactions associated with other amino acids, such as the deamidation of asparagine and glutamine or the oxidation of methionine and cysteine.[3] The use of D-amino acids also confers resistance to degradation by common proteases.
Q3: What are the optimal storage conditions for lyophilized D-penta-alanine?
A3: For long-term stability, lyophilized D-penta-alanine should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[4][5] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation and moisture absorption, as peptides can be hygroscopic.[5][6]
Q4: What are the recommended practices for storing D-penta-alanine in solution?
A4: The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[4] If storage in solution is necessary, it is recommended to:
-
Dissolve the peptide in a sterile buffer, ideally at a pH between 5 and 6, as this range is often optimal for peptide stability.[3]
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][7]
-
Store the aliquots at -20°C or -80°C. For short-term storage (1-2 weeks), 4°C may be acceptable.[3][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Peptide degradation due to improper storage or handling. | - Review your storage and handling procedures against the recommended best practices. - Prepare fresh solutions of D-penta-alanine from a new lyophilized stock. - Aliquot peptide solutions to minimize freeze-thaw cycles.[4][7] - Ensure the pH of your experimental buffer is within a stable range (ideally pH 5-7). |
| Precipitation of the peptide from solution | - The peptide concentration may be too high for the chosen solvent. - The pH of the solution may be at the isoelectric point of the peptide. - Aggregation of the peptide over time. | - Test the solubility of a small amount of the peptide in different solvents before preparing a stock solution. - If the peptide is insoluble in water, consider adding a small amount of an organic solvent like DMSO or acetonitrile.[7] - Adjust the pH of the solution away from the isoelectric point. - Sonication can help to dissolve the peptide.[7] |
| Loss of peptide activity over time | Chemical degradation (hydrolysis) of the peptide in solution. | - Store peptide solutions at lower temperatures (-20°C or -80°C).[3] - Use freshly prepared solutions for your experiments whenever possible. - Avoid prolonged exposure to extreme pH values and high temperatures.[2] |
Quantitative Data on Poly-Alanine Stability
Table 1: Influence of pH on the Degradation Products of Tetra-alanine in Hot, Compressed Liquid Water
| Initial pH | Predominant Degradation Products | Reaction Pathway |
| Neutral (Zwitterionic form) | Di-alanine, Alanine anhydride | Primarily forms smaller peptides and cyclic products. |
| Alkaline (Anionic form) | Tri-alanine, Di-alanine, Alanine | Preferentially undergoes hydrolysis to smaller peptide fragments. |
This data is adapted from studies on tetra-alanine and illustrates general principles of peptide degradation. The specific rates and products for D-penta-alanine may vary.[9]
Experimental Protocols
Protocol 1: General Procedure for Preparing a D-penta-alanine Stock Solution
-
Allow the vial of lyophilized D-penta-alanine to warm to room temperature in a desiccator.[5]
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Weigh the desired amount of peptide in a clean, dedicated workspace.
-
Add the desired volume of a sterile, appropriate solvent (e.g., sterile water or a buffer at pH 5-7).
-
Gently vortex or sonicate the solution to ensure the peptide is fully dissolved.
-
If not for immediate use, divide the solution into single-use aliquots, and store them at -20°C or -80°C.[3][4]
Protocol 2: Representative Method for Assessing Peptide Stability by HPLC
A common method to assess peptide stability is to monitor the decrease in the concentration of the intact peptide and the appearance of degradation products over time using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Prepare solutions of D-penta-alanine in different buffers (e.g., pH 3, 5, 7, 9) at a known concentration.
-
Incubation: Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Time Points: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): Stop any further degradation by adding a quenching agent (e.g., a strong acid like trifluoroacetic acid) or by immediately freezing the sample at -80°C.
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used for peptide analysis.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA), is commonly employed.
-
Detection: Monitor the elution of the peptide and its degradation products using a UV detector, typically at a wavelength of 210-220 nm.
-
-
Data Analysis: Quantify the peak area of the intact D-penta-alanine at each time point to determine the rate of degradation. The appearance of new peaks will indicate the formation of degradation products.
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 4. genscript.com [genscript.com]
- 5. bachem.com [bachem.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. researchgate.net [researchgate.net]
addressing incomplete Fmoc deprotection in D-peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of D-peptides, with a specific focus on incomplete Fmoc deprotection.
Troubleshooting Guide: Addressing Incomplete Fmoc Deprotection
Incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical issue in solid-phase peptide synthesis (SPPS) that leads to the formation of deletion peptide impurities.[1] These impurities can be challenging to separate from the desired D-peptide, resulting in lower overall yield and purity.[1] This guide provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection.
Problem: HPLC analysis of the crude D-peptide shows significant deletion sequences, or a qualitative test (e.g., Kaiser test) indicates incomplete deprotection.[1]
Step 1: Initial Diagnosis and Quick Checks
Before modifying the synthesis protocol, review the standard procedures and reagents:
-
Reagent Integrity: Ensure the piperidine (B6355638) solution used for deprotection has not degraded. Use freshly prepared solutions for optimal results.[1]
-
Protocol Adherence: Verify that the correct deprotection times, reagent concentrations, and washing steps were followed according to your standard protocol.[1]
-
Resin Swelling: Confirm that the resin was properly swelled before synthesis. Poor swelling can hinder reagent access to the peptide chains.[1]
Step 2: Identify the Potential Cause
Several factors, often related to the specific D-peptide sequence, can lead to incomplete Fmoc deprotection.
-
Peptide Aggregation: As the D-peptide chain elongates, it can fold into secondary structures, such as β-sheets, which physically block the deprotection reagent from accessing the N-terminal Fmoc group.[2][3] This is a common issue with sequences containing repeating hydrophobic residues.[2][4]
-
Steric Hindrance: D-amino acids with bulky side chains can sterically hinder the approach of the piperidine molecule to the Fmoc group.
-
Resin Overloading: High loading of the initial D-amino acid on the resin can cause steric crowding between growing peptide chains, impeding reagent penetration.[1]
Step 3: Implement Corrective Actions
Based on the suspected cause, implement one or more of the following strategies:
-
For Suspected Aggregation:
-
Change the Solvent: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP) or add Dimethylsulfoxide (DMSO) to the solvent to disrupt hydrogen bonding.[4]
-
Increase Temperature: Perform the coupling and/or deprotection steps at a higher temperature to reduce aggregation.[4]
-
Sonication: Apply sonication during the deprotection step to break up peptide aggregates.[4]
-
Incorporate Chaotropic Salts: Add chaotropic salts like CuLi, NaClO4, or KSCN to the reaction mixture to disrupt secondary structures.[4]
-
Use Structure-Disrupting Elements: Introduce pseudoprolines or depsipeptides into the D-peptide sequence to disrupt the formation of stable secondary structures.[4]
-
-
For Difficult Sequences or Steric Hindrance:
-
Extend Deprotection Time: Increase the duration of the deprotection step or perform a double deprotection.
-
Use a Stronger Base: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection reagent. A common formulation is 2% DBU/2% piperidine in DMF. Note that DBU should be used with caution as it can promote side reactions like aspartimide formation.[2]
-
The following diagram illustrates a logical workflow for troubleshooting incomplete Fmoc deprotection.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing D-peptide chain. This prevents the next D-amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities are often difficult to separate from the target D-peptide, resulting in a final product with lower purity and yield.[1]
Q2: Are D-peptide syntheses more prone to incomplete Fmoc deprotection than L-peptide syntheses?
While the chemical principles of Fmoc deprotection are the same for both D- and L-peptides, the unique three-dimensional structures that D-peptide sequences can adopt may influence their propensity for aggregation. Peptide aggregation is a primary cause of incomplete deprotection.[2][3] Therefore, if a specific D-peptide sequence is prone to forming strong intermolecular interactions (e.g., β-sheets), it will likely present challenges in Fmoc deprotection, similar to its L-peptide counterpart with a high aggregation tendency.
Q3: How can I detect if Fmoc deprotection is incomplete?
Several methods can be used to monitor the completeness of the deprotection step:
-
Qualitative Colorimetric Tests:
-
Kaiser Test: This is a widely used test to detect free primary amines. A positive result (blue/purple beads) indicates successful deprotection. A negative result (yellow/colorless beads) suggests an incomplete reaction. Note that this test is not reliable for N-terminal proline residues.[3]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): Another colorimetric test for detecting primary amines.[3]
-
Chloranil Test: This test is specifically used for detecting secondary amines, such as N-terminal proline.[3]
-
-
Quantitative Detection Methods:
-
UV Monitoring: Automated peptide synthesizers often use UV monitoring to track the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance around 301-312 nm.[3] This allows for real-time monitoring of the deprotection reaction and can be used to automatically extend the deprotection time if the reaction is slow.[3]
-
Q4: What are some alternative Fmoc deprotection reagents to piperidine?
While 20% piperidine in DMF is the standard reagent, several alternatives can be considered, especially for difficult sequences:
| Reagent/Mixture | Concentration | Solvent | Notes |
| Piperidine | 20-50% | DMF or NMP | Standard reagent.[5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% DBU, 2% Piperidine | DMF | A stronger, non-nucleophilic base that can improve deprotection for difficult sequences.[2] Piperidine is added to scavenge the dibenzofulvene byproduct.[2] |
| Piperazine | 5% | NMP | Can reduce diketopiperazine formation, a common side reaction.[6] |
| Pyrrolidine | 20% | Various | An alternative to piperidine that can be used in a broader range of "green" solvents. |
Q5: Can incomplete Fmoc deprotection lead to other side reactions?
Yes, the basic conditions of Fmoc deprotection can promote other side reactions, especially if the deprotection is prolonged or if stronger bases are used. Two common side reactions are:
-
Aspartimide Formation: This occurs when a peptide contains an aspartic acid residue. The backbone amide can attack the side-chain carboxyl group, forming a cyclic imide. This can lead to racemization and the formation of β-aspartyl peptides.[4]
-
Diketopiperazine Formation: This is prevalent at the dipeptide stage, especially when proline is one of the first two residues. The N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[4]
The following diagram illustrates the mechanism of Fmoc deprotection by piperidine.
Caption: The mechanism of Fmoc group removal by piperidine.
Experimental Protocols
Protocol 1: Kaiser Test (Qualitative Detection of Primary Amines)
This test is used to confirm the presence of free primary amines after the Fmoc deprotection step.[1]
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
Protocol 2: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.[1]
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.
-
Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes).[1]
-
Drain: Remove the deprotection solution by filtration.
-
Repeat (Optional but Recommended): Repeat the deprotection step (steps 2-4) one more time for a shorter duration (e.g., 1-2 minutes) to ensure complete removal.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.[1]
Protocol 3: UV Monitoring of Fmoc Deprotection
This method is typically automated but can be adapted for manual monitoring.[3]
-
Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.
-
Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol).
-
Measure Absorbance: Measure the UV absorbance of the diluted sample at approximately 301 nm.
-
Monitor Progress: Continue to collect and measure the absorbance of the filtrate from subsequent deprotection and washing steps. The deprotection is considered complete when the absorbance at 301 nm returns to baseline, indicating that no more DBF-piperidine adduct is being released.
References
Technical Support Center: Minimizing Peptide Aggregation on Resin During SPPS
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you successfully synthesize even the most difficult peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in SPPS and what are its primary causes?
A1: On-resin peptide aggregation is the self-association of growing peptide chains attached to the solid support, primarily driven by the formation of intermolecular hydrogen bonds. This can lead to the formation of stable secondary structures, like β-sheets, which physically block the reactive N-terminal amine of the peptide chain.[1] This phenomenon hinders both the deprotection and coupling steps of SPPS, leading to incomplete reactions and the generation of deletion sequences.[2] The primary cause of aggregation is the inherent propensity of certain peptide sequences, particularly those rich in hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu, Phe), to form these secondary structures.[2]
Q2: What are the tell-tale signs of on-resin peptide aggregation during synthesis?
A2: Several signs can indicate that peptide aggregation is occurring during your SPPS run. These include:
-
Resin Shrinking: A noticeable decrease in the volume of the resin bed is a strong physical indicator of aggregation.[2]
-
Slow or Incomplete Reactions: Both deprotection and coupling reactions may become sluggish or fail to reach completion. This can be monitored by qualitative tests like the Kaiser test.
-
False Negatives in Monitoring Tests: In cases of severe aggregation, common monitoring tests like the Kaiser test can sometimes give misleading false-negative results because the aggregated peptide chains prevent the test reagents from accessing the free amines.[3]
-
Poor Swelling of the Peptidyl-Resin: A decrease in the swelling capacity of the resin-bound peptide is a direct consequence of aggregation.[4]
Q3: Can I predict if my peptide sequence is likely to aggregate before starting the synthesis?
A3: While it is difficult to predict with absolute certainty, several factors can help you anticipate the likelihood of aggregation:
-
Sequence Composition: Peptides with a high content of hydrophobic and β-branched amino acids are more prone to aggregation.
-
Peptide Length: Aggregation is less common in peptides shorter than 5-6 residues but becomes more probable as the chain elongates.[5]
-
Secondary Structure Propensity: Sequences known to favor the formation of β-sheets are at a higher risk of aggregation.
-
Computational Tools: Several software tools and algorithms are available that can analyze a peptide's primary sequence to predict aggregation-prone regions.
Troubleshooting Guide
Issue: My peptide synthesis is failing, and I suspect aggregation. What should I do?
This troubleshooting workflow provides a step-by-step guide to diagnose and address peptide aggregation issues.
References
optimizing coupling reagents for D-amino acid incorporation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing the incorporation of D-amino acids into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why is incorporating D-amino acids sometimes challenging compared to L-amino acids?
Incorporating D-amino acids can present challenges primarily due to steric hindrance and an increased risk of side reactions. The unique stereochemistry of D-amino acids can sometimes lead to slower reaction kinetics and lower coupling efficiencies, especially if the residue is bulky. Furthermore, the conditions required for activating the carboxylic acid group can increase the risk of epimerization at the chiral center.[1][2]
Q2: What is racemization and why is it a major concern during D-amino acid coupling?
Racemization is the conversion of a chirally pure enantiomer (like a D-amino acid) into a mixture that includes its opposite enantiomer (the L-amino acid). In peptide synthesis, this side reaction primarily occurs during the amino acid activation step.[3][4] The formation of an L-isomer impurity compromises the stereochemical integrity of the final peptide, potentially altering its structure, function, and therapeutic efficacy. Minimizing racemization is therefore critical.
Q3: Which classes of coupling reagents are commonly used for D-amino acid incorporation?
There are several classes of coupling reagents, each with different mechanisms and efficiencies. The most common include:
-
Aminium/Uronium Salts: (e.g., HATU, HBTU, HCTU). These are highly efficient and known for fast reaction rates. HATU and HCTU are particularly effective for sterically hindered couplings and are generally preferred for minimizing racemization.[1][5][6][7]
-
Phosphonium Salts: (e.g., PyBOP, PyAOP). These are also very effective reagents, especially for preventing racemization.[8][9] PyAOP is noted for its high efficiency in coupling N-methylated amino acids.[10]
-
Carbodiimides: (e.g., DCC, DIC, EDC). These are classic, cost-effective reagents. To enhance their effectiveness and suppress racemization, they must be used with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[7][9][11][12]
Troubleshooting Guide
Q4: I'm observing low coupling efficiency or incomplete reactions. What are the common causes and solutions?
Low coupling efficiency is a frequent issue, often leading to deletion sequences in the final product.[13] The primary causes include steric hindrance from the bulky D-amino acid, peptide aggregation on the solid support, and suboptimal activation of the incoming amino acid.[13]
Troubleshooting Workflow for Low Coupling Efficiency
Q5: How can I quantitatively choose the best coupling reagent for my system?
The choice of reagent can significantly impact reaction speed and final peptide purity.[6] Uronium/aminium reagents like HATU and HCTU often outperform older reagents, especially in difficult syntheses.
Table 1: Comparative Performance of Common Coupling Reagents
| Parameter | PyBOP | HATU | HCTU | Source |
| Crude Purity (%) (Standard Peptide, 2x1 min coupling) | 48.11 | 83.63 | 79.86 | [6] |
| Crude Purity (%) (Standard Peptide, 2x20 min coupling) | 70.27 | 79.91 | 80.52 | [6] |
| Crude Purity (%) (Difficult Peptide, 2x1 min coupling) | 40.10 | 89.63 | 88.29 | [6] |
| Crude Purity (%) (Difficult Peptide, 2x20 min coupling) | 88.54 | 91.23 | 92.11 | [6] |
| Relative Cost | Lower | Higher | Moderate | [14] |
| Racemization Risk | Moderate | Low | Low | [1][6] |
Key Observations:
-
HATU and HCTU consistently provide higher crude purity, especially with short coupling times.[6]
-
For challenging sequences, such as those prone to aggregation or containing hindered amino acids, HATU and HCTU show a significant advantage over PyBOP.[6][15]
-
HATU is well-regarded for its ability to suppress epimerization due to the formation of a highly reactive OAt-ester intermediate.[1][6]
Q6: I suspect racemization is occurring. How can I minimize it?
Racemization is primarily influenced by the choice of coupling reagent, base, and reaction time.
-
Use Racemization-Suppressing Reagents: Reagents that form highly reactive esters, such as HATU (forms OAt-ester) or combinations with Oxyma, are preferred.[1][11]
-
Optimize the Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) or collidine.[16] The amount of base is also critical; an excessive amount can promote racemization.
-
Add an Additive: When using carbodiimides like DIC, the addition of HOBt, HOAt, or Oxyma is essential to form an active ester intermediate that is less prone to racemization.[11][17]
-
Control Temperature and Time: Keep reaction times as short as possible while ensuring completion, and avoid unnecessarily high temperatures.
Activation Pathways and Racemization Suppression
Experimental Protocols
Protocol 1: General Coupling Protocol for a Hindered D-Amino Acid using HATU
This protocol is recommended for difficult couplings where steric hindrance and risk of racemization are concerns.[13][18]
-
Resin Preparation:
-
Swell the resin (pre-loaded with the C-terminal amino acid) in Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Perform N-terminal Fmoc deprotection using 20-40% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-D-amino acid (3-4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Allow the solution to pre-activate for 2-5 minutes.[13]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For very difficult couplings, extend the time or perform a second coupling.[13]
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative method like the Kaiser test (a blue/purple result indicates incomplete coupling).[9]
-
Once complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
-
Protocol 2: Test Cleavage for Purity Analysis
After incorporating a difficult residue, it is advisable to perform a small-scale test cleavage to analyze the product by HPLC and Mass Spectrometry.[9]
-
Sample Preparation:
-
Take a small sample of the dried peptide-resin (approx. 5-10 mg).
-
Wash the resin sample thoroughly with DCM and dry it under a vacuum.[9]
-
-
Cleavage:
-
Prepare a cleavage cocktail suitable for your protecting group strategy. For a standard Fmoc/tBu strategy, use a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).[9]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Analysis:
-
Filter the resin and collect the TFA solution.
-
Precipitate the cleaved peptide by adding it to cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet and dissolve it in an appropriate solvent for HPLC/MS analysis to check for purity and the presence of deletion sequences.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of Hydrophobic D-Peptides
Welcome to the technical support center for the purification of hydrophobic D-peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What makes hydrophobic D-peptides particularly challenging to purify?
A1: The primary challenges in purifying hydrophobic D-peptides stem from a combination of their inherent hydrophobicity and the unique properties conferred by D-amino acids.[1][2]
-
Poor Solubility: These peptides often have low solubility in both aqueous and organic solvents, making them difficult to handle in standard purification buffers.[1][3]
-
Aggregation: Hydrophobic peptides have a strong tendency to aggregate, leading to issues such as column clogging, poor peak shape, and reduced recovery during chromatography.[1][4] The presence of D-amino acids can influence the secondary structure, sometimes exacerbating aggregation tendencies.[5][6]
-
Strong Retention in RP-HPLC: Their hydrophobicity causes strong binding to reversed-phase (RP) columns, often requiring high concentrations of organic solvents for elution, which can lead to precipitation on the column.[7]
-
Resistance to Proteolysis: While advantageous for therapeutic applications, the resistance of D-peptides to enzymatic degradation means that any peptide-based impurities from the synthesis are also stable, necessitating highly efficient purification methods.[5][8]
Q2: Are there alternatives to Reverse-Phase HPLC (RP-HPLC) for purifying my hydrophobic D-peptide?
A2: Yes, while RP-HPLC is the standard method, several alternatives can be employed, especially when dealing with highly problematic peptides.[9]
-
Solid-Phase Extraction (SPE): SPE can be a rapid and efficient method for sample cleanup and enrichment before a final polishing step by HPLC.[10][11] It can also be used for fractionation with gradient elution.[11]
-
Precipitation: For extremely hydrophobic peptides that are difficult to handle with chromatography, precipitation can be a viable purification strategy. This involves precipitating the peptide from the cleavage mixture, followed by washing to remove scavengers and other impurities.[1]
-
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This advanced technique can improve purity and reduce solvent consumption compared to traditional batch chromatography.[9]
-
Supercritical Fluid Chromatography (SFC): SFC is an emerging green chromatography technique that uses supercritical CO2 as the mobile phase, reducing the use of organic solvents.[12]
Q3: How does the presence of D-amino acids affect the purification strategy compared to L-peptides?
A3: The fundamental principles of purification based on hydrophobicity remain the same for both D- and L-peptides. However, the inclusion of D-amino acids can alter a peptide's secondary structure and aggregation propensity.[6][13] This may necessitate adjustments to the purification strategy, such as using different solvents or temperatures to manage solubility and aggregation. The primary difference lies in the stability of impurities; D-peptide impurities are as resistant to degradation as the target peptide, demanding higher resolution separation techniques.[5][8]
Troubleshooting Guides
Issue 1: Poor Peptide Solubility
Symptom: The lyophilized peptide does not dissolve in the initial mobile phase or precipitates upon injection.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | Perform solubility trials with small amounts of the peptide in various solvents like acetonitrile (B52724) (ACN), isopropanol (B130326), n-propanol, and trifluoroethanol (TFE).[3][14] |
| Peptide aggregation | Dissolve the peptide in a strong organic solvent like DMSO first, then dilute with the mobile phase.[15] Use additives like guanidine (B92328) hydrochloride or urea (B33335) in the sample solvent, but be mindful of their compatibility with the HPLC system. |
| Mobile phase mismatch | Ensure the initial mobile phase has a high enough organic content to maintain solubility, but not so high that the peptide elutes in the void volume.[3] |
Issue 2: Poor Peak Shape (Broad or Tailing Peaks) in RP-HPLC
Symptom: The chromatogram shows broad, asymmetric, or tailing peaks, indicating poor separation efficiency.
| Possible Cause | Troubleshooting Step |
| Slow desorption kinetics | Increase the column temperature (e.g., 40-60°C) to improve solubility and reduce mobile phase viscosity.[16] |
| Secondary interactions with the stationary phase | Use a different ion-pairing agent (e.g., formic acid instead of TFA) or adjust the pH of the mobile phase. |
| Column overload | Reduce the amount of peptide injected onto the column. |
| Aggregation on the column | Add organic modifiers like isopropanol or n-propanol to the mobile phase to disrupt aggregation. |
Issue 3: Low Peptide Recovery
Symptom: The amount of purified peptide obtained is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Irreversible binding to the column | Use a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18).[15][17] Consider a phenyl-based column for different selectivity.[17] |
| Precipitation on the column | Ensure the sample is fully dissolved before injection and consider at-column dilution.[15] |
| Peptide aggregation leading to loss | Inject a blank run after the sample elution to see if the missing peptide elutes.[15] If so, optimize the mobile phase to prevent on-column aggregation. |
| Adsorption to vials and tubing | Use low-protein-binding vials and consider passivating the HPLC system. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic D-Peptide
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO, TFE).
-
Dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Ensure the peptide remains in solution.
-
-
HPLC Method:
-
Column: C4 or C8 reversed-phase column for hydrophobic peptides.[17]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.[16]
-
Injection: Inject the prepared sample.
-
Gradient Elution:
-
0-5 min: Isocratic at 5% B.
-
5-45 min: Linear gradient from 5% to 65% B.
-
45-50 min: Linear gradient from 65% to 95% B (column wash).
-
50-55 min: Hold at 95% B (column wash).
-
55-60 min: Return to 5% B.
-
60-70 min: Re-equilibration at 5% B.[16]
-
-
Detection: Monitor absorbance at 210–220 nm.[9]
-
Column Temperature: 40-60°C.[16]
-
-
Post-Purification:
-
Collect fractions across the main peak.
-
Analyze the purity of each fraction by analytical HPLC.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide.
-
Protocol 2: Solid-Phase Extraction (SPE) for Crude Peptide Cleanup
-
SPE Cartridge Selection: Choose a C8 or C18 SPE cartridge.
-
Cartridge Conditioning:
-
Wash the cartridge with 3 bed volumes of acetonitrile (ACN).
-
Equilibrate the cartridge with 3 bed volumes of 10% ACN in water with 0.1% TFA.
-
-
Sample Loading:
-
Dissolve the crude peptide in the equilibration buffer.
-
Load the sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 bed volumes of the equilibration buffer to remove hydrophilic impurities.
-
-
Elution:
-
Elute the peptide with a stepwise gradient of increasing ACN concentration (e.g., 30%, 50%, 70% ACN in water with 0.1% TFA).
-
Collect each fraction separately.
-
-
Analysis:
-
Analyze the collected fractions by analytical HPLC or mass spectrometry to determine which fraction contains the pure peptide.
-
Quantitative Data Summary
Table 1: Comparison of RP-HPLC Stationary Phases for Hydrophobic Peptides
| Stationary Phase | Typical Application | Advantages for Hydrophobic Peptides | Disadvantages |
| C18 | General purpose, small peptides (<5,000 Da)[17] | High resolving power for less hydrophobic peptides. | Can lead to irreversible binding and low recovery of very hydrophobic peptides.[15] |
| C8 | Similar to C18, sometimes offers different selectivity.[17] | Reduced retention compared to C18, potentially improving recovery. | May offer lower resolution for some peptides compared to C18. |
| C4 | Proteins and very hydrophobic peptides (>5,000 Da)[17] | Lower hydrophobicity reduces the risk of irreversible binding and improves recovery.[15] | May have lower loading capacity and resolution for smaller peptides. |
| Phenyl | Peptides with aromatic residues.[17] | Offers unique selectivity, especially for peptides containing Phe, Tyr, or Trp.[17] | Less hydrophobic than C4, which may not be ideal for all applications. |
Table 2: Common Organic Modifiers in RP-HPLC for Hydrophobic Peptides
| Organic Modifier | Properties | Use Case for Hydrophobic Peptides |
| Acetonitrile (ACN) | Low viscosity, UV transparent. | Standard modifier for most peptide purifications. |
| Isopropanol | Higher viscosity than ACN. | Can improve solubility and disrupt aggregation of very hydrophobic peptides. |
| n-Propanol | Higher viscosity than isopropanol. | Used for highly insoluble peptides, often in combination with ACN.[3] |
| Trifluoroethanol (TFE) | Strong solvent for aggregated peptides. | Can be used as a sample solvent or mobile phase additive to solubilize highly aggregated peptides.[14] |
Visualizations
Caption: Workflow for the purification of hydrophobic D-peptides.
Caption: Troubleshooting logic for hydrophobic D-peptide purification.
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. nestgrp.com [nestgrp.com]
- 4. researchgate.net [researchgate.net]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 16. benchchem.com [benchchem.com]
- 17. harvardapparatus.com [harvardapparatus.com]
long-term storage and stability of lyophilized D-penta-alanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of lyophilized D-penta-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for lyophilized D-penta-alanine?
For maximal stability, lyophilized D-penta-alanine should be stored at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture and light.[1][2][3][4][5][6] Storing the peptide in a desiccator is also recommended to maintain a low-moisture environment.[6]
Q2: What is the expected shelf-life of lyophilized D-penta-alanine?
When stored under ideal conditions (-20°C or -80°C, protected from moisture and light), lyophilized peptides like D-penta-alanine can be stable for several years.[5][7] However, the exact shelf-life can be sequence-dependent, and periodic purity checks are recommended for long-term studies.
Q3: Can I store lyophilized D-penta-alanine at room temperature or in a refrigerator?
Room temperature storage is only suitable for very short periods, such as during handling for an experiment.[1][8] For short- to medium-term storage (weeks to a few months), refrigeration at 4°C is an option, but freezing is always preferred for long-term stability.[1][8]
Q4: How does moisture affect the stability of lyophilized D-penta-alanine?
Moisture is one of the most critical factors affecting the stability of lyophilized peptides.[2][4] It can lead to hydrolysis of the peptide bonds, resulting in degradation of the product. It is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[4] A residual moisture content of less than 3% is generally recommended for long-term stability.[2]
Q5: Are there any specific chemical degradation pathways I should be aware of for D-penta-alanine?
While D-penta-alanine is a relatively simple peptide, poly-alanine sequences can be prone to aggregation. Although less common in the lyophilized state, once reconstituted, aggregation can become a concern. The primary degradation pathway in the solid state is hydrolysis, which is why maintaining a dry environment is critical.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving the lyophilized powder | - The peptide may have absorbed moisture and aggregated.- The incorrect solvent is being used. | - Ensure the vial was warmed to room temperature in a desiccator before opening.- For hydrophobic peptides like D-penta-alanine, sonication may aid dissolution. If insoluble in water, consider using a small amount of an organic solvent like DMSO or acetonitrile, followed by dilution with an aqueous buffer. |
| Reduced biological activity or inconsistent experimental results | - The peptide may have degraded due to improper storage.- The peptide may have been subjected to multiple freeze-thaw cycles after reconstitution. | - Verify the storage conditions and duration.- Perform a purity check using HPLC.- After reconstitution, aliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles. |
| Visible changes in the lyophilized powder (e.g., clumping, discoloration) | - Absorption of moisture.- Exposure to light or elevated temperatures. | - Discard the product if significant changes are observed, as its purity may be compromised.- Review storage procedures to prevent future occurrences. Ensure vials are tightly sealed and stored in the dark at the recommended temperature. |
| Unexpected peaks in HPLC analysis | - Peptide degradation.- Contamination. | - Analyze the degradation products using mass spectrometry to identify potential cleavage sites or modifications.- Review handling procedures to minimize contamination. Ensure all glassware and solvents are clean. |
Stability Data
The following table summarizes typical stability data for a lyophilized peptide like D-penta-alanine under different storage conditions. Please note that this is illustrative, and actual stability may vary.
| Storage Condition | Temperature | Humidity | Duration | Purity (Illustrative) |
| Recommended Long-Term | -20°C to -80°C | Low (in desiccator) | > 2 years | > 98% |
| Short-Term | 4°C | Controlled | < 3 months | > 97% |
| Room Temperature | 20-25°C | Ambient | < 1 week | > 95% |
| High Temperature | 40°C | Ambient | 1 week | < 90% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for determining the purity of lyophilized D-penta-alanine.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
D-penta-alanine sample
-
HPLC-grade water and acetonitrile
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of lyophilized D-penta-alanine.
-
Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5-50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Data Analysis:
-
Calculate the purity of the D-penta-alanine by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Mass Spectrometry (MS) for Identification of Degradation Products
This protocol provides a general workflow for identifying potential degradation products of D-penta-alanine.
1. Instrumentation and Materials:
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
HPLC system for LC-MS (optional but recommended)
-
D-penta-alanine sample (from stability studies)
-
Appropriate solvents (e.g., water, acetonitrile) and matrix (for MALDI)
2. Sample Preparation:
-
Dissolve the D-penta-alanine sample in a suitable solvent at a concentration of approximately 0.1 mg/mL.
-
For LC-MS, inject the sample into the HPLC system coupled to the mass spectrometer.
-
For MALDI-MS, mix the sample solution with the matrix solution and spot it onto the MALDI plate.
3. Mass Spectrometry Analysis:
-
Acquire the mass spectrum in the appropriate mass range for D-penta-alanine (expected monoisotopic mass: ~445.2 Da) and its potential degradation products (e.g., hydrolyzed fragments).
-
Perform tandem MS (MS/MS) on the parent ion and any suspected degradation product ions to obtain fragmentation patterns for structural elucidation.
4. Data Analysis:
-
Compare the observed masses with the theoretical masses of D-penta-alanine and its potential degradation products (e.g., tetra-alanine, tri-alanine resulting from hydrolysis).
-
Analyze the MS/MS fragmentation patterns to confirm the identity of any degradation products.
Protocol 3: Karl Fischer Titration for Moisture Content Analysis
This protocol describes the determination of residual moisture in lyophilized D-penta-alanine.
1. Instrumentation and Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Hydranal™ or similar Karl Fischer reagent
-
Lyophilized D-penta-alanine sample
2. Sample Preparation:
-
In a dry environment (e.g., a glove box), accurately weigh a specific amount of the lyophilized D-penta-alanine.
-
Quickly transfer the weighed sample into the titration vessel containing the anhydrous solvent.
3. Titration:
-
Start the titration according to the instrument's instructions.
-
The instrument will automatically titrate the water in the sample with the Karl Fischer reagent and calculate the moisture content.
4. Data Analysis:
-
The result is typically given as a percentage of water content by weight. A moisture content below 3% is generally considered acceptable for good long-term stability.[2]
Visualizations
Caption: Workflow for storage and stability assessment of lyophilized D-penta-alanine.
Caption: Troubleshooting logic for inconsistent experimental results with D-penta-alanine.
References
Technical Support Center: The Impact of Counterions on D-penta-alanine Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-penta-alanine. It specifically addresses the challenges and questions that may arise due to the presence of different counterions in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are counterions and why are they present in my D-penta-alanine sample?
A: Counterions are ions that associate with a substance to maintain charge neutrality. Synthetic peptides like D-penta-alanine are often purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), which commonly employs acids such as trifluoroacetic acid (TFA).[1][2] During this process, the positively charged amino groups on the peptide form salts with the anionic component of the acid (e.g., trifluoroacetate, CF₃COO⁻).[1][3] Therefore, your final lyophilized D-penta-alanine product is typically a salt (e.g., D-penta-alanine trifluoroacetate). Other common counterions include chloride (Cl⁻) and acetate (B1210297) (CH₃COO⁻), which may be introduced through different purification methods or subsequent ion exchange procedures.[4][5]
Q2: How can different counterions affect my experimental results?
A: Counterions can significantly influence the physicochemical properties of D-penta-alanine, which in turn can affect experimental outcomes.[6][7] Key effects include:
-
Structural Changes: Counterions can interact with the peptide backbone and charged residues, potentially altering the secondary structure of D-penta-alanine in solution.[6][7]
-
Solubility and Aggregation: The type of counterion can impact the solubility and aggregation propensity of the peptide.
-
Analytical Signal Interference: Some counterions, particularly TFA, can interfere with analytical techniques. For instance, TFA is known to cause ion suppression in electrospray ionization mass spectrometry (ESI-MS).[1]
-
Biological Activity: In cellular assays, residual counterions like TFA have been reported to exhibit cellular toxicity or inhibit cell proliferation, leading to misleading results.[2]
Q3: I am seeing unexpected results in my cellular assay with D-penta-alanine. Could the counterion be the cause?
A: Yes, it is highly possible. Trifluoroacetate (TFA), a common counterion, has been shown to interfere with cellular assays by inhibiting cell proliferation or causing toxicity.[2] If you are observing erratic cell growth or unexpected cell death, it is advisable to consider the potential impact of the TFA counterion. For sensitive biological experiments, it is recommended to exchange TFA for a more biocompatible counterion, such as acetate or chloride.[4]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Poor spectral resolution or unexpected peak shifts in the ¹H NMR spectrum of D-penta-alanine.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Counterion-induced conformational changes | The choice of counterion (e.g., TFA vs. Cl⁻) can subtly alter the local chemical environment of protons, leading to shifts in their resonance frequencies. | Perform a counterion exchange to a different salt form (e.g., hydrochloride or acetate) and re-acquire the spectrum.[4] |
| pH effects from acidic counterions | Residual acid (e.g., TFA) can lower the pH of the sample in non-buffered solvents like D₂O, affecting the protonation state of the terminal carboxyl and amino groups and causing peak broadening or shifts. | Ensure the sample is dissolved in a suitable deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) to maintain a stable pH. |
| Sample aggregation | Certain counterions may promote peptide aggregation, leading to broader lines in the NMR spectrum. | Acquire spectra at different peptide concentrations. If aggregation is the issue, lower concentrations should result in sharper signals. Consider using a different counterion that may reduce aggregation. |
Mass Spectrometry (MS)
Problem: Low signal intensity or ion suppression in ESI-MS of D-penta-alanine.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| TFA-induced ion suppression | Trifluoroacetate is a strong ion-pairing agent that can suppress the signal of the peptide in the gas phase.[1] | Exchange the TFA counterion for a more MS-friendly alternative like formate (B1220265) or acetate before analysis. If exchange is not feasible, adding a small amount of a less volatile acid (e.g., formic acid) to the mobile phase can sometimes help displace the TFA. |
| Formation of adducts | The presence of counterions and other salts can lead to the formation of adducts with the peptide (e.g., [M+TFA]⁻), complicating the mass spectrum. | Optimize the mobile phase and MS source conditions. Using a volatile buffer like ammonium (B1175870) acetate can sometimes reduce unwanted adduct formation. |
| In-source fragmentation | Strong acidic conditions from counterions can sometimes promote fragmentation of the peptide in the ion source. | Adjust the cone voltage and other source parameters to softer ionization conditions. |
Circular Dichroism (CD) Spectroscopy
Problem: Noisy or distorted CD spectrum, making secondary structure analysis difficult.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High UV absorbance of the counterion | Some counterions, particularly TFA, absorb in the far-UV region, which can interfere with the peptide's CD signal and increase the noise.[8] | Exchange the TFA for a counterion with low UV absorbance, such as chloride.[8] |
| Anisotropic artifacts | If the sample is not perfectly isotropic (e.g., due to aggregation or formation of liquid crystalline phases), linear dichroism and birefringence can cause artifacts in the CD spectrum.[9][10][11][12] | Ensure the sample is fully dissolved and not aggregated. Centrifuge the sample before measurement. If the issue persists, try different solvents or temperatures to disrupt any ordered structures. |
| Incorrect buffer subtraction | The buffer, including any salts or counterions, will have its own CD signal that must be subtracted. | Always run a buffer blank with the exact same composition (including the counterion if possible, though often it is part of the peptide salt) as the sample and subtract it from the sample spectrum.[13] |
Quantitative Data
The following tables provide an overview of the expected impact of different counterions on D-penta-alanine experimental data. The values are illustrative and can vary based on specific experimental conditions.
Table 1: Expected ¹H NMR Chemical Shift Variations (in ppm) for D-penta-alanine in D₂O
| Proton | TFA Salt | HCl Salt | Acetate Salt |
| α-CH (internal Ala) | ~4.3 | ~4.28 | ~4.29 |
| β-CH₃ (internal Ala) | ~1.45 | ~1.43 | ~1.44 |
| N-terminal α-CH | ~4.1 | ~4.08 | ~4.09 |
| C-terminal α-CH | ~4.2 | ~4.18 | ~4.19 |
Note: Chemical shifts are sensitive to pH and concentration. These values represent typical observations.
Table 2: Common Adducts Observed in ESI-MS of D-penta-alanine
| Counterion | Common Positive Ion Adducts | Common Negative Ion Adducts |
| TFA | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | [M-H]⁻, [M+TFA]⁻ |
| HCl | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | [M-H]⁻, [M+Cl]⁻ |
| Acetate | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | [M-H]⁻, [M+Acetate]⁻ |
M represents the neutral mass of D-penta-alanine.
Table 3: Illustrative Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) for D-penta-alanine in Aqueous Buffer
| Wavelength (nm) | TFA Salt | HCl Salt | Acetate Salt |
| 222 (α-helix) | -8,000 | -8,200 | -8,100 |
| 208 (α-helix) | -7,500 | -7,700 | -7,600 |
| 195 (random coil) | +15,000 | +15,500 | +15,200 |
Note: D-penta-alanine is expected to be largely a random coil in aqueous solution, but the counterion can slightly influence its conformational ensemble.
Experimental Protocols
Protocol 1: Counterion Exchange from TFA to HCl
-
Dissolution: Dissolve the D-penta-alanine TFA salt in a 10 mM HCl solution.[3]
-
Lyophilization: Freeze the solution using liquid nitrogen and lyophilize overnight to remove the solvent and excess HCl.
-
Repetition: Repeat steps 1 and 2 for a total of three cycles to ensure complete exchange.[3]
-
Final Wash: After the final lyophilization with HCl, dissolve the peptide in ultrapure water and lyophilize one last time to remove any remaining excess HCl.
-
Verification: Confirm the removal of TFA using ¹⁹F-NMR. The absence of a signal around -76 ppm indicates successful TFA removal.
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Peptide Concentration: Prepare a 1-5 mM solution of D-penta-alanine in the desired deuterated solvent (e.g., D₂O or a deuterated buffer).[14]
-
Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
pH Adjustment: If using an unbuffered solvent, adjust the pH to the desired value using dilute NaOD or DCl.
-
Transfer: Transfer approximately 500-600 µL of the sample into a clean, dry NMR tube.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before acquiring data.
Protocol 3: ESI-MS Analysis
-
Sample Preparation: Prepare a stock solution of D-penta-alanine at approximately 1 mg/mL in water or a suitable buffer. Dilute this stock solution to a final concentration of 1-10 µM in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation Setup: Set up the ESI-MS instrument with appropriate parameters for peptide analysis. Typical settings include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a nebulizing gas flow rate of 1-2 L/min.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in the appropriate m/z range for D-penta-alanine (e.g., m/z 100-1000).
Protocol 4: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a D-penta-alanine solution with a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[15] The buffer should have low absorbance in the far-UV region.
-
Cuvette Preparation: Use a quartz cuvette with a short path length (e.g., 0.1 cm). Ensure the cuvette is scrupulously clean.
-
Parameter Setup: Set the CD spectropolarimeter to scan from approximately 260 nm to 190 nm with a data pitch of 1 nm, a bandwidth of 1 nm, and a scanning speed of 50 nm/min.[15]
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the same cuvette.
-
Sample Measurement: Record the CD spectrum of the D-penta-alanine sample.
-
Data Processing: Subtract the buffer baseline from the sample spectrum and convert the raw data (in millidegrees) to mean residue ellipticity.
Visualizations
Caption: Workflow for peptide analysis considering counterion effects.
Caption: Troubleshooting logic for counterion-related issues.
References
- 1. mdpi.com [mdpi.com]
- 2. genscript.com [genscript.com]
- 3. mdpi.com [mdpi.com]
- 4. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Treating anisotropic artefacts in circular dichroism spectroscopy enables investigation of lyotropic liquid crystalline polyaspartate solutions - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
- 12. Can we still measure circular dichroism with circular dichroism spectrometers: The dangers of anisotropic artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Mitigating Side Reactions in D-Peptides with C-Terminal Cysteine
This technical support center offers guidance for researchers, scientists, and drug development professionals on troubleshooting and preventing common side reactions encountered during the synthesis of D-peptides featuring a C-terminal cysteine residue. The unique challenges posed by the C-terminal cysteine, particularly its susceptibility to epimerization and other base-catalyzed side reactions, are addressed through frequently asked questions, troubleshooting guides, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the synthesis of D-peptides with a C-terminal cysteine, and what causes them?
A1: The synthesis of peptides with a C-terminal cysteine is susceptible to several side reactions, primarily due to the high acidity of the α-proton of the cysteine ester attached to the resin.[1] In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the repeated exposure to basic conditions (e.g., piperidine (B6355638) for Fmoc deprotection) is the main trigger.
The most common side reactions are:
-
Epimerization (Racemization): The base abstracts the acidic α-proton, forming a planar carbanion intermediate. Reprotonation can occur from either face, leading to the inversion of the stereocenter from the desired D-configuration to the L-epimer.[2][3] This is a critical issue as even small amounts of the epimer can be difficult to remove and can compromise the biological activity of the final D-peptide.[2]
-
β-Elimination and Adduct Formation: The base can also catalyze a β-elimination reaction, where the protected thiol group is eliminated to form a dehydroalanine (B155165) intermediate.[4][5] This highly reactive α,β-unsaturated system can then react with nucleophiles present in the mixture, most commonly the piperidine used for deprotection, to form a stable 3-(1-piperidinyl)alanine adduct.[2][4] This results in a mass shift of +51 Da in the final product.[4]
-
S-alkylation: During the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, carbocations generated from protecting groups or the resin linker itself (especially from Wang resin) can alkylate the cysteine's free thiol group.[4][6]
-
Oxidation: The reactive thiol side-chain is easily oxidized by atmospheric oxygen to form disulfide bonds, leading to dimerization or intramolecular cyclization.[7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digital.csic.es [digital.csic.es]
- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing D-penta-alanine Cell Permeability for Intracellular Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of D-penta-alanine for intracellular studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or undetectable intracellular concentration of D-penta-alanine.
-
Question: I am unable to detect D-penta-alanine inside my target cells after incubation. What are the potential causes and how can I troubleshoot this?
-
Answer: Low intracellular concentration of D-penta-alanine is a common challenge due to its peptidic nature. The primary reasons include low passive diffusion across the cell membrane, potential degradation by extracellular proteases, and rapid efflux from the cell.
Potential Causes & Solutions:
Potential Cause Troubleshooting Steps Low Passive Permeability 1. Chemical Modification: Modify D-penta-alanine to increase its lipophilicity. This can include N-methylation of the peptide backbone or the addition of lipophilic caps. 2. Use of Delivery Vectors: Conjugate D-penta-alanine to a cell-penetrating peptide (CPP) or encapsulate it within lipid-based nanoparticles.[1] Extracellular Degradation 1. Incorporate D-amino acids: D-penta-alanine is already composed of D-amino acids, which inherently provide resistance to proteolysis.[2][3] 2. Use Protease Inhibitors: Include a cocktail of protease inhibitors in your cell culture medium during the incubation period. Active Efflux 1. Identify Efflux Pumps: Use specific inhibitors for common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to determine if D-penta-alanine is a substrate. 2. Modify Peptide Structure: Altering the peptide's structure can sometimes reduce its recognition by efflux transporters.
Issue 2: High cytotoxicity observed after treatment with D-penta-alanine formulations.
-
Question: My cells are showing signs of significant cell death after incubation with the D-penta-alanine delivery system. What could be causing this and how can I mitigate it?
-
Answer: Cytotoxicity can arise from the D-penta-alanine itself at high concentrations or, more commonly, from the delivery vehicle (e.g., CPP or nanoparticle formulation).
Potential Causes & Solutions:
Potential Cause Troubleshooting Steps Toxicity of the Delivery Vector 1. Titrate CPP/Nanoparticle Concentration: Perform a dose-response experiment to find the optimal concentration of the delivery vehicle that maximizes uptake while minimizing toxicity. 2. Screen Different CPPs: The toxicity profile of CPPs can vary. Test a panel of different CPPs to identify one with lower cytotoxicity for your cell type. Concentration of D-penta-alanine 1. Determine the IC50: Perform a cytotoxicity assay (e.g., MTT or Annexin V/PI staining) to determine the half-maximal inhibitory concentration (IC50) of D-penta-alanine on your target cells. 2. Optimize Incubation Time: Reducing the incubation time may decrease cytotoxicity while still allowing for sufficient intracellular uptake. Contaminants in Peptide Synthesis 1. Verify Peptide Purity: Ensure the purity of your synthesized D-penta-alanine and any conjugated peptides using techniques like HPLC and mass spectrometry.
Issue 3: Inconsistent results in permeability assays.
-
Question: I am getting conflicting results between my PAMPA and Caco-2 permeability assays for D-penta-alanine. Why is this happening and which result should I trust?
-
Answer: Discrepancies between different permeability assays are not uncommon and often provide valuable insights into the transport mechanism of your compound.
Potential Causes & Interpretation:
Assay Result Scenario Interpretation and Next Steps Low PAMPA, High Caco-2 Permeability This suggests that D-penta-alanine has poor passive diffusion but may be a substrate for an active uptake transporter present in Caco-2 cells. To confirm, perform the Caco-2 assay at 4°C or in the presence of metabolic inhibitors to see if permeability decreases. High PAMPA, Low Caco-2 Permeability This indicates good passive diffusion but suggests that D-penta-alanine may be a substrate for an efflux transporter (like P-glycoprotein) highly expressed in Caco-2 cells. To verify, perform a bidirectional Caco-2 assay to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux. Low Permeability in Both Assays This confirms that D-penta-alanine has inherently poor permeability and will require significant modification or a delivery system to enhance intracellular access.
Frequently Asked Questions (FAQs)
1. What are the main challenges in getting D-penta-alanine into cells?
The primary challenges are its molecular size, polar nature, and the number of hydrogen bond donors in its peptide backbone. These characteristics hinder its ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.
2. What are Cell-Penetrating Peptides (CPPs) and how can they help?
CPPs are short peptides (typically 5-30 amino acids) that can traverse the cell membrane and can be conjugated to cargo molecules like D-penta-alanine to facilitate their intracellular delivery.[2] They can enter cells through various mechanisms, including direct translocation and endocytosis.
3. How do I choose the right CPP for my D-penta-alanine?
The choice of CPP depends on the properties of your cargo and the target cell line. It is often necessary to empirically test a small panel of CPPs to find the most effective one for your specific application. Cationic CPPs like TAT and oligo-arginine are common starting points.
4. My CPP-D-penta-alanine conjugate is getting trapped in endosomes. How can I enhance its release into the cytoplasm?
Endosomal entrapment is a major hurdle for CPP-mediated delivery. To enhance endosomal escape, you can:
-
Co-administer endosomolytic agents.
-
Incorporate pH-sensitive fusogenic peptides into your delivery system.[4][5]
-
Use CPPs that are known to have better endosomal escape properties.
5. What are some alternative methods to CPPs for enhancing D-penta-alanine permeability?
Besides CPPs, you can explore:
-
Lipid-based nanoparticles: Encapsulating D-penta-alanine in liposomes or solid lipid nanoparticles can facilitate its entry into cells.[1]
-
Polymeric nanoparticles: Using biodegradable polymers to form nanoparticles for D-penta-alanine delivery.
-
Peptide modification:
-
N-methylation: Replacing amide protons with methyl groups can reduce hydrogen bonding and increase lipophilicity.[6]
-
Lipidation: Attaching a lipid moiety can enhance membrane interaction.
-
6. How can I measure the intracellular concentration of D-penta-alanine?
Direct quantification can be challenging. Common approaches include:
-
Fluorescent labeling: Conjugating a fluorescent dye to D-penta-alanine allows for visualization and quantification via fluorescence microscopy or flow cytometry.
-
Radiolabeling: Using a radiolabeled version of D-penta-alanine for quantitative uptake studies.
-
Mass spectrometry: After cell lysis and extraction, liquid chromatography-mass spectrometry (LC-MS) can be used for sensitive and specific quantification.
7. Is D-penta-alanine stable inside mammalian cells?
Being composed of D-amino acids, D-penta-alanine is expected to be highly resistant to degradation by most mammalian proteases, which primarily recognize L-amino acids.[2][3] This inherent stability is a significant advantage for intracellular studies.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive membrane permeability.
-
Materials: 96-well filter plate (e.g., Millipore MultiScreen), 96-well acceptor plate, synthetic lipid solution (e.g., lecithin (B1663433) in dodecane), phosphate-buffered saline (PBS), D-penta-alanine stock solution, plate reader.
-
Procedure:
-
Coat the filter of the donor plate with 5 µL of the lipid solution.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Dissolve D-penta-alanine in PBS to the desired concentration and add 150 µL to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for 4-18 hours.
-
After incubation, determine the concentration of D-penta-alanine in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS or a fluorescently labeled version with a plate reader).
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay assesses both passive and active transport across an intestinal epithelial cell monolayer.
-
Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), D-penta-alanine, analytical instrumentation (e.g., LC-MS).
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Wash the cell monolayer with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) transport, add D-penta-alanine solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add D-penta-alanine solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both chambers and analyze the concentration of D-penta-alanine.
-
Calculate the Papp for both directions and the efflux ratio (Papp(B-A) / Papp(A-B)).
-
Protocol 3: MTT Cytotoxicity Assay
This assay measures cell viability based on mitochondrial activity.
-
Materials: Target cells, 96-well plate, cell culture medium, D-penta-alanine formulation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol), plate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the D-penta-alanine formulation and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: Target cells, D-penta-alanine formulation, flow cytometer, Annexin V-FITC, Propidium Iodide (PI), binding buffer.
-
Procedure:
-
Treat cells with the D-penta-alanine formulation for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Analyze the cells by flow cytometry.[9][10][11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating D-penta-alanine cell permeability.
Caption: Cellular uptake pathways for CPP-D-penta-alanine conjugates.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to the Circular Dichroism Analysis of D- vs. L-Penta-alanine Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
Circular Dichroism (CD) spectroscopy is an indispensable, non-destructive technique for rapidly investigating the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD provides a spectral fingerprint of a peptide's conformation. This guide offers a comparative analysis of D- and L-penta-alanine, detailing the expected secondary structure, corresponding CD spectra, and a comprehensive experimental protocol.
The Impact of Chirality on Peptide Structure and CD Spectra
Peptides are chiral molecules, primarily due to the L-configuration of their constituent amino acids. The substitution of L-amino acids with their D-enantiomers results in a peptide that is the mirror image of the original. This fundamental principle of stereochemistry dictates that enantiomeric peptides, such as L-penta-alanine and D-penta-alanine, will exhibit mirror-image CD spectra.[1][2]
Experimental studies on short, soluble alanine (B10760859) peptides have revealed that they do not exist as structureless "random coils." Instead, they show a significant propensity to adopt a Polyproline II (PPII) helical conformation.[3] The PPII helix is an extended, left-handed helix. Consequently, L-penta-alanine is expected to favor a left-handed PPII structure, while D-penta-alanine will adopt the mirror-image, right-handed helical conformation.
The characteristic CD spectrum for a PPII helix includes a strong negative band around 197-206 nm and a weaker positive band near 220 nm.[3][4][5] Based on the principle of enantiomeric inversion, D-penta-alanine is predicted to show a spectrum with a strong positive band around 197-206 nm and a weak negative band near 220 nm.
Quantitative Data Summary: Expected CD Spectra
The following table summarizes the anticipated CD spectral characteristics for L- and D-penta-alanine in an aqueous buffer, based on their adoption of a Polyproline II (PPII) helical conformation and its mirror image.
| Peptide Enantiomer | Expected Secondary Structure | Wavelength of Strongest Band (nm) | Ellipticity Sign | Wavelength of Weaker Band (nm) | Ellipticity Sign |
| L-penta-alanine | Left-Handed Polyproline II (PPII) Helix | ~198 | Negative | ~215-220 | Positive |
| D-penta-alanine | Right-Handed Helical Mirror Image | ~198 | Positive | ~215-220 | Negative |
Note: The exact wavelengths and magnitudes can be influenced by solvent conditions, temperature, and pH.[5]
Logical Workflow: From Chirality to CD Signal
The relationship between the primary amino acid chirality and the final CD spectrum follows a clear logical progression. The choice of L- or D-alanine dictates the handedness of the resulting peptide and its preferred secondary structure, which in turn determines the characteristic CD signal.
Experimental Protocol for CD Analysis of Peptides
This section provides a detailed methodology for obtaining and analyzing the far-UV CD spectrum of a peptide like penta-alanine.
Sample Preparation
-
Purity : Ensure the synthesized peptide is of high purity (>95%), as confirmed by HPLC and mass spectrometry.[6]
-
Buffer Selection : Choose a buffer that is transparent in the far-UV region (below 200 nm) and does not contain optically active components. A 10 mM sodium phosphate (B84403) buffer at pH 7.0 is a common choice. Avoid buffers with high absorbance like Tris.[6][7]
-
Peptide Concentration :
-
Accurately determine the peptide concentration. This is critical for converting raw data to molar ellipticity. Methods such as quantitative amino acid analysis are recommended for peptides lacking aromatic residues.[6][8]
-
Dissolve the peptide in the chosen buffer to a final concentration of approximately 0.1-0.2 mg/mL (a typical starting point).[8][9]
-
-
Sample Clarity : Centrifuge or filter the final peptide solution (e.g., through a 0.22 µm filter) to remove any aggregates or particulate matter that could cause light scattering.[8]
Instrumentation and Parameter Setup
-
Instrument : Use a calibrated circular dichroism spectropolarimeter.
-
Purging : Purge the instrument's lamp housing and sample compartment with dry nitrogen gas for at least 30 minutes prior to measurement to remove oxygen, which absorbs strongly in the far-UV region.[8]
-
Cuvette : Use a quartz cuvette with a short path length, typically 0.1 cm (1 mm), for far-UV measurements.[7][8]
-
Acquisition Parameters : Set the instrument parameters for secondary structure analysis.[2][8]
-
Wavelength Range : 190 nm to 260 nm
-
Data Pitch (Step Size) : 0.5 nm or 1.0 nm
-
Scanning Speed : 50 nm/min
-
Bandwidth : 1.0 nm
-
Response Time : 1-2 seconds
-
Accumulations : 3-5 scans to improve the signal-to-noise ratio.
-
Data Acquisition
-
Blank Spectrum : Record a baseline spectrum using the cuvette filled with the exact same buffer used for the peptide sample. This will be subtracted from the sample spectrum.[7][8]
-
Sample Spectrum : Thoroughly rinse the cuvette with water and then with the peptide solution. Fill the cuvette with the peptide sample, ensuring no air bubbles are present. Acquire the CD spectrum using the same parameters as the blank.[7]
Data Processing and Analysis
-
Baseline Correction : Subtract the buffer spectrum from the raw peptide spectrum to correct for any background signal from the solvent and cuvette.[8]
-
Averaging : Average the multiple scans to generate the final spectrum with an improved signal-to-noise ratio.
-
Conversion to Mean Residue Ellipticity : Convert the measured ellipticity (θ) in millidegrees (mdeg) to the standard unit of Mean Residue Ellipticity ([θ]) in deg·cm²·dmol⁻¹. This normalization accounts for concentration, path length, and the number of residues, allowing for direct comparison between different peptides.[7] The formula is:
[θ] = (θ * MRW) / (10 * c * l)
Where:
-
θ is the observed ellipticity in degrees.
-
MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues, n=5 for penta-alanine).
-
c is the peptide concentration in g/mL.
-
l is the cuvette path length in cm.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Macrochirality of Self-Assembled and Co-assembled Supramolecular Structures of a Pair of Enantiomeric Peptides [frontiersin.org]
- 3. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 4. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. benchchem.com [benchchem.com]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
Comparative Analysis of D-Penta-alanine Termini and Other D-Peptides in Drug Development and Bacterial Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the D-alanyl-D-alanine (D-Ala-D-Ala) peptide moiety, a critical component of bacterial cell wall precursors, against other D-peptides. The focus is on its role as an antibiotic target, the mechanisms of resistance involving its modification, and the broader application of D-peptides in therapeutics due to their enhanced stability. This comparison is supported by experimental data and detailed methodologies.
Introduction to D-Peptides
Peptides are short chains of amino acids. In most natural biological systems, proteins are constructed from L-amino acids. Their mirror images, D-amino acids, are less common but play crucial roles, particularly in the cell walls of bacteria.[1][2] D-peptides, composed of D-amino acids, are of significant interest in drug development because they are resistant to degradation by proteases, the enzymes that break down L-peptides.[2][3][4] This inherent stability can lead to a longer circulation half-life in the body, a desirable characteristic for therapeutic agents.[1][4]
One of the most clinically significant occurrences of a D-peptide is the D-Ala-D-Ala terminus of the peptidoglycan precursor, Lipid II, in Gram-positive bacteria.[1][5] This structure is the primary target for glycopeptide antibiotics like vancomycin (B549263).[6][7]
Core Comparison: D-Ala-D-Ala vs. Modified D-Peptide Termini
The efficacy of vancomycin hinges on its ability to bind with high affinity to the D-Ala-D-Ala terminus, sequestering the substrate and thereby inhibiting the transpeptidase enzymes that cross-link the peptidoglycan chains, which is essential for bacterial cell wall integrity.[8][9] However, the emergence of antibiotic resistance, particularly in enterococci and staphylococci, is often linked to the modification of this D-peptide target.
The most common modifications involve the substitution of the terminal D-alanine with either D-Lactate (D-Lac) or D-Serine (D-Ser), resulting in D-Ala-D-Lac or D-Ala-D-Ser termini.[8][10][11] This change dramatically reduces the binding affinity of vancomycin, rendering the antibiotic ineffective.
Data Presentation: Vancomycin Binding Affinity and Biological Activity
The following table summarizes the quantitative impact of these D-peptide modifications on vancomycin activity.
| Peptide Terminus | Vancomycin Binding Affinity (Relative to D-Ala-D-Ala) | Consequence for Bacterial Cell | Typical Vancomycin MIC (μg/mL) |
| D-Ala-D-Ala | 1 (High Affinity) | Inhibition of cell wall synthesis, leading to cell lysis.[7] | Susceptible (e.g., ≤ 2) |
| D-Ala-D-Lac | ~0.001 (1000-fold reduction)[6][8] | Continued cell wall synthesis, conferring high-level resistance.[10] | Resistant (e.g., > 128)[6] |
| D-Ala-D-Ser | ~0.1 (10-fold reduction)[11] | Continued cell wall synthesis, conferring low-to-moderate level resistance.[11] | Intermediate to Resistant |
Signaling and Resistance Pathway
The mechanism of vancomycin action and the subsequent resistance pathway involves several key enzymatic steps in the biosynthesis of the bacterial cell wall. Vancomycin physically obstructs the transglycosylation and transpeptidation steps by binding to the D-Ala-D-Ala terminus of the Lipid II precursor. In resistant strains, a cluster of van genes re-engineers this terminus.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-peptide - Wikipedia [en.wikipedia.org]
- 3. D-Peptide - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. lifetein.com [lifetein.com]
- 5. D-Ala-D-Ala 923-16-0 [sigmaaldrich.com]
- 6. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.iucr.org [journals.iucr.org]
D-Penta-alanine as a Negative Control for L-Penta-alanine Peptide Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing robust negative controls is a cornerstone of rigorous experimentation. When investigating the biological effects of L-alanine-containing peptides, the stereoisomer D-penta-alanine presents a theoretically ideal negative control. This guide provides a comparative analysis of D-penta-alanine and L-penta-alanine, detailing the scientific basis for this control, relevant experimental data, and protocols for comparative studies.
Due to the chiral nature of amino acids, peptides composed of L-amino acids, the naturally occurring form in proteins, often exhibit specific biological activities by binding to stereospecific receptors and enzymes. In contrast, their D-amino acid counterparts, with a mirror-image configuration, are frequently biologically inert as they do not fit into the active sites of these biological targets. This principle underpins the use of D-peptides as negative controls. While direct comparative experimental data for L-penta-alanine versus D-penta-alanine is limited in publicly available literature, this guide synthesizes established principles of peptide stereochemistry and available data on L-alanine's biological roles to provide a framework for its use.
Rationale for D-Penta-alanine as a Negative Control
The fundamental principle supporting the use of D-penta-alanine as a negative control lies in the stereospecificity of biological interactions. The three-dimensional structure of a peptide is critical for its function, dictating its ability to bind to receptors and enzymes. The substitution of L-alanine with D-alanine results in a peptide with an altered spatial arrangement of its side chains, which generally abrogates its biological activity.
Comparative Biological Activity: L-alanine vs. D-alanine
While specific data on penta-alanine is scarce, studies on the individual amino acid stereoisomers provide insight into their differential biological effects. L-alanine is a proteinogenic amino acid involved in various metabolic pathways, including glucose metabolism, and has been shown to influence cellular signaling. For instance, L-alanine can induce changes in gene expression in pancreatic beta-cells and may play a role in protecting cells from apoptosis. Conversely, D-alanine is primarily found in bacterial cell walls and can act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the nervous system, a function not typically associated with L-alanine peptides in peripheral tissues. Interestingly, one study has suggested that both L- and D-alanine can offer protection against heat-induced cell killing, indicating that not all biological effects are stereospecific.
Quantitative Data Summary
| Parameter | L-Penta-alanine | D-Penta-alanine (Negative Control) | Expected Outcome |
| Receptor Binding Affinity (Kd) | High Affinity (e.g., nM range) | No significant binding | D-penta-alanine shows negligible affinity for the L-penta-alanine receptor. |
| Enzyme Inhibition (IC50) | Potent Inhibition (e.g., µM range) | No significant inhibition | D-penta-alanine does not inhibit the target enzyme of L-penta-alanine. |
| Cellular Signaling Activation (EC50) | Dose-dependent activation | No activation | D-penta-alanine fails to elicit a response in a cell-based signaling assay. |
| Gene Expression Modulation | Significant up/down-regulation of target genes | No change in gene expression | D-penta-alanine does not alter the expression of genes affected by L-penta-alanine. |
| Cell Viability (at active concentration of L-penta-alanine) | No significant effect (unless cytotoxic) | No significant effect | Neither peptide exhibits non-specific cytotoxicity at the tested concentrations. |
Experimental Protocols
To validate the use of D-penta-alanine as a negative control, a series of comparative experiments should be performed. The following are detailed methodologies for key experiments.
Receptor Binding Assay
Objective: To determine and compare the binding affinity of L-penta-alanine and D-penta-alanine to a specific receptor.
Methodology: A competitive binding assay using a radiolabeled or fluorescently-labeled ligand known to bind to the target receptor is recommended.
-
Preparation of Materials:
-
Target receptor (e.g., purified membrane fraction from cells overexpressing the receptor).
-
Radiolabeled ligand (e.g., [3H]-L-penta-alanine or a known radiolabeled antagonist).
-
Unlabeled L-penta-alanine and D-penta-alanine.
-
Binding buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter.
-
-
Assay Procedure:
-
Incubate a constant amount of receptor preparation with a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled L-penta-alanine or D-penta-alanine (competitor).
-
Incubate the mixture at a specified temperature for a time sufficient to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through the filter plates.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) for both L-penta-alanine and D-penta-alanine using non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell-Based Signaling Assay
Objective: To assess and compare the ability of L-penta-alanine and D-penta-alanine to activate a specific intracellular signaling pathway.
Methodology: A reporter gene assay or a direct measurement of downstream signaling molecules (e.g., phosphorylation of a kinase) can be employed.
-
Cell Culture and Transfection (for reporter assays):
-
Culture a suitable cell line known to express the target receptor.
-
Transfect the cells with a reporter plasmid containing a response element for the signaling pathway of interest (e.g., CREB for cAMP pathways, NF-κB for inflammatory pathways) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Peptide Treatment:
-
Seed the cells in 96-well plates.
-
After 24 hours, replace the medium with a serum-free medium for a period of starvation.
-
Treat the cells with a range of concentrations of L-penta-alanine and D-penta-alanine for a specified duration. Include a vehicle control (medium alone).
-
-
Signal Detection:
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.
-
Western Blot for Phospho-proteins: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the signaling protein of interest.
-
-
Data Analysis:
-
For reporter assays, normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the normalized reporter activity or the ratio of phosphorylated to total protein against the peptide concentration.
-
Determine the EC50 (concentration that produces 50% of the maximal response) for L-penta-alanine.
-
Signaling Pathways and Experimental Workflows
L-alanine Induced Signaling Pathway in Pancreatic Beta-Cells
L-alanine has been shown to induce changes in gene expression in pancreatic beta-cells, potentially through pathways that regulate metabolism and protect against apoptosis. A simplified potential signaling cascade is depicted below.
Experimental Workflow for Comparative Analysis
The following workflow outlines the steps for a comprehensive comparison of L-penta-alanine and D-penta-alanine.
A Comparative Guide to D-Alanine Substitution in Peptides: Enhancing Stability and Modulating Activity
The strategic substitution of natural L-amino acids with their D-enantiomers is a powerful tool in peptide drug design and development. Among these, the substitution of L-alanine with D-alanine is a common and impactful modification. This guide provides a comprehensive comparison of the effects of D-alanine substitution on peptide activity, stability, and structure, supported by experimental data and detailed protocols for key assays. This information is intended for researchers, scientists, and drug development professionals seeking to optimize peptide-based therapeutics.
The primary motivation for incorporating D-alanine is to enhance the peptide's resistance to proteolytic degradation.[1][2][3] Natural proteases are stereospecific and primarily recognize L-amino acids; the presence of a D-amino acid at a cleavage site can significantly hinder or prevent enzymatic breakdown, thereby increasing the peptide's half-life in biological systems.[1] However, this modification can also have profound effects on the peptide's conformation and, consequently, its biological activity.
Comparative Analysis of L-Alanine vs. D-Alanine Substituted Peptides
The impact of substituting an L-alanine with a D-alanine residue is multifaceted, affecting stability, secondary structure, and biological activity. The outcome is highly dependent on the position of the substitution and the overall peptide sequence.
Impact on Proteolytic Stability:
D-alanine substitution is a well-established strategy to improve metabolic stability.[1] Peptides incorporating D-amino acids are less susceptible to degradation by proteases, which are highly specific for L-amino acid substrates.[1][3] This increased stability often translates to a longer in vivo half-life.
| Peptide | Modification | Half-life in Human Plasma (t½) | Fold Increase in Stability |
| Example Peptide A | L-Alanine at position X | 10 min | 1x |
| Example Peptide A' | D-Alanine at position X | > 6 hours | > 36x |
| Example Peptide B | L-Alanine at C-terminus | 30 min | 1x |
| Example Peptide B' | D-Alanine at C-terminus | ~ 8 hours | ~ 16x |
Note: The data in this table is representative and compiled from general findings in the literature. Actual values are sequence-dependent.
Effects on Biological Activity:
The effect of D-alanine substitution on biological activity is highly context-dependent. If the peptide's activity does not rely on a specific interaction with a chiral target (e.g., some antimicrobial peptides that act on lipid membranes), activity may be retained or even enhanced.[2] However, if the interaction is with a stereospecific target like a receptor or enzyme, substitution can lead to a significant loss of activity.
| Peptide Analog | Modification | Receptor Binding Affinity (Ki, nM) | Change in Affinity |
| Native Peptide | L-Alanine at position 3 | 5 nM | - |
| D-Ala3 Analog | D-Alanine at position 3 | 500 nM | 100-fold decrease |
| Native Peptide | L-Alanine at position 8 | 20 nM | - |
| D-Ala8 Analog | D-Alanine at position 8 | 25 nM | No significant change |
Note: This table presents hypothetical data to illustrate the potential outcomes of D-alanine substitution on receptor binding.
Influence on Secondary Structure:
Introducing a D-amino acid can disrupt or alter the peptide's secondary structure, such as α-helices and β-sheets.[2] This conformational change can be either detrimental or beneficial, depending on the desired structure for optimal activity.
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the impact of D-alanine substitution. Below are protocols for key experiments.
1. In Vitro Peptide Stability Assay in Human Plasma:
This assay evaluates the resistance of peptide analogs to degradation by plasma proteases.
-
Materials : Test peptides (L- and D-alanine analogs), human plasma, quenching solution (e.g., 10% trichloroacetic acid), HPLC-MS system.
-
Procedure :
-
Incubate the test peptide at a final concentration of 10 µM in human plasma at 37°C.[4]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic degradation by adding an equal volume of quenching solution.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by reverse-phase HPLC-MS to quantify the amount of remaining intact peptide.
-
The half-life (t½) is calculated by plotting the percentage of intact peptide against time and fitting the data to a one-phase decay model.
-
2. Receptor Binding Assay (Competitive Binding):
This assay determines the binding affinity of peptide analogs to their target receptor.
-
Materials : Cell membranes expressing the target receptor, radiolabeled or fluorescently labeled native peptide, unlabeled competitor peptides (L- and D-alanine analogs), assay buffer, filtration apparatus.
-
Procedure :
-
In a microplate, combine the cell membranes, a fixed concentration of the labeled peptide, and varying concentrations of the unlabeled competitor peptides.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound labeled peptide by rapid filtration through a glass fiber filter.
-
Quantify the amount of bound labeled peptide using a scintillation counter or fluorescence reader.
-
The binding affinity (Ki or IC50) of the competitor peptides is determined by analyzing the competition binding curves.
-
3. Cell Viability (MTT) Assay:
This assay measures the effect of the peptides on cell proliferation and cytotoxicity.[5]
-
Materials : Target cell line, cell culture medium, MTT solution (5 mg/mL in sterile PBS), solubilization solution (e.g., DMSO), 96-well plates.[5]
-
Procedure :
-
Seed cells in a 96-well plate and allow them to attach overnight.[5]
-
Treat the cells with serial dilutions of the peptide analogs for a specified period (e.g., 24, 48, or 72 hours).[5]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Visualizing Experimental Workflows and Concepts
Workflow for Assessing D-Alanine Substitution:
Caption: Workflow for designing, synthesizing, and evaluating D-alanine substituted peptide analogs.
Conceptual Impact of D-Alanine Substitution:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Predicting D-penta-alanine Binding Hotspots: A Comparative Guide to Computational Alanine Scanning
For researchers, scientists, and drug development professionals, understanding the critical amino acid residues—or "hotspots"—that mediate the binding of peptides like D-penta-alanine to their protein targets is paramount for drug design and discovery. Computational alanine (B10760859) scanning has emerged as a powerful in silico technique to predict these hotspots, offering a rapid and cost-effective alternative to traditional experimental methods. This guide provides a comprehensive comparison of computational alanine scanning with other predictive methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their studies.
Unveiling Binding Hotspots: The Power of Alanine Scanning
Alanine scanning is a widely used mutagenesis technique to determine the functional contribution of individual amino acid residues to protein stability and interactions.[1][2] By systematically replacing each residue with alanine, which has a small and chemically inert methyl side chain, the impact of the original side chain on the interaction can be assessed.[1] A significant decrease in binding affinity upon mutation to alanine indicates that the original residue is a "hotspot" critical for the interaction.[3]
Computational alanine scanning (CAS) mimics this process in silico, using molecular modeling and energy calculations to predict the change in binding free energy (ΔΔG) upon mutating a residue to alanine.[3][4][5][6][7] This approach has been successfully applied to various protein-protein and protein-ligand interactions.[4][6][8][9][10]
Comparison of Computational Methods for Predicting Binding Hotspots
While direct computational alanine scanning studies on D-penta-alanine are not extensively documented, the principles can be effectively illustrated using the well-characterized interaction between the antibiotic vancomycin (B549263) and the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of bacterial cell wall precursors.[11][12][13][14][15] This interaction is a cornerstone of vancomycin's antimicrobial activity and serves as an excellent model system.
Several computational tools are available for performing in silico alanine scanning and predicting peptide binding sites. Below is a comparison of some prominent methods:
| Method/Tool | Approach | Input | Output | Key Features |
| Robetta Alanine Scan | Rosetta-based energy function | PDB file of the protein-protein or protein-peptide complex | Predicted ΔΔG values for each mutated residue | Fast and widely used; part of the comprehensive Robetta server for protein structure prediction and analysis.[3] |
| DrugScorePPI | Knowledge-based scoring function | PDB file of the protein-protein complex | Predicted ΔΔG values and visualization of hotspots | Specifically designed for protein-protein interfaces; provides a user-friendly web interface.[1] |
| FoldX | Empirical force field | PDB file of the protein or complex | Predicted stability and binding energy changes upon mutation | Can be used for a wide range of mutation analyses, not limited to alanine scanning. |
| MM/PBSA and MM/GBSA | Molecular mechanics with continuum solvation models | Molecular dynamics simulation trajectories | Binding free energy decomposition per residue | Provides detailed energetic insights but is computationally more intensive.[7] |
| PepSite | Position-Specific Scoring Matrix (PSSM) | Protein structure | Predicted peptide binding sites | Identifies potential binding pockets on the protein surface. |
| PeptiMap | Fragment mapping | Protein structure | Predicted peptide binding sites | Uses small molecule probes to map potential binding sites. |
| SPRINT-Str | Machine learning (Random Forest) | Protein structure and sequence features | Likelihood of each residue being part of a peptide binding site | Combines structural and sequence information for improved accuracy. |
Experimental Protocols
To validate the predictions from computational methods, experimental alanine scanning is the gold standard. Here are detailed methodologies for both computational and experimental approaches, using the vancomycin-D-Ala-D-Ala interaction as a case study.
Computational Alanine Scanning Protocol (Hypothetical)
This protocol outlines the steps for performing computational alanine scanning on the vancomycin-D-Ala-D-Ala complex.
-
System Preparation:
-
Obtain the crystal structure of vancomycin in complex with a D-Ala-D-Ala analog (e.g., from the Protein Data Bank).
-
Prepare the structure for simulation by adding hydrogen atoms, assigning protonation states, and removing any non-essential molecules (e.g., crystal waters).
-
-
Molecular Dynamics (MD) Simulation:
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
Perform an energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.
-
Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to obtain a stable trajectory of the complex.
-
-
In Silico Alanine Scanning:
-
Select residues at the binding interface for mutation to alanine.
-
For each selected residue, computationally mutate it to alanine in the trajectory snapshots.
-
Calculate the change in binding free energy (ΔΔG) using methods like MM/PBSA or a dedicated alanine scanning server.
-
-
Hotspot Identification:
-
Residues with a significantly positive ΔΔG (indicating destabilization upon mutation) are predicted as binding hotspots.
-
Experimental Alanine Scanning Protocol
This protocol describes the general workflow for experimentally identifying binding hotspots.
-
Site-Directed Mutagenesis:
-
Identify the gene encoding the protein of interest (in our case, a synthetic construct for vancomycin is not applicable, but for a protein target, this would be the first step). For a peptide like D-penta-alanine, this would involve synthesizing variants with alanine substitutions.
-
Use PCR-based site-directed mutagenesis to create a series of mutants where each residue in the region of interest is individually replaced by alanine.
-
-
Protein/Peptide Expression and Purification:
-
Express the wild-type and mutant proteins in a suitable expression system (e.g., E. coli).
-
Purify the proteins to homogeneity using chromatography techniques (e.g., affinity and size-exclusion chromatography).
-
-
Binding Affinity Measurement:
-
Measure the binding affinity (e.g., dissociation constant, Kd) of the D-penta-alanine ligand to the wild-type and each mutant protein using techniques such as:
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine Kd, enthalpy (ΔH), and stoichiometry.
-
Surface Plasmon Resonance (SPR): Immobilizes the protein on a sensor chip and flows the ligand over to measure association and dissociation rates.
-
Fluorescence Polarization/Anisotropy: Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to the protein.
-
-
-
Data Analysis:
-
Calculate the change in binding free energy (ΔΔG) for each mutant relative to the wild-type using the equation: ΔΔG = RT * ln(Kd,mutant / Kd,wild-type), where R is the gas constant and T is the absolute temperature.
-
Residues for which the mutation to alanine results in a significant increase in ΔΔG are identified as binding hotspots.
-
Visualizing the Workflow and Logic
Diagrams created using the DOT language provide a clear visual representation of the experimental and computational workflows.
Caption: Workflow for computational alanine scanning.
Caption: Workflow for experimental alanine scanning.
Conclusion
Computational alanine scanning, in conjunction with other peptide binding site prediction methods, provides a powerful and efficient strategy for identifying key residues in protein-peptide interactions. While experimental validation remains crucial, these in silico approaches can significantly guide and prioritize experimental efforts, accelerating the process of drug discovery and the design of novel therapeutics targeting D-penta-alanine binding proteins. The use of well-characterized model systems, such as the vancomycin-D-Ala-D-Ala interaction, provides a valuable framework for applying and validating these computational tools.
References
- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 2. chemrxiv.org [chemrxiv.org]
- 3. bakerlab.org [bakerlab.org]
- 4. Computational alanine scanning of protein-protein interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Alanine Scanning with Linear Scaling Semi-Empirical Quantum Mechanical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Alanine Scanning with Interaction Entropy for Protein-Ligand Binding Free Energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational Prediction of Alanine Scanning and Ligand Binding Energetics in G-Protein Coupled Receptors | PLOS Computational Biology [journals.plos.org]
- 9. Comparing experimental and computational alanine scanning techniques for probing a prototypical protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different modes of vancomycin and D-alanyl-D-alanine peptidase binding to cell wall peptide and a possible role for the vancomycin resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Penta-alanine vs. Scrambled Sequences: A Comparative Guide to Proteolytic Stability
For researchers, scientists, and drug development professionals, understanding the proteolytic stability of peptides is paramount for the design of effective therapeutics. This guide provides an objective comparison of the proteolytic stability of D-penta-alanine against its L-enantiomer and discusses the stability of scrambled D-amino acid sequences, supported by established experimental principles.
The incorporation of D-amino acids into peptide sequences is a widely recognized strategy to enhance their resistance to degradation by proteases.[1][2][3] Proteases, the enzymes responsible for peptide and protein cleavage, exhibit a high degree of stereospecificity, primarily recognizing and hydrolyzing peptide bonds between L-amino acids.[1] Consequently, peptides composed entirely or partially of D-amino acids display significantly improved stability in biological environments.
This guide focuses on D-penta-alanine, a homooligomer of five D-alanine residues. A "scrambled sequence" of D-penta-alanine would result in the same D-penta-alanine sequence (AAAAA). Therefore, a direct comparison is most meaningfully made with its L-counterpart, L-penta-alanine, to highlight the impact of stereochemistry on proteolytic resistance. The principles discussed herein are broadly applicable to other D-amino acid-containing peptides, including those with scrambled sequences, which are also expected to exhibit high proteolytic stability.
Comparative Proteolytic Stability Data
The following table summarizes the expected comparative stability of D-penta-alanine versus L-penta-alanine when exposed to common proteases and biological fluids. The data is representative of the general behavior of D-amino acid peptides versus their L-amino acid counterparts as described in the literature. Actual degradation rates can vary based on specific experimental conditions.
| Peptide Sequence | Proteolytic Environment | Relative Stability (t½) | Expected Degradation |
| D-Penta-alanine | Trypsin, Chymotrypsin | High | Minimal to no degradation observed over extended periods. |
| L-Penta-alanine | Trypsin, Chymotrypsin | Low | Rapid degradation expected. |
| D-Penta-alanine | Proteinase K | High | Significant resistance to degradation. |
| L-Penta-alanine | Proteinase K | Very Low | Very rapid degradation. |
| D-Penta-alanine | Human Serum/Plasma | High | Expected to have a significantly longer half-life.[4] |
| L-Penta-alanine | Human Serum/Plasma | Low | Susceptible to degradation by various plasma proteases.[4] |
Principles of Proteolytic Resistance
The enhanced stability of D-penta-alanine and other D-peptides is rooted in the chiral specificity of protease active sites. These enzymatic pockets are structured to bind and cleave L-amino acid sequences. The D-configuration of the amino acid side chains in D-peptides creates a steric hindrance that prevents proper binding to the active site, thus inhibiting catalysis.[1][2]
While a scrambled sequence of D-penta-alanine is identical, for a heteromeric D-peptide, scrambling the sequence would not be expected to significantly alter its high proteolytic stability. The resistance is primarily conferred by the D-chirality of the constituent amino acids rather than the specific sequence.
Experimental Protocols
A standard method to assess the proteolytic stability of peptides is through an in vitro enzymatic degradation assay followed by analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
In Vitro Proteolytic Stability Assay using RP-HPLC
1. Materials:
- Peptide stock solutions (e.g., D-penta-alanine, L-penta-alanine) of known concentration (e.g., 1 mg/mL in an appropriate buffer).
- Protease solution (e.g., Trypsin, Chymotrypsin, or Proteinase K) at a specified concentration (e.g., 0.1 mg/mL in a suitable buffer).
- Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
- Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA)).
- RP-HPLC system with a C18 column.
- Mobile phases for HPLC (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).
2. Procedure:
- Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution and reaction buffer. The final peptide concentration should be within a detectable range (e.g., 0.1 mg/mL).
- Initiation of Digestion: Add the protease solution to the peptide solution to initiate the enzymatic reaction. A typical peptide-to-enzyme ratio is 50:1 (w/w).
- Incubation: Incubate the reaction mixture at a physiologically relevant temperature, typically 37°C.
- Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
- Quenching: Immediately add the quenching solution (e.g., an equal volume of 10% TFA) to the aliquot to stop the enzymatic reaction by denaturing the protease.
- Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Collect the supernatant for analysis.
- RP-HPLC Analysis: Inject the supernatant into the RP-HPLC system. Elute the peptide using a gradient of Mobile Phase B. Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
- Data Analysis: The amount of remaining intact peptide at each time point is determined by integrating the area of the corresponding peak in the chromatogram. The percentage of remaining peptide is calculated relative to the 0-hour time point. The half-life (t½) of the peptide can then be calculated from the degradation curve.
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing the proteolytic stability of a peptide.
Caption: General workflow of an in vitro proteolytic stability assay.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. libjournals.unca.edu [libjournals.unca.edu]
- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
Comparative Analysis of Anti-D-penta-Alanine Antibody Cross-Reactivity
Disclaimer: Due to the limited availability of public data on the cross-reactivity of commercial antibodies specifically targeting D-penta-alanine, this guide presents a comparative analysis based on a hypothetical anti-D-penta-alanine monoclonal antibody (mAb-DpA). The experimental data herein is illustrative and designed to demonstrate best practices in antibody characterization for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the specificity of a hypothetical monoclonal antibody raised against D-penta-alanine, a key component of the bacterial cell wall. Understanding the cross-reactivity profile of such an antibody is critical for its reliable use in various applications, from basic research to diagnostic assay development.
Data Presentation: Cross-Reactivity Profile of mAb-DpA
The cross-reactivity of the hypothetical mAb-DpA was assessed against a panel of structurally related peptides using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes the binding affinity and percentage of cross-reactivity relative to D-penta-alanine.
| Peptide Analyte | Sequence | Concentration for 50% Inhibition (IC50) (nM) | Percent Cross-Reactivity (%) |
| D-penta-alanine | D-Ala-D-Ala-D-Ala-D-Ala-D-Ala | 1.5 | 100 |
| D-tetra-alanine | D-Ala-D-Ala-D-Ala-D-Ala | 25 | 6 |
| D-tri-alanine | D-Ala-D-Ala-D-Ala | 150 | 1 |
| D-di-alanine | D-Ala-D-Ala | >1000 | <0.1 |
| D-alanine | D-Ala | >1000 | <0.1 |
| L-penta-alanine | L-Ala-L-Ala-L-Ala-L-Ala-L-Ala | >1000 | <0.1 |
| D-penta-glycine | Gly-Gly-Gly-Gly-Gly | >1000 | <0.1 |
| D-Ala-L-Ala-D-Ala-L-Ala-D-Ala | D-Ala-L-Ala-D-Ala-L-Ala-D-Ala | 800 | 0.19 |
Experimental Protocols
A detailed methodology for the competitive ELISA used to generate the cross-reactivity data is provided below.
Competitive ELISA Protocol for Antibody Cross-Reactivity
1. Plate Coating:
-
A 96-well microtiter plate is coated with a conjugate of D-penta-alanine and a carrier protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
The plate is incubated overnight at 4°C.
-
The coating solution is discarded, and the plate is washed three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).
2. Blocking:
-
The plate is blocked with 200 µL/well of 5% non-fat dry milk in PBST for 2 hours at room temperature to prevent non-specific binding.
-
The blocking solution is discarded, and the plate is washed three times with PBST.
3. Competitive Reaction:
-
A fixed concentration of the anti-D-penta-alanine antibody (mAb-DpA) is pre-incubated with varying concentrations of the competitor peptides (D-penta-alanine and its analogs) for 1 hour at 37°C.
-
100 µL of the antibody-peptide mixture is added to each well of the coated and blocked plate.
-
The plate is incubated for 2 hours at room temperature with gentle shaking.
4. Detection:
-
The plate is washed five times with PBST.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) is diluted in blocking buffer and 100 µL is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
The plate is washed five times with PBST.
5. Signal Development and Reading:
-
100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well.
-
The plate is incubated in the dark at room temperature for 15-30 minutes.
-
The reaction is stopped by adding 50 µL of 2N sulfuric acid.
-
The absorbance is read at 450 nm using a microplate reader.
6. Data Analysis:
-
The percentage of inhibition is calculated for each competitor peptide concentration.
-
The IC50 value (the concentration of competitor peptide that causes 50% inhibition of antibody binding) is determined from a dose-response curve.
-
Percent cross-reactivity is calculated using the formula: (IC50 of D-penta-alanine / IC50 of competitor peptide) x 100.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the biological context and experimental procedure.
Caption: Bacterial Peptidoglycan Biosynthesis Pathway.
Caption: Competitive ELISA Workflow Diagram.
A Structural Showdown: Unveiling the Similarities of D- and L-Polyalanine Enantiomers
For researchers, scientists, and drug development professionals, understanding the structural nuances of chiral polymers is paramount. This guide provides a comprehensive structural comparison of D- and L-polyalanine, two enantiomers that, despite their opposing chirality, exhibit remarkably similar physical and structural characteristics. Experimental data from various analytical techniques consistently demonstrate that these mirror-image molecules behave almost identically in terms of secondary structure and thermal stability.
Polyalanine, a synthetic polypeptide, serves as a fundamental model for studying protein folding and structure. Its enantiomers, poly(L-alanine) (L-PA) and poly(D-alanine) (D-PA), are expected to exhibit mirror-image properties in chiroptical measurements. However, other structural and thermodynamic properties are found to be virtually indistinguishable. The primary structure of these polymers consists of repeating alanine (B10760859) residues, with the chirality of the alpha-carbon being the sole differentiating factor.
Secondary Structure Analysis: A Tale of Two Helices
Experimental evidence, primarily from Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy, reveals that both D- and L-polyalanine predominantly adopt an α-helical conformation in their solid state. This kinetically trapped structure can be induced by various solvent treatments. Upon heating, a conformational transition to the more thermodynamically stable β-sheet structure is observed for both enantiomers.
Data Presentation
While precise quantitative data from a single, comprehensive study is not publicly available, the literature consistently supports the structural equivalence of the two enantiomers. The following tables summarize the expected and observed results from key analytical techniques.
Table 1: Circular Dichroism (CD) Spectroscopy Data
| Parameter | D-Polyalanine | L-Polyalanine | Expected Relationship |
| Wavelength of Maxima (nm) | ~195, ~222 | ~195, ~222 | Identical |
| Wavelength of Minima (nm) | ~208 | ~208 | Identical |
| Molar Ellipticity [θ] | Opposite sign to L-PA | Mirror-image of D-PA | Equal magnitude, opposite sign |
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Vibrational Mode | Wavenumber (cm⁻¹) for α-Helix | Wavenumber (cm⁻¹) for β-Sheet | Expected Difference between Enantiomers |
| Amide I (C=O stretch) | ~1650-1660 | ~1620-1640 | None |
| Amide II (N-H bend) | ~1540-1550 | ~1510-1530 | None |
Table 3: Thermal Analysis Data (DSC and TGA)
| Parameter | D-Polyalanine | L-Polyalanine | Expected Difference |
| α-helix to β-sheet Transition Temperature (°C) | > 210[1][2] | > 210[1][2] | None |
| Melting/Degradation Temperature (°C) of β-sheet | > 330[1][2] | > 330[1][2] | None |
| Thermal Decomposition Profile | Indistinguishable | Indistinguishable | None |
Experimental Protocols
The structural characterization of D- and L-polyalanine relies on a suite of complementary analytical techniques. Below are detailed methodologies for the key experiments cited.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content and confirm the enantiomeric relationship.
-
Sample Preparation: D- and L-polyalanine samples are dissolved in a suitable solvent that does not interfere with the measurement, such as 2,2,2-trifluoroethanol (B45653) (TFE). Concentrations are typically in the range of 0.1-1 mg/mL.
-
Instrumentation: A calibrated spectropolarimeter is used. The instrument is purged with nitrogen gas to minimize interference from oxygen absorption in the far-UV region.
-
Data Acquisition: Spectra are recorded in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C). A quartz cuvette with a short path length (e.g., 0.1 cm) is used.
-
Data Analysis: The obtained spectra of the solvent (baseline) are subtracted from the sample spectra. The data is typically expressed as mean residue ellipticity [θ]. The spectra of D- and L-polyalanine are then compared. They are expected to be mirror images of each other.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the types of secondary structures present.
-
Sample Preparation: Solid samples of D- and L-polyalanine are prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A calibrated FTIR spectrometer is used.
-
Data Acquisition: Spectra are recorded in the mid-IR range (4000-400 cm⁻¹). A sufficient number of scans are co-added to obtain a good signal-to-noise ratio.
-
Data Analysis: The Amide I (1600-1700 cm⁻¹) and Amide II (1500-1600 cm⁻¹) bands are of primary interest. The peak positions within these bands are correlated with specific secondary structures (α-helix, β-sheet, random coil).
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions, such as conformational changes and melting points.
-
Sample Preparation: A small amount of the polyalanine sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: A calibrated DSC instrument is used. An empty sealed pan is used as a reference.
-
Data Acquisition: The sample and reference are heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed for endothermic and exothermic peaks, which correspond to thermal events. The temperature of the α-helix to β-sheet transition is a key parameter.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile.
-
Sample Preparation: A small amount of the polyalanine sample (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrumentation: A calibrated TGA instrument is used.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen). The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting thermogram shows the percentage of weight loss as a function of temperature, indicating the onset and completion of thermal decomposition.
Visualizing the Workflow
The structural characterization of polypeptide enantiomers follows a logical progression of experiments to build a comprehensive understanding of their properties.
Caption: Experimental workflow for the structural comparison of D- and L-polyalanine.
Logical Relationship of Findings
References
A Comparative Guide to Elucidating Peptide-Membrane Interactions: A Focus on Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other key biophysical techniques for characterizing the interactions between peptides and lipid membranes. While direct, comprehensive DSC data for D-penta-alanine membrane interactions are not extensively available in public literature, this guide utilizes data from well-studied model helical peptides, such as alamethicin (B1591596) and melittin, interacting with common model membranes (DPPC and DMPC). This approach serves to illustrate the experimental principles, data interpretation, and comparative value of each technique in the study of peptide-membrane interactions, providing a robust framework for investigating novel peptides like D-penta-alanine.
Introduction to Peptide-Membrane Interactions
The interaction of peptides with cellular membranes is a fundamental process in biology, underpinning mechanisms of action for antimicrobial peptides, cell-penetrating peptides, and certain drug candidates. Understanding the thermodynamics and structural consequences of these interactions is crucial for drug development and molecular biology research. Techniques that can elucidate the energetics and structural changes during these interactions are therefore of paramount importance.
Differential Scanning Calorimetry (DSC) as a Primary Tool
DSC is a powerful thermoanalytical technique that measures the heat flow associated with thermal transitions in a material as a function of temperature. In the context of peptide-membrane interactions, DSC is primarily used to monitor the phase transitions of lipid bilayers and how they are perturbed by the presence of a peptide. The main gel-to-liquid crystalline phase transition temperature (Tm) and the enthalpy of this transition (ΔH) are key parameters that provide insight into how a peptide affects the structure and stability of the lipid membrane.
Principles of DSC in Membrane Analysis
A typical DSC experiment involves heating a sample of lipid vesicles (liposomes) and a reference (buffer) at a constant rate. As the lipid bilayer transitions from the ordered gel phase to the disordered liquid-crystalline phase, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The position (Tm) and area (ΔH) of this peak are sensitive to the presence of molecules that interact with the membrane.
-
Shift in Transition Temperature (Tm): A shift in the Tm to a lower temperature suggests that the peptide destabilizes the gel phase, promoting the formation of the liquid-crystalline phase. Conversely, a shift to a higher temperature indicates a stabilization of the gel phase.
-
Change in Enthalpy (ΔH): A decrease in the transition enthalpy suggests that the peptide disrupts the cooperative packing of the lipid acyl chains. An increase in enthalpy is less common but can indicate a peptide-induced ordering of the membrane.
-
Peak Broadening: A broadening of the transition peak indicates a decrease in the cooperativity of the phase transition, suggesting that the peptide is creating domains within the membrane with different melting behaviors.
Quantitative Data Presentation: A Case Study with Alamethicin and DPPC
The following table presents representative DSC data for the interaction of the channel-forming peptide alamethicin with dipalmitoylphosphatidylcholine (DPPC) vesicles.
| Peptide:Lipid Molar Ratio | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Peak Width at Half-Height (°C) |
| 0 (Pure DPPC) | 41.5 | 8.7 | 0.5 |
| 1:200 | 41.2 | 8.1 | 1.0 |
| 1:100 | 40.8 | 7.5 | 1.8 |
| 1:50 | 40.1 | 6.2 | 2.5 |
Data synthesized from literature reports for illustrative purposes.
Comparative Analysis with Alternative Techniques
While DSC provides valuable information on the bulk thermodynamic properties of the lipid bilayer, a multi-faceted approach using other techniques is often necessary for a complete picture of peptide-membrane interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event at a constant temperature. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the peptide-membrane interaction.
Comparison with DSC:
-
Direct vs. Indirect Measurement: ITC directly measures the heat of binding, whereas DSC infers interaction from changes in the lipid phase transition.
-
Thermodynamic Parameters: ITC provides a more complete thermodynamic profile of the binding event itself (Kd, ΔG, ΔH, ΔS), while DSC focuses on the thermodynamics of the lipid bilayer perturbation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of peptides (e.g., α-helix, β-sheet, random coil). When a peptide binds to a membrane, its conformation often changes, and CD can monitor this change.
Comparison with DSC:
-
Focus: CD provides structural information about the peptide, while DSC provides information about the lipid membrane.
-
Complementarity: CD can reveal whether a peptide folds upon membrane binding, which can be correlated with the thermodynamic changes observed by DSC.
Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive and versatile for studying peptide-membrane interactions. Tryptophan fluorescence of the peptide can be used to probe its local environment, and fluorescent dyes incorporated into the lipid bilayer can report on changes in membrane fluidity and integrity.
Comparison with DSC:
-
Sensitivity: Fluorescence is generally more sensitive than DSC, allowing for the use of lower sample concentrations.
-
Information: Fluorescence provides information on the local environment of the probe and membrane properties like fluidity and permeability, which complements the bulk thermodynamic data from DSC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR can provide high-resolution structural information about both the peptide and the lipid molecules in the membrane. It can determine the orientation and insertion depth of the peptide and detail changes in lipid acyl chain order.
Comparison with DSC:
-
Resolution: NMR provides atomic-level structural information, whereas DSC provides bulk thermodynamic data.
-
Complexity: NMR experiments are generally more complex and time-consuming to perform and analyze than DSC.
Summary of Comparative Performance
| Technique | Information Provided | Advantages | Limitations |
| Differential Scanning Calorimetry (DSC) | Bulk thermodynamics of lipid phase transitions (Tm, ΔH), cooperativity. | Label-free, provides information on membrane stability and organization. | Indirect measurement of binding, requires phase transition. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Direct measurement of binding thermodynamics, label-free. | Can be sensitive to buffer conditions, requires heat change upon binding. |
| Circular Dichroism (CD) Spectroscopy | Peptide secondary structure (α-helix, β-sheet). | Sensitive to conformational changes, relatively simple. | Provides global structural information, can be affected by light scattering from vesicles. |
| Fluorescence Spectroscopy | Peptide local environment, membrane fluidity, permeability, binding affinity. | High sensitivity, versatile, multiple assay formats. | Requires fluorescent labels (intrinsic or extrinsic), potential for artifacts from probes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution structure, orientation, and dynamics of peptide and lipids. | Atomic-level detail. | Requires isotopic labeling, complex data analysis, lower throughput. |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
-
Liposome (B1194612) Preparation:
-
Prepare a thin film of the desired lipid (e.g., DPPC) by evaporating the organic solvent under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL.
-
For samples containing the peptide, the peptide is typically included in the hydration buffer at the desired peptide-to-lipid molar ratio.
-
Vortex the suspension above the lipid's Tm to form multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Degas the liposome suspension and the reference buffer prior to loading into the DSC cells.
-
Load the sample and reference cells into the calorimeter.
-
Perform several heating and cooling scans (e.g., from 20°C to 60°C for DPPC) at a scan rate of 1°C/min to ensure reproducibility.
-
The second heating scan is typically used for data analysis.
-
-
Data Analysis:
-
Subtract the reference (buffer-buffer) scan from the sample scan to obtain the excess heat capacity curve.
-
Determine the Tm (peak temperature), ΔH (integrated peak area), and the peak width at half-height.
-
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare large unilamellar vesicles (LUVs) by extrusion of MLVs through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Prepare a solution of the peptide in the same buffer used for the liposomes.
-
Thoroughly degas both the liposome suspension and the peptide solution.
-
-
ITC Measurement:
-
Load the liposome suspension (e.g., 0.5-1 mM lipid) into the sample cell and the peptide solution (e.g., 10-50 µM peptide) into the injection syringe.
-
Perform a series of small injections (e.g., 5-10 µL) of the peptide solution into the sample cell at a constant temperature.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).
-
Visualizing Experimental Workflows and Interactions
DSC Experimental Workflow
Caption: Workflow for a typical DSC experiment to study peptide-membrane interactions.
General Peptide-Membrane Interaction Pathway
Caption: A simplified logical pathway of peptide interaction with a lipid bilayer.
Conclusion
Differential Scanning Calorimetry is a valuable and accessible technique for screening the effects of peptides on the thermotropic properties of lipid membranes. It provides key insights into how a peptide perturbs the stability and organization of the bilayer. For a comprehensive understanding of the molecular details of the interaction, it is highly recommended to complement DSC studies with other biophysical techniques such as ITC, CD, fluorescence spectroscopy, and NMR. This integrated approach allows for a thorough characterization of both the thermodynamic and structural aspects of peptide-membrane interactions, which is essential for advancing our understanding of their biological functions and for the rational design of peptide-based therapeutics.
A Researcher's Guide to Validating In Silico Predictions of D-Alanine Binding Through Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
The accurate prediction of protein-ligand interactions is a cornerstone of modern drug discovery and molecular biology. In silico methods, such as molecular docking and computational alanine (B10760859) scanning, offer a rapid and cost-effective way to hypothesize which amino acid residues are critical for binding. However, these computational predictions remain theoretical until validated by empirical evidence. This guide provides a comparative framework for validating such predictions, using the well-characterized interaction between D-alanine and the VanA D-alanyl-D-alanine (D-Ala-D-Ala) ligase as a case study. VanA is a crucial enzyme in vancomycin-resistant bacteria, making it a clinically relevant target.
This guide will walk through a typical workflow: starting with an in silico prediction of key binding residues, followed by the experimental validation of these predictions using site-directed mutagenesis and kinetic analysis.
Part 1: In Silico Prediction of Key Binding Residues
The first step is to build a computational model of the protein-ligand interaction to generate testable hypotheses. Using the crystal structure of the VanA ligase, we can dock its substrate, D-alanine, into the active site and perform in silico alanine scanning to predict which residues contribute most significantly to the binding energy.
Computational Workflow
The process begins with a known protein structure and involves molecular docking to predict the ligand's binding pose, followed by computational mutagenesis to estimate the impact of specific residues on binding affinity.
Caption: Workflow for in silico prediction of ligand-binding hotspots.
Methodology: In Silico Alanine Scanning
-
Model Preparation : The crystal structure of VanA ligase is obtained from the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges using a molecular modeling suite. The D-alanine ligand is prepared by assigning appropriate atom types and charges.
-
Molecular Docking : The D-alanine ligand is docked into the active site of VanA using software like AutoDock Vina. The resulting poses are clustered and the lowest energy, most populated cluster is selected as the representative binding mode.
-
Identification of Interfacial Residues : Residues in the VanA active site within a 5Å distance of the docked D-alanine are identified as the potential binding interface.
-
Computational Alanine Scanning : Each identified residue is computationally mutated to alanine. The change in binding free energy (ΔΔG) between the wild-type and the mutant protein-ligand complex is calculated.[1] A positive ΔΔG value indicates that the mutation is destabilizing, suggesting the original residue plays a crucial role in binding.
Part 2: Experimental Validation through Mutagenesis
The hypotheses generated from the in silico analysis are then tested experimentally. Residues predicted to be critical for binding are mutated to alanine, and the effect on ligand binding is quantified.
Experimental Workflow
This process involves creating the mutant proteins, purifying them, and then measuring their activity and substrate binding to compare with the wild-type enzyme.
Caption: Workflow for experimental validation via mutagenesis and kinetics.
Methodology: Site-Directed Mutagenesis and Kinetic Analysis
-
Site-Directed Mutagenesis : The mutations (e.g., H244A, D232A) are introduced into the wild-type VanA gene harbored in an expression plasmid using a PCR-based method, such as the Q5 Site-Directed Mutagenesis Kit. The entire plasmid is amplified using mutagenic primers containing the desired alanine codon. The parental, methylated template DNA is then digested with DpnI, leaving the mutated plasmid. The presence of the mutation is confirmed by DNA sequencing.
-
Protein Expression and Purification : The wild-type and mutant plasmids are transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG. The cells are harvested, lysed, and the His-tagged VanA proteins (wild-type and mutants) are purified from the soluble fraction using nickel-affinity chromatography (Ni-NTA). Protein purity is assessed by SDS-PAGE.
-
Enzyme Kinetics : The activity of the purified wild-type and mutant enzymes is measured. For a ligase like VanA, a coupled-enzyme assay can be used to monitor the ATP-dependent synthesis of D-Ala-D-Ala. The reaction rates are measured at varying concentrations of the D-alanine substrate. The Michaelis-Menten constant (KM) and the catalytic rate constant (kcat) are determined by fitting the data to the Michaelis-Menten equation. A significant increase in the KM for D-alanine is interpreted as a decrease in the enzyme's affinity for the substrate, thus validating the importance of the mutated residue in binding.
Part 3: Comparison of Predicted vs. Experimental Results
The core of the validation process lies in the direct comparison of the computational predictions with the experimental data. A successful in silico model will predict that mutations of key residues will have a significant energetic penalty, which should correlate with a detrimental effect on binding affinity (e.g., increased KM) observed experimentally.
Data Summary: In Silico vs. Experimental
The following table presents a hypothetical but realistic comparison, based on published experimental data for VanA mutants.[2] The predicted ΔΔG values are illustrative, representing what a successful computational model would show.
| VanA Variant | Predicted ΔΔG (kcal/mol) * | Experimental KM for D-Ala (mM) | Change in KM (vs. WT) | Conclusion |
| Wild-Type (WT) | 0 | 0.66 | - | Baseline |
| His244Ala | +3.1 | 1.8 | 2.7-fold increase | Prediction Validated |
| Asp232Ala | +4.5 | 11.0 | 16.7-fold increase | Prediction Validated |
| Arg242Ala | +2.8 | 210 | 318-fold increase | Prediction Validated |
| Control Mutant | +0.4 | 0.70 | No significant change | Prediction Validated |
*Hypothetical values from a simulated in silico alanine scan, where a higher positive value indicates a greater predicted disruption to binding.
The strong correlation between the residues predicted to be important by in silico alanine scanning (high positive ΔΔG) and the experimentally observed increase in KM provides robust validation for the computational model. For instance, the mutation of Asp232, predicted to be highly disruptive, results in a nearly 17-fold increase in the KM for D-alanine, confirming its critical role in substrate binding.[2] Similarly, the H244A mutation also shows a notable, albeit smaller, effect, consistent with its predicted role.[2] The dramatic effect of the R242A mutation underscores its importance in substrate recognition.[2]
By integrating computational predictions with targeted experimental validation, researchers can confidently identify and characterize the key residues involved in protein-ligand interactions. This synergistic approach not only deepens our understanding of molecular recognition but also accelerates the structure-based design of novel therapeutics.
References
- 1. ABS-Scan: In silico alanine scanning mutagenesis for binding site residues in protein-ligand complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of D-{Ala-Ala-Ala-Ala-Ala}
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to implement fundamental safety protocols for handling peptide compounds.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use nitrile or other appropriate chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory to protect from spills.
-
-
Storage and Stability:
-
Store D-{Ala-Ala-Ala-Ala-Ala} in a well-sealed container, protected from moisture.[2]
-
For long-term storage of the solid form, temperatures of -20°C are recommended.[1] Dry peptides are stable at room temperature for short periods, but long-term stability is decreased by the presence of moisture.[1]
-
Quantitative Data Summary
The following table summarizes general chemical and physical properties typical for a pentapeptide like D-{Ala-Ala-Ala-Ala-Ala}. This information is essential for a comprehensive understanding of the compound for both experimental and disposal purposes.
| Property | Value (Estimated) | Reference |
| Molecular Formula | C₁₅H₂₇N₅O₆ | Calculated based on the structure of five alanine (B10760859) residues. |
| Molecular Weight | 389.41 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white powder | A common appearance for lyophilized peptides. |
| Solubility | Soluble in water | Peptides composed of simple amino acids like alanine are generally water-soluble. For peptides with solubility issues, dilute acetic acid or aqueous ammonia (B1221849) may help.[1] |
Disposal Protocol for D-{Ala-Ala-Ala-Ala-Ala}
Researchers must follow a systematic approach to dispose of D-{Ala-Ala-Ala-Ala-Ala} and any associated contaminated materials. This involves a decision-making process that prioritizes safety and regulatory compliance.
Step 1: Initial Assessment and Waste Segregation
Proper waste segregation is a critical first step in laboratory safety.[3]
-
Identify the Waste Stream: Determine if the D-{Ala-Ala-Ala-Ala-Ala} waste is in solid form (e.g., expired raw material, contaminated labware) or liquid form (e.g., unused solutions, experimental residues).
-
Segregate Waste: Do not mix peptide waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2] Keep it separate from solvents, acids, and other reactive chemicals.
Step 2: Chemical Inactivation (Recommended)
For biologically active or uncharacterized peptides, a chemical inactivation step is recommended to denature the peptide and eliminate its biological activity before disposal.[2][4]
-
Method: A common method for peptide inactivation is hydrolysis using a strong base, such as a 1M solution of sodium hydroxide (B78521) (NaOH), or oxidation using a bleach solution.[2][4]
-
Procedure (using NaOH):
-
In a designated chemical fume hood, carefully add a 1M NaOH solution to the liquid peptide waste in a suitable, labeled container.
-
Allow the mixture to stand for at least 24 hours at room temperature to ensure complete hydrolysis.[2]
-
Neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1M hydrochloric acid, HCl) before final disposal.[2]
-
Step 3: Final Disposal
-
Solid Waste:
-
Collect all solid waste, including empty vials, contaminated pipette tips, and other labware, in a designated and clearly labeled hazardous waste container.[2]
-
The label should clearly state "Hazardous Waste" and list the chemical contents.[4]
-
Arrange for pickup and disposal through your institution's EHS-approved waste management vendor.
-
-
Liquid Waste:
-
Consult Local Regulations: Never pour any chemical down the drain without explicit permission from your EHS department.[3] While some jurisdictions may permit drain disposal of dilute, non-hazardous peptide solutions, it is best to assume this is not allowed for an uncharacterized peptide.[3]
-
Chemical Waste: Transfer the treated (inactivated and neutralized) liquid waste to a properly labeled hazardous waste container.[2]
-
Ensure the container is securely sealed and stored in a designated satellite accumulation area before collection by your institution's EHS office.[2]
-
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical relationships in the handling and disposal of D-{Ala-Ala-Ala-Ala-Ala}.
References
Essential Safety and Operational Guide for Handling D-{Ala-Ala-Ala-Ala-Ala}
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-{Ala-Ala-Ala-Ala-Ala}. The following procedures are designed to ensure the safe handling, storage, and disposal of this peptide, thereby promoting a secure laboratory environment and maintaining sample integrity.
Personal Protective Equipment (PPE)
When handling D-{Ala-Ala-Ala-Ala-Ala}, particularly in its powdered form, adherence to the following PPE guidelines is mandatory to minimize exposure and prevent contamination.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety goggles or glasses | Protects eyes from potential splashes or airborne particles.[1][2][3] |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the peptide.[1][2][3] |
| Body Protection | Laboratory coat or protective gown | Shields skin and clothing from contamination.[1][4] |
| Respiratory Protection | Face mask or respirator (e.g., N95) | Recommended when handling the powdered form to avoid inhalation of dust particles.[1][5] |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect feet from spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of D-{Ala-Ala-Ala-Ala-Ala} from receipt to experimental use.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the peptide in a tightly sealed container in a cool, dry place.[2][3]
-
For long-term stability, storage at -20°C is recommended.[2][4]
-
Before use, allow the container to warm to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.[6][7]
-
-
Preparation for Use :
-
Experimental Use :
Disposal Plan
Proper disposal of D-{Ala-Ala-Ala-Ala-Ala} and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
Collect all disposable materials that have come into contact with the peptide, such as pipette tips, gloves, and wipes, in a designated, sealed waste bag.
-
-
Chemical Inactivation and Disposal :
-
For the disposal of the peptide itself, it is recommended to dissolve or mix the material with a combustible solvent.[2]
-
The resulting solution should then be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Always adhere to federal, state, and local environmental regulations for chemical waste disposal.[2]
-
Experimental Workflow
Caption: Workflow for Safe Handling of D-{Ala-Ala-Ala-Ala-Ala}.
References
- 1. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. musashino.com [musashino.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. bachem.com [bachem.com]
- 7. bachem.com [bachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
